2-Methyl-6-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3 | |
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InChI Key |
FCMRHMPITHLLLA-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Record name | 2-METHYL-6-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID7025631 | |
| Record name | 2-Methyl-6-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-6-nitroaniline appears as orange-yellow prisms or brown granular powder. (NTP, 1992), Orange-yellow or brown solid; [CAMEO] Dark red solid; [EC: SCCNFP] Dark red crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-METHYL-6-NITROANILINE | |
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| Record name | 2-Methyl-6-nitroaniline | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 2-METHYL-6-NITROANILINE | |
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Density |
1.19 at 212 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-METHYL-6-NITROANILINE | |
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CAS No. |
570-24-1, 60999-18-0 | |
| Record name | 2-METHYL-6-NITROANILINE | |
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| Record name | 2-Methyl-6-nitroaniline | |
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| Record name | 1-Amino-2-methyl-6-nitrobenzene | |
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| Record name | Benzenamine, ar-methyl-ar-nitro- | |
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| Record name | 570-24-1 | |
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| Record name | 2-Methyl-6-nitroaniline | |
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| Record name | 6-nitro-o-toluidine | |
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| Record name | 6-NITRO-O-TOLUIDINE | |
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Melting Point |
199 to 205 °F (NTP, 1992) | |
| Record name | 2-METHYL-6-NITROANILINE | |
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Foundational & Exploratory
2-Methyl-6-nitroaniline CAS number and properties
An In-Depth Technical Guide to 2-Methyl-6-nitroaniline: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its core properties, synthesis methodologies, reactivity, and critical applications, with a strong emphasis on safety and handling protocols.
Core Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as 2-Amino-3-nitrotoluene and 6-Nitro-o-toluidine, is an organic compound with the CAS Number 570-24-1 .[1][2][3] Its molecular structure, featuring a methyl group and a nitro group ortho and para to an amino group on a benzene ring, imparts unique reactivity and makes it a valuable precursor in various synthetic pathways.[3] The compound typically appears as an orange-yellow to reddish-brown crystalline solid.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 570-24-1 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂ | [1][3] |
| Molecular Weight | 152.15 g/mol | [1][3] |
| Appearance | Orange-yellow prisms, Reddish-Brown Solid, Brownish red crystalline powder | [2][3] |
| Melting Point | 93-96 °C | [4] |
| Boiling Point | 124 °C at 1 mmHg | |
| Solubility | Insoluble in water. Soluble in organic solvents like ethyl acetate and alcohols. | [1][5][6] |
| EC Number | 209-329-6 | [1] |
| PubChem CID | 11298 | [1][3] |
Synthesis Pathway and Mechanistic Rationale
The industrial synthesis of this compound is a well-established multi-step process that typically begins with 2-methylaniline (o-toluidine). The process is designed to control the regioselectivity of the nitration reaction and avoid unwanted side products.[7][8]
Causality of Experimental Choices:
-
Amino Group Protection: The amino group of the starting material is highly activating and susceptible to oxidation by nitric acid. To prevent this and to direct the nitration, the amino group is first protected, typically via acetylation with acetic anhydride. This converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group, tempering its reactivity and providing steric hindrance.[5]
-
Controlled Nitration: The subsequent nitration is performed with a mixed acid (concentrated nitric and sulfuric acids) at low temperatures (10-12 °C).[9] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature is critical to control the exothermic reaction and minimize the formation of dinitrated byproducts. This step yields a mixture of isomers, primarily 2-methyl-4-nitroacetanilide and the desired 2-methyl-6-nitroacetanilide.[8]
-
Deprotection: The final step is the hydrolysis of the acetamido group to regenerate the free amine. This is typically achieved by heating with a strong acid like hydrochloric acid or sulfuric acid.[7][9]
Separation of Isomers: The primary byproduct of this synthesis is 2-methyl-4-nitroaniline.[7][8] The separation of the 6-nitro and 4-nitro isomers is a critical purification step, often leveraging their differential solubility in specific solvent systems, such as aqueous solutions or alcohol mixtures.[5][7]
Experimental Protocol: Synthesis of this compound
This protocol is a representative laboratory-scale procedure.
-
Acetylation: In a reaction vessel, slowly add 2-methylaniline (o-toluidine) to acetic anhydride with constant stirring, maintaining the temperature below 30°C. After the addition is complete, stir the mixture for 1-2 hours to ensure complete formation of 2-methylacetanilide.
-
Nitration: Cool the reaction mixture to 10-12 °C in an ice-salt bath. Slowly add a pre-cooled mixture of 70% nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.[9] After the addition, continue stirring at this temperature for 30 minutes.[9]
-
Precipitation: Pour the reaction mixture slowly into a large volume of ice water. The nitrated acetanilide isomers will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Hydrolysis: Transfer the wet solid to a flask containing concentrated hydrochloric acid.[9] Heat the mixture to reflux (approx. 100 °C) for 1 hour to hydrolyze the acetamide.[9]
-
Purification: After cooling, the hydrochloride salt of the isomer mixture may precipitate. The free amines can be liberated and separated based on differential solubility or through techniques like steam distillation, where the 6-nitro isomer is more volatile.[9] Final purification is achieved by recrystallization from a suitable solvent like ethanol.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity, Applications, and Field Insights
The chemical behavior of this compound is dictated by its three functional groups. The amino group acts as a nucleophile, the nitro group is strongly electron-withdrawing, and the methyl group has a mild electron-donating effect.[5]
Key Reactions and Applications:
-
Azo Dye and Pigment Synthesis: This is a primary application. The amino group can be readily diazotized with nitrous acid to form a highly reactive diazonium salt. This salt is then coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes and pigments.[3][7][10]
-
Pharmaceutical Intermediate: this compound serves as a building block in the synthesis of more complex molecules for the pharmaceutical industry.[3][7][11] A critical role in drug development is its identification and quantification as a potential genotoxic impurity (PGI) in Active Pharmaceutical Ingredients (APIs) like Telmisartan.[12] Regulatory bodies mandate strict control of such impurities, necessitating sensitive analytical methods for their detection.[12]
-
Organic Synthesis Precursor: It is used to synthesize other important chemical intermediates. For example, it is a starting material for producing 7-nitroindazole, a compound investigated for its selective inhibitory effects on neuronal nitric oxide synthase (nNOS).[7]
Visualization of Chemical Reactivity
Caption: Key reaction pathways of this compound.
Analytical Protocol: Detection as a Genotoxic Impurity in Telmisartan
This summarizes a method for trace-level quantification, crucial for quality control in pharmaceuticals.[12]
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
-
Mode: Selected Ion Monitoring (SIM) in positive ion electrospray ionization mode for high sensitivity and selectivity.[12]
-
Column: LiChrospher RP-18 (100 × 4.6 mm, 5.0 μm).[12]
-
Mobile Phase: A gradient elution using Acetonitrile (A) and 0.01 M ammonium acetate buffer (B).[12]
-
Validation: The method is validated according to International Conference on Harmonisation (ICH) guidelines, with a demonstrated Limit of Detection (LOD) of 0.05 µg/mL and Limit of Quantitation (LOQ) of 0.1 µg/mL.[12] This high sensitivity is essential for ensuring APIs meet stringent regulatory limits for genotoxic impurities.[12]
Safety, Handling, and Hazard Management
This compound is a hazardous substance and must be handled with appropriate precautions.[13] It is classified as acutely toxic by oral, dermal, and inhalation routes.[13][14]
Trustworthiness through Self-Validation: Every protocol involving this compound must incorporate a robust safety plan as a self-validating system. This includes engineering controls, personal protective equipment (PPE), and emergency procedures that are verified before any work begins.
Table 2: GHS Hazard Classification and Safety Information
| Category | Information | Source(s) |
| GHS Pictograms | Skull and Crossbones, Health Hazard, Environmental Hazard | [14] |
| Signal Word | Danger | [4][13][14] |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH373: May cause damage to organs through prolonged or repeated exposureH411/H412: Toxic/Harmful to aquatic life with long lasting effects | [13][14] |
| Precautionary Statements | Prevention: P260, P264, P273, P280 (Do not breathe dust, Wash thoroughly, Avoid release to the environment, Wear protective gloves/clothing/eye protection) | [13] |
| Response: | P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air) | [13] |
| Storage: | P405: Store locked up | [13][15] |
| Disposal: | P501: Dispose of contents/container to an approved waste disposal plant | [13] |
Handling Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. For handling powders, an appropriate respirator (e.g., P2 cartridge) is necessary to prevent inhalation.
-
Handling Practices: Avoid formation of dust.[13] Keep away from incompatible materials such as strong oxidizers, acids, acid chlorides, and acid anhydrides.[1][13] Do not eat, drink, or smoke when using this product.[13]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Beijing Institute of Technology. (n.d.). Synthesis technique of this compound. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 570-24-1). Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis Technique of this compound. Retrieved from [Link]
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Suryakala, D., Susarla, S., & Rao, B. M. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 092-096. Retrieved from [Link]
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Saflik Pharma. (n.d.). This compound. Retrieved from [Link]
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physical and chemical properties of 2-Methyl-6-nitroaniline
An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Methyl-6-nitroaniline
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 570-24-1), a key chemical intermediate in various industrial and research applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the compound's characteristics, synthesis, reactivity, and safe handling. The guide synthesizes data from authoritative sources to ensure technical accuracy and provides detailed experimental protocols and data visualizations to support laboratory work.
Introduction and Molecular Profile
This compound, also known as 6-nitro-o-toluidine, is an aromatic organic compound featuring a toluene core substituted with both an amino (-NH₂) and a nitro (-NO₂) group.[1][2] Its unique molecular architecture, with these functional groups positioned ortho to each other, dictates its chemical behavior and makes it a valuable precursor in the synthesis of a range of target molecules.[3] It is particularly significant as an intermediate in the manufacturing of azo dyes, pharmaceuticals, and agrochemicals.[3][4] This guide delves into the core attributes of this compound, providing the foundational knowledge necessary for its effective application and handling in a research and development setting.
The strategic placement of an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring creates a molecule with distinct reactive sites, influencing its role in electrophilic and nucleophilic substitution reactions.[5]
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical state and solubility parameters of a compound are critical for designing experimental conditions, including reaction solvent selection and purification strategies. This compound typically appears as orange-yellow prisms or a brown granular powder.[1] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1][6] |
| Molecular Weight | 152.15 g/mol | [1][2][6] |
| Appearance | Orange-yellow prisms or brown granular powder | [1][7][8] |
| Melting Point | 93-96 °C | [2][6] |
| Boiling Point | 124 °C at 1 mmHg | [6] |
| Density | 1.19 g/cm³ | |
| Water Solubility | < 0.1 g/100 mL at 23 °C (Insoluble) | [1][6] |
| Solubility | Soluble in organic solvents like ethyl acetate and alcohols. | [4][5] |
| Flash Point | 110 °C | [6][8] |
| pKa | -0.44 ± 0.25 (Predicted) | [6] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the methyl, amino, and aromatic protons. The methyl group (CH₃) protons typically appear as a singlet. The amino group (NH₂) protons also present as a singlet, though its chemical shift can be broad and vary with solvent and concentration. The three protons on the aromatic ring will exhibit complex splitting patterns (doublets and triplets) characteristic of a 1,2,3-trisubstituted benzene ring.[9]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. This includes one methyl carbon and six aromatic carbons, with chemical shifts influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the primary functional groups. Key expected absorption bands include:
-
N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂).
-
C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl group C-H.
-
N-O Stretching (Nitro Group): Two strong, characteristic absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).[1]
-
C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region, indicative of the aromatic ring.
UV-Visible (UV-Vis) Spectroscopy
In a suitable solvent, the UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet and visible regions. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic system, which is conjugated with the nitro and amino groups.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (approximately 152.15).[1] Common fragmentation patterns may involve the loss of the nitro group or other characteristic fragments.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its functional groups. The amino group acts as a nucleophile, while the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but also stabilizes it.[5]
-
Stability: The compound is sensitive to prolonged exposure to air and should be stored in a dark place under an inert atmosphere.[1][6][10]
-
Incompatibilities: It is incompatible with strong acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[1][7][10]
-
Typical Reactions:
-
Reduction: The nitro group can be readily reduced to an amino group, forming 2,6-diaminotoluene, a common reaction in the synthesis of more complex molecules.
-
Alkylation/Acylation: The nucleophilic amino group can participate in reactions with electrophiles, allowing for further functionalization.[5]
-
Nitration: As a precursor, it can undergo further nitration to produce more complex nitro derivatives.[5]
-
Caption: Key Reactive Sites of this compound.
Synthesis Methodology
A common and well-documented method for synthesizing this compound involves the nitration of an N-acylated precursor to control the regioselectivity of the reaction, followed by hydrolysis.[5][11][12] Separating the acetylation and nitration steps has been shown to improve temperature control and final product purity.[4][12]
Experimental Protocol: Two-Step Synthesis
Step 1: Acetylation of 2-Methylaniline
-
Slowly add 2-methylaniline (o-toluidine) to acetic anhydride with constant stirring.
-
Maintain the temperature of the reaction mixture between 10-15 °C using an ice bath.
-
After the addition is complete, allow the reaction to proceed to completion to form the acetylated intermediate, N-(2-methylphenyl)acetamide.
Step 2: Nitration of N-(2-methylphenyl)acetamide
-
Cool the acetylated intermediate in an ice-salt bath to 10-12 °C.[11]
-
Slowly add a nitrating mixture (e.g., 70% nitric acid) dropwise while vigorously stirring, ensuring the temperature does not exceed 12 °C.[11]
-
After the addition is complete, pour the reaction mixture into a large volume of ice water to precipitate the nitrated acetamide product.[11]
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.[11]
Step 3: Hydrolysis to this compound
-
Transfer the wet, nitrated acetamide solid to a flask containing an acid catalyst (e.g., 70% sulfuric acid or concentrated hydrochloric acid).[11]
-
Heat the mixture under reflux (e.g., at 100 °C for 1 hour if using HCl) to hydrolyze the amide bond.[11]
-
Cool the reaction mixture. The product, this compound, may precipitate as bright orange, needle-like crystals.[11]
-
Isolate the final product by filtration, wash with water, and dry in a vacuum desiccator to yield the purified compound.[11]
Caption: Workflow for the Synthesis of this compound.
Applications in Research and Development
The utility of this compound stems from its role as a versatile chemical building block.
-
Dyes and Pigments: It is a crucial intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries for their stability and vibrant colors.[3]
-
Pharmaceuticals: The compound serves as a precursor in the development of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[3]
-
Agrochemicals: It is also used in the manufacture of certain pesticides and other agrochemical products.[3][4]
-
Analytical Chemistry: In some contexts, it can be used as a reagent for the detection and quantification of other substances in laboratory settings.[3]
Safety, Handling, and Toxicology
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 3).[2][7][13] It may also cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life.[8]
-
Primary Hazards: The primary risks include toxicity upon ingestion, inhalation, and skin absorption.[1] It may also induce methemoglobinemia, a condition affecting oxygen transport in the blood.[1]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
-
Conclusion
This compound is a compound of significant industrial and research importance. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its safe and effective use. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers, enabling them to leverage the unique characteristics of this molecule in their synthetic and developmental work. Adherence to strict safety protocols is paramount when handling this toxic compound.
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An In-Depth Technical Guide to the Solubility of 2-Methyl-6-nitroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 2-methyl-6-nitroaniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. This document delves into the theoretical underpinnings of its solubility, presents quantitative solubility data, outlines a robust experimental protocol for its determination, and discusses the thermodynamic properties of its solutions.
Physicochemical Properties and their Impact on Solubility
This compound (MNA) is a crystalline solid, appearing as orange-yellow prisms or a brown granular powder.[1] Its molecular structure, featuring a benzene ring substituted with a methyl group, a nitro group, and an amino group, dictates its solubility behavior. The nitro and amino groups are polar and capable of acting as hydrogen bond acceptors and donors, respectively.[1] This allows for interactions with polar solvents. The presence of the methyl group and the benzene ring contributes to its nonpolar character, enabling solubility in less polar organic solvents. The overall solubility of MNA in a particular solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Key Physicochemical Properties of this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Melting Point | 93-96 °C | [2] |
| Appearance | Orange-yellow prisms or brown granular powder | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The crystal lattice energy of MNA, which is the energy holding the molecules together in a solid state, must be overcome by the solvation energy for dissolution to occur. The presence of both polar and nonpolar moieties in its structure leads to a nuanced solubility profile across a range of organic solvents with varying polarities.
Quantitative Solubility of this compound in Organic Solvents
The mole fraction solubility of this compound has been experimentally determined in a variety of organic solvents at different temperatures. The following table summarizes this quantitative data, which is crucial for solvent selection in synthesis and purification processes.
Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Toluene | Ethyl Acetate | Acetonitrile | Acetone | Cyclohexane | 1,4-Dioxane |
| 278.15 | 0.0435 | 0.0389 | 0.0411 | 0.0326 | 0.1152 | 0.1987 | 0.1438 | 0.3126 | 0.0078 | 0.2015 |
| 283.15 | 0.0523 | 0.0471 | 0.0498 | 0.0398 | 0.1345 | 0.2254 | 0.1652 | 0.3458 | 0.0095 | 0.2298 |
| 288.15 | 0.0626 | 0.0567 | 0.0602 | 0.0483 | 0.1563 | 0.2553 | 0.1891 | 0.3817 | 0.0115 | 0.2614 |
| 293.15 | 0.0745 | 0.0681 | 0.0725 | 0.0583 | 0.1811 | 0.2886 | 0.2158 | 0.4205 | 0.0139 | 0.2967 |
| 298.15 | 0.0883 | 0.0814 | 0.0869 | 0.0701 | 0.2093 | 0.3256 | 0.2456 | 0.4623 | 0.0167 | 0.3359 |
| 303.15 | 0.1043 | 0.0969 | 0.1038 | 0.0841 | 0.2414 | 0.3665 | 0.2787 | 0.5073 | 0.0201 | 0.3793 |
| 308.15 | 0.1228 | 0.1149 | 0.1235 | 0.1004 | 0.2778 | 0.4116 | 0.3155 | 0.5558 | 0.0241 | 0.4274 |
| 313.15 | 0.1441 | 0.1357 | 0.1463 | 0.1195 | 0.3189 | 0.4611 | 0.3562 | 0.6079 | 0.0288 | 0.4803 |
This data is essential for designing crystallization processes, where the choice of solvent and temperature profile directly impacts yield and purity.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method. This technique ensures that the solvent is fully saturated with the solute at a constant temperature.
Principle
An excess amount of the solid compound is added to a known amount of solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium, at which point the rate of dissolution equals the rate of crystallization. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess of crystalline this compound to a series of sealed vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure saturation.
-
Place the vials in a constant-temperature shaker bath set to the desired temperature.
-
Agitate the vials for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature, preventing any temperature-induced precipitation or dissolution.
-
Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Determine the mass of the collected filtrate.
-
-
Concentration Analysis (HPLC):
-
Dilute the filtered sample with a known volume of the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by a validated HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where this compound has significant absorbance.
-
Quantify the concentration of this compound in the sample by comparing its peak area to a calibration curve prepared from standards of known concentrations.
-
-
Calculation of Mole Fraction Solubility:
-
From the determined concentration and the mass of the filtrate, calculate the mass of the solute and the solvent.
-
Convert the masses of the solute and solvent to moles using their respective molecular weights.
-
Calculate the mole fraction solubility (x) using the following formula: x = moles of solute / (moles of solute + moles of solvent)
-
Experimental Workflow Diagram```dot
Factors Influencing Solubility and Thermodynamic Insights
The solubility data presented in Table 1 reveals several key trends. Generally, the solubility of this compound increases with increasing temperature in all the solvents tested. This indicates that the dissolution process is endothermic, meaning it requires an input of energy.
The nature of the solvent plays a crucial role. The solubility is highest in acetone, followed by 1,4-dioxane and ethyl acetate, and lowest in cyclohexane. This trend can be explained by considering the polarity and hydrogen bonding capabilities of the solvents and the solute.
-
Polar Aprotic Solvents (Acetone, Ethyl Acetate, Acetonitrile): These solvents can accept hydrogen bonds from the amino group of MNA and engage in dipole-dipole interactions with the nitro group, leading to good solubility.
-
Protic Solvents (Alcohols): Methanol, ethanol, n-propanol, and isopropanol can both donate and accept hydrogen bonds, leading to strong solvent-solvent interactions that need to be overcome. However, they can also form hydrogen bonds with both the amino and nitro groups of MNA, resulting in moderate solubility.
-
Nonpolar Aprotic Solvents (Toluene, Cyclohexane): Toluene, being an aromatic solvent, can engage in π-π stacking interactions with the benzene ring of MNA, contributing to its solubility. Cyclohexane, a nonpolar aliphatic solvent, has the weakest interactions with the polar functional groups of MNA, resulting in the lowest solubility.
The thermodynamic properties of the dissolution process, such as the Gibbs free energy, enthalpy, and entropy of dissolution, can be calculated from the temperature-dependent solubility data. These parameters provide deeper insights into the spontaneity and driving forces of the dissolution process.
Relationship between Solvent Properties and Solubility
The following diagram illustrates the key factors influencing the solubility of this compound in an organic solvent.
Caption: Key factors influencing the solubility of this compound.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in a range of common organic solvents. The quantitative data, coupled with the understanding of the underlying physicochemical principles, serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. The provided experimental protocol for the isothermal shake-flask method offers a reliable framework for generating high-quality solubility data, which is fundamental for process development, optimization, and the formulation of products containing this important chemical intermediate.
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-
Li, X., Cong, Y., Du, C., & Zhao, H. (2017). Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures. The Journal of Chemical Thermodynamics, 105, 276-288. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-nitroaniline from o-Toluidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-methyl-6-nitroaniline, a crucial intermediate in the pharmaceutical and dye industries.[1][2] The synthesis begins with the acetylation of o-toluidine to protect the amino group, followed by a regioselective nitration, and concluding with acidic hydrolysis to yield the final product. This guide delves into the mechanistic underpinnings of each synthetic step, offering detailed, field-proven protocols and critical safety considerations. The aim is to equip researchers and drug development professionals with the necessary knowledge for a safe, efficient, and reproducible synthesis.
Introduction: Strategic Importance of this compound
This compound, also referred to as 6-nitro-o-toluidine, is a valuable building block in organic synthesis.[3] Its utility is most pronounced in the production of various dyes and pigments.[1][2] Furthermore, its structural motif is integral to the development of certain pharmaceutical agents. The strategic placement of the methyl and nitro groups on the aniline scaffold allows for a diverse range of subsequent chemical transformations, making it a highly sought-after intermediate.
Direct nitration of o-toluidine is fraught with challenges, including the formation of undesirable isomers and tarry oxidation byproducts.[4][5] To circumvent these issues, a multi-step synthetic approach involving the protection of the highly reactive amino group is employed. This guide will focus on the most common and reliable method: acetylation of the amino group, followed by nitration and subsequent deprotection.
The Synthetic Pathway: A Three-Step Approach
The synthesis of this compound from o-toluidine is a classic example of electrophilic aromatic substitution where careful control of reactivity and directing effects is paramount. The overall process can be dissected into three key stages:
-
Step 1: Protection of the Amino Group via Acetylation: The highly activating and oxidizable amino group of o-toluidine is converted to a less reactive acetamido group.[6][7][8]
-
Step 2: Regioselective Nitration: The introduction of a nitro group onto the aromatic ring is achieved using a nitrating agent.[7][9]
-
Step 3: Deprotection via Acidic Hydrolysis: The acetyl protecting group is removed to regenerate the amino functionality, yielding the final product.[9][10]
Figure 2: Simplified mechanism of o-toluidine acetylation.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluidine.
-
To the o-toluidine, add glacial acetic acid followed by the slow, dropwise addition of acetic anhydride. [11]An exothermic reaction will occur, and the temperature should be controlled with an ice bath. [11]3. After the addition is complete, heat the mixture to reflux for an appropriate time to ensure the reaction goes to completion. [5]4. Monitor the reaction progress using Thin Layer Chromatography (TLC). [5]5. Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the N-acetyl-o-toluidine. [5][11]6. Collect the solid product by vacuum filtration, wash with cold water, and dry. [5][11]
Step 2: Nitration of N-acetyl-o-toluidine
Causality: With the amino group protected, the nitration can proceed with greater control. The acetamido and methyl groups are both ortho, para-directing. [12]The incoming electrophile, the nitronium ion (NO₂⁺), will be directed to the positions ortho and para to these groups. Steric hindrance from the existing substituents will play a significant role in the regioselectivity of the reaction. The primary products are 2-methyl-6-nitro-N-acetyl-aniline and 2-methyl-4-nitro-N-acetyl-aniline.
Mechanism: The nitration of N-acetyl-o-toluidine is an electrophilic aromatic substitution. The nitronium ion, generated from the reaction of concentrated nitric acid and concentrated sulfuric acid, acts as the electrophile. The aromatic ring of N-acetyl-o-toluidine attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). A proton is then lost from the ring to restore aromaticity, yielding the nitrated product.
Experimental Protocol:
-
In a flask, suspend the dried N-acetyl-o-toluidine in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath. [5][10]2. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the suspension, ensuring the temperature does not exceed 10 °C. [5][10][11]Vigorous stirring is essential for efficient heat dissipation. [5]3. After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product. [5][10]5. Filter the solid, wash thoroughly with cold water to remove excess acid, and dry. [5]
Step 3: Hydrolysis of N-acetyl-2-methyl-6-nitroaniline
Causality: The final step is the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved through acid-catalyzed hydrolysis.
Mechanism: Under acidic conditions, the carbonyl oxygen of the acetamido group is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers and the eventual elimination of acetic acid, yielding the protonated this compound. A final deprotonation step gives the neutral product.
Experimental Protocol:
-
Reflux the nitrated intermediate with an aqueous solution of sulfuric acid or hydrochloric acid. [5][10]2. Monitor the hydrolysis by TLC until the starting material has been consumed. [5]3. Cool the solution and neutralize it with a base, such as a sodium hydroxide solution, to precipitate the this compound product. [5][10]4. Filter the product, wash with water, and dry. [5]5. The crude product can be further purified by recrystallization. [1]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| o-Toluidine | C₇H₉N | 107.15 | -23 | Colorless to pale yellow liquid |
| N-acetyl-o-toluidine | C₉H₁₁NO | 149.19 | 110-112 | White solid |
| This compound | C₇H₈N₂O₂ | 152.15 | 95-97 [1] | Orange-yellow prisms or brown granular powder [13] |
Safety and Hazard Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Corrosive and Oxidizing Agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. [14][15][16]They can cause severe burns upon contact with skin or eyes. [14][16]All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat. [14][15]* Exothermic Reactions: The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled. [17]The addition of the nitrating mixture must be slow and with efficient cooling and stirring.
-
Toxic Fumes: Nitration reactions can produce toxic nitrogen dioxide gas. [14]Adequate ventilation is crucial to prevent inhalation.
-
Waste Disposal: Acidic and nitrated waste must be neutralized and disposed of in accordance with institutional and environmental regulations. Do not mix nitric acid waste with other waste streams. [18] Emergency Preparedness:
-
Ensure that emergency eyewash stations and safety showers are readily accessible. [14][15]* Have appropriate spill containment kits and neutralizing agents available. [14][18]* All personnel should be trained on the specific hazards and emergency procedures for this synthesis. [14]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methyl group, and the amino group. [19] * ¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretches of the amino group, the C-H stretches of the aromatic ring and methyl group, and the N-O stretches of the nitro group. [3] * Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. [3][20]* Chromatography: Techniques like TLC and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product.
-
Conclusion
The synthesis of this compound from o-toluidine via a protection-nitration-deprotection strategy is a robust and well-established method. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this important chemical intermediate. The successful execution of this synthesis provides a foundation for further chemical explorations and the development of novel molecules in the pharmaceutical and materials science fields.
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molecular structure and formula of 2-Methyl-6-nitroaniline
An In-depth Technical Guide to the Molecular Structure, Properties, and Characterization of 2-Methyl-6-nitroaniline
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 570-24-1), a key chemical intermediate in the synthesis of dyes, pigments, and pharmaceutical compounds.[1][2] We delve into its fundamental molecular structure, physicochemical properties, and reactivity profile. The core of this document presents a robust, multi-technique analytical workflow for the unambiguous identification and purity assessment of the compound, grounded in established principles of analytical chemistry. Methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are detailed with an emphasis on the causal reasoning behind experimental choices, ensuring a self-validating and reproducible protocol. This guide is intended for researchers, chemists, and quality control professionals who require a practical and scientifically rigorous understanding of this important nitroaromatic amine.
Molecular Structure and Identification
This compound, also known as 6-nitro-o-toluidine, is an aromatic compound derived from aniline.[3] Its structure is characterized by a benzene ring substituted with a methyl group (-CH₃), an amino group (-NH₂), and a nitro group (-NO₂). The substituents are positioned at carbons 1, 2, and 6, respectively, leading to significant steric and electronic interactions that influence the molecule's properties and reactivity.
The IUPAC name for this compound is this compound.[4] The presence of the electron-withdrawing nitro group ortho to the electron-donating amino group creates a unique electronic environment, making it a valuable precursor in various synthetic applications.[1]
Caption: Standard synthesis workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1 (N-Acetylation): The amino group of o-toluidine is a strong activating group. To prevent oxidation and to control the position of nitration, it is converted into a less activating acetamido group. This is typically achieved using acetic anhydride. [2][5]The bulky acetyl group also provides steric hindrance that favors substitution at the less hindered 4- and 6-positions.
-
Step 2 (Nitration): The acetylated intermediate is then nitrated, usually with a mixture of nitric acid and sulfuric acid. The acetamido group directs the incoming nitro group to the ortho and para positions. Due to the methyl group at position 2, the primary products are the 4-nitro and 6-nitro isomers. [6]* Step 3 (Hydrolysis): The resulting mixture of nitro isomers is hydrolyzed, typically under acidic conditions (e.g., with hydrochloric acid), to remove the acetyl protecting group and regenerate the amino functionality. [2][5]The final this compound product can then be separated from its 4-nitro isomer, often through methods leveraging differences in their physical properties. [2][6]
Analytical Characterization Protocol
To confirm the identity and assess the purity of a this compound sample, a multi-pronged analytical approach is essential. This protocol employs HPLC for purity determination, followed by NMR and MS for definitive structural confirmation.
Objective: To provide a validated workflow for the characterization of this compound.
4.1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol or acetonitrile (LC-MS grade). [7]2. HPLC Sample (100 µg/mL): Dilute 1 mL of the stock solution into 9 mL of the mobile phase.
-
NMR Sample: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
MS Sample (GC-MS): Use the 100 µg/mL solution prepared for HPLC analysis.
4.2. Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC provides a rapid and quantitative assessment of sample purity by separating the main compound from any impurities, such as isomeric byproducts (e.g., 2-methyl-4-nitroaniline) or unreacted starting materials. A reverse-phase method is suitable for this moderately polar compound. [8]* Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents. [8] * Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or 410 nm).
-
Data Analysis: Integrate the peak areas. Purity is calculated as (Area of main peak / Total area of all peaks) x 100%. A purity level of >99% is common for commercially available standards. [3][9] 4.3. Structural Elucidation via NMR Spectroscopy
-
-
Rationale: NMR spectroscopy provides definitive information about the molecular structure by probing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The resulting spectrum is a unique fingerprint of the molecule.
-
¹H NMR Protocol:
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Signals:
-
A singlet for the methyl (-CH₃) protons. [10] * A broad singlet for the two amino (-NH₂) protons.
-
Three signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets and triplets) will be indicative of their relative positions. [10]* ¹³C NMR Protocol:
-
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
Seven distinct carbon signals are expected.
-
One signal in the aliphatic region for the methyl carbon. [10] * Six signals in the aromatic region, corresponding to the six carbons of the benzene ring. The chemical shifts will be influenced by the attached functional groups. [10] 4.4. Molecular Weight Confirmation via Mass Spectrometry (MS)
-
-
-
Rationale: MS determines the mass-to-charge ratio (m/z) of ionized molecules, providing direct confirmation of the compound's molecular weight.
-
GC-MS Protocol:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Injection: Inject the prepared sample into the GC. The GC will separate the compound from the solvent and any volatile impurities before it enters the mass spectrometer.
-
Analysis:
-
Expected Molecular Ion (M⁺•): The molecular formula is C₇H₈N₂O₂, with a molecular weight of approximately 152.15 g/mol . [11]The mass spectrum should show a prominent molecular ion peak at an m/z of 152. [4][12] * Fragmentation Pattern: The EI process will cause the molecule to fragment in a predictable way, providing additional structural confirmation. This fragmentation pattern is available in spectral databases like the NIST Chemistry WebBook. [11][12]
-
-
Safety and Handling
This compound is classified as a toxic substance and requires careful handling to minimize exposure. [4][13] Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description |
|---|---|---|
| Hazard Statements | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. [4][14][15] |
| H373 | May cause damage to organs through prolonged or repeated exposure. [4][15] | |
| H411/H412 | Toxic or harmful to aquatic life with long lasting effects. [9][15] | |
| Precautionary Statements | P260, P261 | Do not breathe dust/fume/gas/mist/vapors/spray. [13][15] |
| P273 | Avoid release to the environment. [9][13] | |
| P280 | Wear protective gloves/protective clothing/eye protection. [13] | |
| P301+P310, P302+P352, P304+P340 | IF SWALLOWED: Immediately call a POISON CENTER. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. [9] |
| | P405 | Store locked up. [13]|
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. [9][13]* Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place. [14][16]Keep away from incompatible materials such as strong oxidizers and acids. [4][17]
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Cheméo. (n.d.). This compound. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
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Beijing Institute of Technology. (n.d.). Synthesis technique of this compound. Retrieved from [Link]
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NIST. (n.d.). IR Spectrum of this compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis Technique of this compound. Retrieved from [Link]
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Introduction: Understanding the Core Chemistry of 2-Methyl-6-nitroaniline
An In-Depth Technical Guide to the Stability and Reactivity of 2-Methyl-6-nitroaniline
This compound, also known as 6-nitro-o-toluidine (CAS No. 570-24-1), is an orange-yellow crystalline solid of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture, featuring an aromatic ring substituted with a methyl, an amino, and a nitro group, provides a unique electronic landscape that dictates its stability and a versatile reactivity profile. This guide offers an in-depth analysis of these characteristics, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective handling, application, and derivatization. Primarily, it serves as a crucial intermediate in the synthesis of azo dyes and pigments and is a valuable precursor for the construction of heterocyclic systems like benzotriazoles.[3][4]
Physicochemical and Safety Profile
A foundational understanding of a compound's physical properties and hazards is paramount for safe and effective laboratory use. The key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 570-24-1 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Orange-yellow prisms or brown granular powder | [1][2] |
| Melting Point | 93-96 °C (199-205 °F) | [2][6] |
| Boiling Point | 124 °C at 1 mmHg | [7] |
| Flash Point | 110 °C (230 °F) | [6] |
| Solubility | Insoluble in water (< 1 mg/mL) | [1][7] |
| Density | 1.269 g/cm³ | [7] |
Diagram 1: Molecular Structure of this compound
Caption: Major synthetic transformations of this compound.
Reduction of the Nitro Group
The nitro group is readily reduced to a primary amine, yielding 2,6-diaminotoluene. This transformation is fundamental in polymer and dye chemistry.
-
Causality: The electron-withdrawing nature of the nitro group makes it susceptible to reduction by various reagents. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
-
Common Reagents:
Diazotization of the Amino Group
This is arguably the most critical reaction for this compound, forming the basis of its use in azo dye synthesis. The primary amino group is converted into a highly reactive diazonium salt. [4]
-
Causality: The reaction proceeds via the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The nitrous acid generates the nitrosonium ion (NO⁺), which acts as the electrophile that attacks the nucleophilic amino group.
-
Critical Conditions: The reaction must be performed at low temperatures (0–5 °C) as the resulting diazonium salt is thermally unstable and can decompose, evolving nitrogen gas. [11]
Reductive Cyclization to Benzotriazoles
The ortho-positioning of the amino and nitro groups enables a powerful intramolecular cyclization reaction to form substituted benzotriazoles. These heterocycles are widely used as UV absorbers and corrosion inhibitors. [12]
-
Causality: The process involves the selective reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes spontaneous intramolecular condensation with the adjacent amino group, followed by aromatization to form the stable triazole ring.
-
Methodology: This is typically a one-pot reaction where a reducing agent (e.g., zinc dust in NaOH, or catalytic hydrogenation) facilitates both the reduction and subsequent cyclization. [12][13]
Field-Proven Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and high yield.
Protocol 1: Diazotization of this compound for Azo Coupling
This protocol details the formation of the diazonium salt, which is not isolated but used immediately in a subsequent coupling reaction.
Diagram 3: Experimental Workflow for Diazotization
Caption: Step-by-step workflow for the diazotization reaction.
Methodology:
-
Preparation of Amine Salt Solution: In a 250 mL beaker, suspend 1.52 g (10 mmol) of this compound in 20 mL of water. Cautiously add 5 mL of concentrated hydrochloric acid while stirring. The amine will dissolve to form its hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to between 0 and 5 °C with continuous magnetic stirring. It is critical to maintain this temperature range. [11]3. Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine salt solution over 10-15 minutes. Ensure the tip of the addition funnel or pipette is below the surface of the liquid. The temperature must not rise above 5 °C.
-
Validation: After the addition is complete, stir for an additional 15 minutes. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a positive test (immediate blue-black color) indicates the reaction is complete. If the test is negative, add a small amount more of the nitrite solution.
-
Immediate Use: The resulting clear, cold solution contains the diazonium salt and should be used immediately for the subsequent azo coupling reaction without isolation.
Protocol 2: Synthesis of 4-Methyl-2H-benzotriazole via Reductive Cyclization
This protocol demonstrates the conversion of this compound into a benzotriazole derivative.
Diagram 4: Workflow for Benzotriazole Synthesis
Caption: Experimental workflow for reductive cyclization to a benzotriazole.
Methodology:
-
Initial Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a solution of 4.0 g (100 mmol) of sodium hydroxide in 100 mL of water. Add 7.6 g (50 mmol) of this compound.
-
Reduction: Gently heat the stirred mixture to approximately 45 °C. Cautiously add 10 g (153 mmol) of zinc dust in small portions over 30 minutes. The reaction is exothermic; control the addition rate to maintain the temperature below 60 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture. The color of the solution will gradually fade from deep orange-red to a pale brown or yellow, indicating the consumption of the starting material. This may take 1-2 hours.
-
Work-up: While still warm, filter the reaction mixture by gravity or vacuum to remove the excess zinc dust and zinc oxides.
-
Precipitation: Transfer the hot filtrate to a beaker and cool in an ice bath. Slowly acidify the solution by adding glacial acetic acid dropwise with stirring until the pH is approximately 5-6. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol-water mixture, to yield pure 4-Methyl-2H-benzotriazole.
Conclusion
This compound is a compound whose utility is deeply rooted in its distinct stability and reactivity characteristics. Its sensitivity to air necessitates careful storage, while its trifunctional nature provides a rich platform for synthetic chemistry. A thorough understanding of its reactivity—particularly the diazotization of its amino group and the reductive cyclization enabled by the ortho-amino/nitro arrangement—is key to leveraging its full potential in the development of dyes, pigments, and functional heterocyclic materials. The protocols and data presented in this guide serve as an authoritative foundation for any researcher or developer working with this versatile chemical intermediate.
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PrepChem.com. (n.d.). Synthesis of o-[2H-benzotriazol-2-yl)-4-methylphenol. Retrieved from [Link]
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Carl Roth. (n.d.). Safety data sheet for N-methyl-2-nitroaniline. Retrieved from [Link]
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Consensus. (2013). SYNTHESIS AND CHARACTERIZATION OF this compound. Retrieved from [Link]
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Indian Journal of Chemistry. (2004). Mechanism of oxidation of p-nitroaniline by ammonium metavanadate in sulphuric acid medium: A kinetic approach. Retrieved from [Link]
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A Technical Guide to the Hazards and Safety Precautions for 2-Methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methyl-6-nitroaniline (CAS 570-24-1) is an aromatic nitroamine compound presenting significant acute and chronic health risks. This guide provides a comprehensive overview of its hazard profile, outlines engineering and administrative controls, and details mandatory personal protective equipment (PPE) and standard operating procedures for its safe handling, storage, and disposal. The primary hazards include high acute toxicity via oral, dermal, and inhalation routes, and the potential for target organ damage, specifically to the blood and hematopoietic system, upon repeated exposure. A key toxicological concern is the induction of methemoglobinemia, a life-threatening condition impairing oxygen transport in the blood. Adherence to the protocols within this guide is critical for mitigating risk and ensuring the safety of laboratory personnel.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of the intrinsic properties and toxicological effects of this compound is the foundation of its safe use. This compound is a brownish crystalline powder and is classified as highly hazardous.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Orange-yellow prisms or brown granular/crystalline powder | [1][3] |
| Melting Point | 93 - 96 °C (199.4 - 204.8 °F) | [4] |
| Boiling Point | 124 °C at 1 mmHg | [1] |
| Flash Point | 110 °C (230 °F) | [4] |
| Solubility | Insoluble in water (<0.1 g/100 mL at 23 °C) | [1][3] |
| Stability | Stable under normal conditions; sensitive to prolonged air exposure |[2][5] |
Table 2: GHS Classification and Hazard Statements
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure (Target Organs: Blood, Hematopoietic System) |
| Hazardous to the Aquatic Environment, Long-term | 2 | H411: Toxic to aquatic life with long lasting effects |
Source: Aggregated from multiple safety data sheets.[4][6][7]
Toxicological Assessment
The primary toxicological threat of this compound stems from its efficient absorption through all major routes of exposure—ingestion, skin contact, and inhalation of its dust.[6] Its classification as "Toxic" in Category 3 indicates that a low level of exposure can lead to severe health effects or death.[2]
-
Acute Effects : Immediate symptoms following exposure may be delayed but can include severe irritation, headache, dizziness, and cyanosis (a bluish discoloration of the skin), which is a key indicator of methemoglobinemia.[5][8] Ingestion or significant dermal absorption can be fatal if not treated immediately.[6]
-
Chronic Effects : Prolonged or repeated exposure, even at low levels, may cause significant damage to the blood and blood-forming organs (hematopoietic system).[4] This underscores the necessity of minimizing exposure through robust engineering controls and consistent use of PPE.
Special Hazard Focus: Methemoglobinemia
A critical and insidious hazard associated with this compound, common to many nitroaromatic and aniline compounds, is its ability to induce methemoglobinemia.[8][9]
-
Mechanism : The compound's metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb).[10] MetHb is incapable of binding and transporting oxygen, leading to a state of functional anemia and tissue hypoxia (oxygen deficiency).[11]
-
Symptoms : The onset and severity of symptoms correlate with the percentage of MetHb in the blood. Mild cases (<15%) may be asymptomatic or present with slight skin discoloration. As levels rise (15-30%), cyanosis becomes apparent, accompanied by headache, fatigue, and shortness of breath.[11] Levels above 30% can lead to arrhythmias, seizures, coma, and can be life-threatening.[10]
-
Detection and Treatment : Standard pulse oximeters are unreliable for detecting hypoxia from methemoglobinemia and may give a falsely reassuring reading around 85%.[11] Diagnosis requires co-oximetry analysis of a blood sample. The standard medical treatment is the intravenous administration of methylene blue, which acts as a cofactor to accelerate the enzymatic reduction of MetHb back to functional hemoglobin.[8][11]
Section 2: Exposure Control and Personal Protection
A multi-layered approach to risk management, known as the Hierarchy of Controls, must be implemented to minimize the risk of exposure.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls
The primary method for controlling exposure to hazardous powders is through engineering controls that contain the material at the source.
-
Chemical Fume Hood : All weighing, handling, and transferring of this compound powder must be conducted inside a certified chemical fume hood to capture any airborne dust.[3]
-
Ventilated Balance Enclosure : If a standard fume hood's airflow interferes with weighing accuracy, a dedicated ventilated balance enclosure or glove bag should be used.[3] These provide a less turbulent, contained environment.
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Work Area : Establish a clearly marked and restricted area for handling this compound. Cover work surfaces with disposable, absorbent bench paper to simplify cleanup.[6][12]
-
Training : All personnel must receive documented training on the specific hazards of this compound, the facility's Standard Operating Procedures (SOPs), and emergency response actions before being permitted to handle it.
-
Procurement : Purchase the smallest quantity of the chemical necessary for the planned experiments. If possible, procure pre-weighed amounts or solutions to eliminate the need to handle the powder.[3]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this chemical.
-
Hand Protection : Double gloving is mandatory. Use two pairs of nitrile gloves. Check the manufacturer's data for compatibility with aromatic nitro compounds and any solvents being used.[3] Gloves must be changed immediately if contaminated and every two hours during extended use.[6]
-
Eye and Face Protection : Chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[5] A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.
-
Skin and Body Protection : A buttoned, long-sleeved lab coat is required. For larger quantities or tasks with a high risk of contamination, impervious Tyvek sleeves or a full suit should be considered.[6]
-
Respiratory Protection : If engineering controls are insufficient or during a significant spill, respiratory protection is necessary. A NIOSH-approved full-face respirator with P100 (particulate) cartridges is required.[5]
Protocol: Donning and Doffing of PPE
-
Donning (Putting On) :
-
Perform hand hygiene.
-
Don inner gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Don eye/face protection.
-
If required, don respirator (must be fit-tested).
-
-
Doffing (Taking Off) :
-
Remove outer gloves, peeling them off without touching the outside surface. Dispose of as hazardous waste.
-
Remove lab coat, rolling it inward to contain contaminants.
-
Perform hand hygiene with inner gloves still on.
-
Remove eye/face protection.
-
Remove inner gloves.
-
Perform thorough hand hygiene with soap and water.
-
Section 3: Safe Handling and Operating Procedures
Strict adherence to established protocols for routine lab work is essential for preventing exposure.
Storage and Incompatibility
-
Storage : Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[1] The storage location should be locked or otherwise secured to restrict access.[6]
-
Incompatible Materials : Keep segregated from strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[2]
Protocol: Safe Weighing and Handling of Powder (Tare Method)
This protocol minimizes the risk of generating and inhaling dust during weighing.[3]
-
Preparation :
-
Don all required PPE as described in Section 2.
-
Prepare the designated work area inside a chemical fume hood by laying down absorbent bench paper.
-
Assemble all necessary equipment (spatula, weighing paper/boat, secondary container). Use disposable items where possible.[3]
-
-
Weighing (Tare Method) :
-
Take a sealable container (e.g., a vial with a screw cap) and its cap to the analytical balance.
-
Place the capped container on the balance and press the "tare" or "zero" button.
-
Carefully transport the tared container to the fume hood.
-
Inside the hood, uncap the container and carefully transfer the desired amount of this compound powder into it using a clean spatula.
-
Securely recap the container.
-
Wipe the exterior of the container with a cloth lightly dampened with 70% ethanol to remove any clinging dust particles.
-
Transport the sealed container back to the balance to obtain the final weight.
-
-
Post-Weighing :
-
Return to the fume hood to proceed with making a solution or for any further manipulations.
-
Dispose of any contaminated disposable items (weigh paper, pipette tips) into a designated hazardous waste container located within the hood.
-
Protocol: Decontamination of Glassware and Work Surfaces
-
Initial Decontamination : All work should be performed inside a fume hood.
-
Wipe down all contaminated surfaces (glassware, spatulas, stir bars) with a disposable wipe dampened with a solvent in which the powder is soluble (e.g., acetone or ethanol). This dissolves the solid, preventing it from becoming airborne.[13]
-
Place the used wipes into a designated hazardous waste bag.
-
-
Washing :
-
Thoroughly wash the decontaminated items with laboratory soap and water.
-
Rinse multiple times with tap water, followed by a final rinse with deionized water.
-
-
Work Surface Cleanup :
-
After completing work, wipe down the entire designated area within the fume hood with a solvent-dampened wipe, followed by a soap and water wipe.
-
Carefully fold and dispose of the absorbent bench paper as solid hazardous waste.
-
Section 4: Emergency Procedures
Rapid and correct response to an emergency is critical to mitigating harm.
Table 3: First Aid Measures
| Exposure Route | Action |
|---|---|
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Call a poison center or doctor immediately.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Call a poison center or doctor immediately.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Call a poison center or doctor immediately.[15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[14] |
Caption: Workflow for responding to a solid chemical spill.
Protocol: Emergency Response to a Solid Spill
This protocol is for small, manageable spills (<5 grams) that can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.[16]
-
Alert and Isolate : Immediately alert others in the vicinity. Secure the area and prevent entry.[17]
-
Assess : Evaluate the spill size and potential for airborne dust. If there is any doubt about your ability to clean it up safely, evacuate.[17]
-
Protect : Don the highest level of PPE, including double nitrile gloves, safety goggles, a face shield, a lab coat, and a full-face respirator with P100 cartridges.
-
Contain and Clean :
-
Gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully dampen the spilled solid material with a suitable solvent like acetone or 60-70% ethanol.[13][15] This will create a slurry that is less likely to generate dust.
-
Using a plastic scoop or other non-sparking tool, carefully collect the dampened material and place it into a heavy-duty, labeled hazardous waste bag or container.[17]
-
Use absorbent paper dampened with the same solvent to pick up any remaining material.
-
-
Decontaminate :
-
Clean the spill area thoroughly, starting from the outside and working inward. Use wipes dampened with the solvent, followed by a wash with soap and water.
-
Place all used cleaning materials and contaminated PPE into the hazardous waste container.
-
-
Report : Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.
Fire-Fighting Measures
-
Extinguishing Media : Use a dry chemical, carbon dioxide, or Halon extinguisher.[5]
-
Hazards : The compound is combustible and may produce toxic gases, including nitrogen oxides and carbon monoxide, in a fire.[4]
-
Protective Actions : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]
Section 5: Waste Disposal
All waste containing this compound, including unused product, contaminated consumables (gloves, wipes, bench paper), and cleanup materials, must be handled as hazardous waste.
-
Collection : Collect waste in a clearly labeled, sealed, and puncture-resistant container. Do not mix with other waste streams.
-
Disposal : Disposal must be carried out through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[5]
References
-
Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara, Environmental Health & Safety. [Link]
-
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2-Methyl-6-nitroaniline melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Methyl-6-nitroaniline: Melting and Boiling Points
Abstract
This technical guide provides a comprehensive examination of the melting and boiling points of this compound (CAS No: 570-24-1), a key intermediate in various organic synthesis applications, including the pharmaceutical and dye industries.[1] Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of values to explore the causality behind experimental methodologies, the principles of data integrity, and the practical application of these fundamental physicochemical properties. We will detail high-fidelity protocols for their determination, underscore the importance of self-validating experimental systems, and present the data within the context of its significance for compound purity, identification, and process control.
Introduction
Chemical Identity and Significance of this compound
This compound, also known as 6-nitro-o-toluidine, is an aromatic organic compound with the molecular formula C₇H₈N₂O₂.[2] Its structure, featuring both an amine (-NH₂) and a nitro (-NO₂) group ortho to a methyl (-CH₃) group on a benzene ring, makes it a versatile precursor in chemical synthesis.[3] Its primary utility lies in serving as a building block for more complex molecules, where the functional groups can be selectively modified.[4] In drug development, precise knowledge of its physical properties is paramount, as these constants directly influence purification methods, reaction kinetics, formulation strategies, and overall quality control.
The Critical Role of Melting and Boiling Points
The melting point and boiling point are fundamental thermal properties that provide critical insights into a substance's identity and purity. The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range.[5] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range—a principle that is foundational to its use as a purity criterion.[6]
The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is similarly crucial, particularly for purification via distillation and for defining safe handling and storage conditions. For substances like this compound, which may decompose at their atmospheric boiling point, determination under reduced pressure is a mandatory and informative practice.
Physicochemical Properties of this compound
Summary of Key Properties
The physical and chemical characteristics of this compound are well-documented across various chemical data repositories. A consolidated summary of its key properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 570-24-1 | [7] |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [3][8] |
| Appearance | Orange-yellow prisms or brown granular powder | [4][9] |
| Melting Point | 93-96 °C (lit.) | [8][10][11] |
| Boiling Point | 124 °C at 1 mmHg | [8] |
| Water Solubility | <0.1 g/100 mL at 23 °C | [8] |
| Flash Point | 110 °C / 230 °F | [11] |
Table 1: Key Physicochemical Properties of this compound.
In-Depth Analysis of Melting Point
Multiple authoritative sources consistently report the melting point of this compound to be within a narrow range of 93 °C to 96 °C .[8][10][11] The National Toxicology Program reports a similar range of 199 to 205 °F (92.8 to 96.1 °C).[9] This tight range is characteristic of a compound with high purity. A synthesized batch of this compound exhibiting a melting range significantly broader than 2-3 °C, or one that is depressed below 93 °C, would strongly suggest the presence of impurities, such as isomeric byproducts (e.g., 2-methyl-4-nitroaniline) or residual starting materials.[1]
In-Depth Analysis of Boiling Point
The experimentally determined boiling point is most frequently cited as 124 °C at a reduced pressure of 1 mmHg .[8] It is critical to specify the pressure, as the boiling point is highly dependent on it. Extrapolating to atmospheric pressure (760 mmHg) is not advisable. Computational models, such as the Joback method, predict a normal boiling point of approximately 620.57 K (347.42 °C).[12][13] However, some sources indicate the compound may decompose at temperatures as low as 247 °C.[14] This discrepancy highlights a crucial experimental insight: attempting to determine the boiling point at atmospheric pressure would likely lead to thermal decomposition of the compound rather than a true boiling transition. Therefore, vacuum distillation is the required method for both purification and boiling point determination of this substance.
Experimental Determination Protocols
The following protocols are described from the perspective of a Senior Application Scientist, emphasizing not just the steps, but the rationale and embedded validation checks.
Principle of Melting Point Depression
The determination of a melting point is more than a measurement; it is an analytical technique. The underlying principle is that the energy required to overcome the crystal lattice forces of a solid is a precise quantity. Impurities disrupt this lattice, introducing entropy and lowering the energy (and thus temperature) required to melt the solid. This phenomenon provides a robust, albeit simple, method for purity assessment.
Protocol: High-Precision Melting Point Determination
This protocol assumes the use of a modern digital melting point apparatus (e.g., a DigiMelt or similar instrument).
-
Sample Preparation:
-
Rationale: Proper sample packing is critical for uniform heat transfer. Air pockets can cause inaccurate readings.
-
Procedure: Place a small amount of finely powdered, dry this compound onto a clean, dry watch glass. Invert a capillary tube (sealed at one end) and tap the open end into the powder. A small amount of sample (1-2 mm height) should enter the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.
-
-
Instrument Setup and Calibration:
-
Rationale: Instrument accuracy is the foundation of trustworthy data. Calibration with certified standards is a non-negotiable step in any validated protocol.
-
Procedure: Prior to running the sample, verify the instrument's calibration using two standards that bracket the expected melting point (e.g., Benzoin, ~135°C, and Benzoic Acid, ~122°C). The instrument's readings must be within the acceptable tolerance (e.g., ±1 °C) of the certified values.
-
-
Rapid Range Finding:
-
Rationale: A preliminary fast scan saves time and identifies the approximate melting temperature.
-
Procedure: Place the packed capillary tube into the instrument. Set a rapid heating ramp (e.g., 10-20 °C/min). Start the heating process and observe the sample. Record the temperature at which the first drop of liquid appears and the temperature at which the sample becomes completely liquid. This provides a rough melting range.
-
-
Precise Determination:
-
Rationale: A slow heating rate is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[6]
-
Procedure: Allow the instrument to cool to at least 20 °C below the previously observed melting point. Insert a new, freshly packed capillary tube. Set a slow ramp rate of 1-2 °C/minute. Carefully observe and record the temperatures for the onset of melting (first liquid) and complete liquefaction. The recorded range is the melting point. For this compound, a pure sample should melt within a range of 93-96 °C.[10]
-
Principle of Boiling Point Determination under Reduced Pressure
Boiling occurs when vapor pressure equals applied pressure. By reducing the applied pressure with a vacuum system, the temperature required to reach this equilibrium is significantly lowered. This allows for the distillation of thermally sensitive compounds like this compound well below their decomposition temperature.
Protocol: Vacuum Distillation for Boiling Point Measurement
This protocol describes the determination of the boiling point using a microscale or simple distillation apparatus under vacuum.
-
Apparatus Assembly:
-
Rationale: A leak-free system is essential for maintaining a stable, low pressure. Proper thermometer placement ensures the measurement of the vapor-liquid equilibrium temperature, not the superheated liquid.
-
Procedure: Assemble a simple distillation apparatus using grease-free, ground-glass joints. Place 5-10 mL of this compound and a few boiling chips or a magnetic stir bar into the distilling flask. Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[15] Connect the vacuum take-off adapter to a vacuum pump via a trap and a manometer to measure the pressure.
-
-
System Evacuation and Heating:
-
Rationale: Heating should only commence after the target pressure is stable to prevent bumping and ensure an accurate pressure reading for the boiling point measurement.
-
Procedure: Turn on the condenser cooling water. Slowly and carefully evacuate the system to the desired pressure (e.g., 1 mmHg). Ensure the pressure is stable. Begin gently heating the distilling flask using a heating mantle.
-
-
Observation and Measurement:
-
Rationale: The boiling point at a given pressure is the stable temperature plateau observed during active distillation.
-
Procedure: Observe the liquid for the onset of boiling. As the vapor rises and bathes the thermometer bulb, the temperature reading will climb and then stabilize. Record this stable temperature and the precise pressure from the manometer. A steady distillation rate of 1-2 drops per second is ideal.[15] For this compound, this value should be approximately 124 °C at 1 mmHg.
-
-
System Shutdown:
-
Rationale: Cooling the apparatus before releasing the vacuum prevents atmospheric oxygen from rushing into the hot flask, which can be a safety hazard and potentially degrade the sample.
-
Procedure: Remove the heating mantle and allow the system to cool under vacuum. Once the flask is cool to the touch, slowly and carefully vent the system to return it to atmospheric pressure.
-
Self-Validating Systems and Data Integrity
Instrument Calibration and Verification
As stated in the protocol, routine calibration of thermometers and pressure gauges against certified standards is the cornerstone of data integrity. All measurements should be traceable to these calibrations.
The Role of Mixed Melting Point in Compound Identification
A powerful, self-validating technique for confirming the identity of a compound is the mixed melting point test.[6] If you have an authentic sample of this compound, a 50:50 mixture of your synthesized sample and the authentic standard is prepared.
-
Outcome 1 (Identity Confirmed): If your sample is identical to the standard, the melting point of the mixture will be sharp and within the same range (93-96 °C).
-
Outcome 2 (Identity Not Confirmed): If your sample is a different compound, the authentic standard will act as an impurity, causing a significant depression and broadening of the melting point.
Logical Flow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the characterization and validation of a sample purported to be this compound.
Caption: Logical workflow for the determination and validation of the physical properties of this compound.
Conclusion
The melting and boiling points of this compound are precisely defined physical constants that are indispensable for its identification, purity assessment, and safe handling. A sharp melting point in the range of 93-96 °C is a strong indicator of high purity. The boiling point, correctly determined under reduced pressure to be 124 °C at 1 mmHg , is essential for purification via vacuum distillation, a necessary technique to avoid thermal decomposition. Adherence to rigorous, well-rationalized experimental protocols, including instrument calibration and identity confirmation through mixed melting point analysis, ensures the generation of trustworthy and defensible scientific data critical for research and development.
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A Technical Guide to High-Purity 2-Methyl-6-nitroaniline for Pharmaceutical Research & Development
Introduction: The Critical Role of 2-Methyl-6-nitroaniline in Synthesis
This compound (CAS No. 570-24-1), also known as 6-nitro-o-toluidine, is a pivotal chemical intermediate in the synthesis of a wide array of organic compounds. Its unique structure, featuring adjacent methyl and amino groups ortho to a nitro group, makes it a versatile building block. In the pharmaceutical industry, it serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and heterocyclic compounds.[1][2] For researchers and drug development professionals, the procurement of this reagent at consistently high purity is not merely a matter of quality control but a fundamental prerequisite for ensuring reaction specificity, minimizing downstream purification challenges, and preventing the introduction of potentially genotoxic impurities into drug candidates.[3]
This guide provides an in-depth analysis of the commercial supplier landscape for high-purity this compound. It offers a framework for supplier evaluation, details critical quality attributes, presents a robust analytical method for in-house verification, and discusses the significance of common process-related impurities.
Defining "High Purity" and Its Implications
For applications in pharmaceutical research and development, "high purity" this compound typically implies an assay value of ≥99.0% . The purity is most commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4] However, the percentage purity alone does not tell the complete story. A comprehensive quality assessment must also consider the identity and concentration of specific impurities, as these can have significant consequences.
The primary route for synthesizing this compound involves the nitration of 2-methylaniline (o-toluidine), often via an N-acetylation protection step followed by nitration and hydrolysis.[1][5][6] This process inherently risks the formation of undesired byproducts.
Key Impurities of Concern:
-
Positional Isomers: The most common and critical impurities are other isomers of methyl-nitroaniline, such as 2-Methyl-4-nitroaniline and 2-Methyl-5-nitroaniline .[1][4] These isomers have identical molecular weights and similar physical properties, making them difficult to separate from the desired product. Their presence can lead to the formation of incorrect final products, impacting yield and efficacy.
-
Unreacted Starting Materials: Residual o-toluidine from an incomplete reaction is a potential process impurity.
-
Over-nitrated Byproducts: Dinitrated species, such as dinitrotoluene isomers, can also form under certain reaction conditions.[4]
The presence of these impurities, particularly positional isomers, can compromise the integrity of subsequent synthetic steps. Furthermore, certain aniline derivatives are classified as potential genotoxic impurities (PGIs), which regulatory bodies like the European Medicines Agency (EMEA) and the US FDA stringently control.[3] Therefore, sourcing from suppliers who provide detailed analytical certification is paramount.
Commercial Supplier Landscape
Selecting a supplier for a critical raw material requires balancing availability, cost, and, most importantly, quality and documentation. The following table summarizes prominent commercial suppliers offering high-purity this compound suitable for research and pharmaceutical applications.
| Supplier | Product Number (Example) | Stated Purity | Analytical Method | Key Features |
| Sigma-Aldrich (Merck) | M59408 | 99% | Not specified on product page, but CofA available | Global distribution, extensive documentation (CofA, SDS), trusted by research labs.[7] |
| Tokyo Chemical Industry (TCI) | N0467 | >99.0% | Gas Chromatography (GC) | High-purity grades, clear specification of analytical method, strong presence in Asia and North America. |
| Biosynth | FM00414 | Not specified | Not specified | Offers reference standards for pharmaceutical testing, implying high characterization.[8] |
| Clearsynth | CS-T-34511 | Not specified | Not specified | Specializes in impurities and reference standards, useful for analytical method development.[9] |
| Saflik Pharma | N/A | >98% | HPLC | Indian-based manufacturer, offers regulatory documents and can cater to commercial requirements.[10] |
| Amerigo Scientific | N/A | 99% | Not specified | Distributor serving the life sciences market.[11] |
Note: This table is illustrative. Researchers should always request a lot-specific Certificate of Analysis (CofA) before purchase.
Supplier Qualification and Quality Verification Workflow
A systematic approach is essential for qualifying a supplier and verifying the quality of this compound. The following workflow diagram illustrates a robust process for incoming material acceptance in a research or early development setting.
Caption: Workflow for Supplier Qualification and Incoming Material Verification.
Analytical Protocol: Purity Verification by LC-MS
For applications where trace-level impurities are a concern, such as in API synthesis, a highly sensitive method is required. The following Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is adapted from methodologies developed for the quantification of this compound as a potential genotoxic impurity and serves as an excellent system for purity verification.[3]
Objective: To confirm the identity and determine the purity of this compound, and to identify and quantify related impurities.
1. Instrumentation and Reagents:
-
System: HPLC or UHPLC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: LiChrospher RP-18 (100 x 4.6 mm), 5.0 µm, or equivalent C18 stationary phase.[3]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.01 M Ammonium Acetate buffer in water.[3]
-
Sample Diluent: Acetonitrile.
-
Reagents: this compound reference standard and sample, Acetonitrile (HPLC grade), Ammonium Acetate (LC-MS grade), Water (LC-MS grade).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (may be adjusted for UHPLC).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program: [3]
Time (min) % Mobile Phase B 0.0 5 2.5 15 5.0 30 10.0 50 15.0 95 | 20.0 | 95 |
3. Mass Spectrometer Conditions (Illustrative):
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM).[3]
-
Target Ions:
-
This compound: Monitor for [M+H]⁺ (m/z 153.1) or potential adducts like [M+NH₄]⁺ (m/z 170.1).[3]
-
Isomeric Impurities (e.g., 2-Methyl-4-nitroaniline): Also m/z 153.1 (distinguished by retention time).
-
-
Note: Source parameters (e.g., ion spray voltage, gas flows) must be optimized for the specific instrument used.
4. Sample Preparation:
-
Stock Solution: Accurately weigh ~20 mg of the this compound sample and dissolve in 100 mL of acetonitrile to create a stock solution of 0.2 mg/mL (200 µg/mL).
-
Working Solution: Further dilute the stock solution with acetonitrile to a final concentration of approximately 20 µg/mL for analysis.
5. Data Analysis & Interpretation:
-
Identity Confirmation: The primary peak in the sample chromatogram should have the same retention time and mass spectrum as the reference standard.
-
Purity Calculation: Calculate the area percent of the main peak relative to the total area of all integrated peaks.
-
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
-
Impurity Identification: Analyze smaller peaks for their mass-to-charge ratio to tentatively identify them as isomers or other process-related impurities. Quantification requires reference standards for each impurity.
The following diagram outlines the analytical workflow for this protocol.
Caption: Analytical Workflow for LC-MS Purity Verification.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of high-purity this compound.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is toxic if swallowed, in contact with skin, or if inhaled.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[8][13] Some suppliers recommend refrigerated storage (2°C - 8°C).[8]
Conclusion
The quality of this compound has a direct and significant impact on the outcomes of research and drug development projects. A thorough understanding of purity requirements, potential impurities, and reliable analytical verification methods is essential. By implementing a stringent supplier qualification process and performing in-house QC using sensitive analytical techniques like LC-MS, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and safer outcomes in the synthesis of novel chemical entities.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Methyl-6-nitroaniline
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 2-Methyl-6-nitroaniline as a diazo component in the synthesis of azo dyes. Azo dyes are a significant class of organic colorants, and understanding the nuances of their synthesis is critical for the development of new materials, indicators, and therapeutic agents.[1][2] This guide details the underlying chemical principles, provides a robust, step-by-step protocol for laboratory synthesis, emphasizes critical safety procedures, and explains the rationale behind key experimental parameters to ensure reproducibility and success.
Introduction: The Role of this compound in Azo Dye Chemistry
This compound (C₇H₈N₂O₂), an orange-red crystalline solid, is a pivotal intermediate in the organic synthesis of various colorants.[3] Its molecular structure, featuring an aromatic amine group ortho to a methyl group and meta to a nitro group, makes it an excellent candidate for producing a range of yellow, orange, and red hues.
The synthesis of azo dyes is a cornerstone of industrial organic chemistry, accounting for over 60% of all commercial dyes.[1] The process is elegantly straightforward, relying on a two-stage reaction sequence:
-
Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a highly reactive diazonium salt.[4]
-
Azo Coupling: The reaction of the diazonium salt (an electrophile) with an electron-rich aromatic compound, known as the coupling component (a nucleophile), to form the stable azo compound (R-N=N-R'), which constitutes the dye molecule.[5]
The final color of the dye is determined by the extended conjugated system created by the azo linkage (-N=N-) connecting the aromatic rings.[2][5] The specific substituents on both the diazo and coupling components modulate the electronic structure and, consequently, the absorption spectrum of the molecule.
Mechanistic Principles
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis.
Diazotization
The diazotization reaction is typically conducted at low temperatures (0-5°C) in a strong acidic medium.[6][7] The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl).[8] The nitrous acid is then protonated and loses water to form the potent electrophile, the nitrosonium ion (NO⁺). The primary amine of this compound then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule yield the stable aryldiazonium salt.
Expert Insight (Causality): The strict requirement for low temperatures is due to the inherent instability of the diazonium salt.[6] At higher temperatures, it can readily decompose, eliminating nitrogen gas (N₂) and forming undesired phenolic byproducts, which severely reduces the yield of the target azo dye. The strong acid serves two purposes: it catalyzes the formation of the nitrosonium ion and protonates the unreacted this compound, preventing it from coupling with the newly formed diazonium salt.[6]
Azo Coupling
The azo coupling is an electrophilic aromatic substitution reaction.[5] The diazonium salt, with its positively charged terminal nitrogen, is an effective electrophile. It reacts with an electron-rich coupling component, such as a phenol (e.g., 2-Naphthol) or an aromatic amine. For phenolic coupling components, the reaction is typically carried out under mildly alkaline conditions to deprotonate the hydroxyl group, forming a highly activating phenoxide ion. This greatly enhances the nucleophilicity of the aromatic ring and facilitates the electrophilic attack by the diazonium ion, usually at the para position unless it is blocked.[5][9]
Safety and Hazard Management
Scientific integrity demands a rigorous approach to safety. This compound and the reagents used in this synthesis possess significant hazards.
-
This compound (CAS: 570-24-1): Toxic if swallowed, in contact with skin, or if inhaled.[10][11] May cause damage to organs through prolonged or repeated exposure.[10][11] It is also toxic to aquatic life with long-lasting effects.[10][12]
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. It is acutely toxic if swallowed and can cause serious eye irritation.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Diazonium Salts: While used in solution, solid diazonium salts are notoriously unstable and can be explosive. They should never be isolated or allowed to dry out.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[12][13]
-
Skin Protection: Wear a flame-resistant lab coat and chemical-impermeable gloves (e.g., nitrile).[13]
-
Respiratory Protection: Handle all solid chemicals and concentrated acids within a certified chemical fume hood.[12][13]
Spill & Waste Management:
-
In case of a small spill of this compound, dampen the solid material with a solvent like acetone, transfer it to a sealed container, and decontaminate the area with absorbent paper and a soap solution.[14]
-
All chemical waste must be disposed of in appropriately labeled containers according to institutional and local regulations. Do not release into the environment.[12][13]
Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol details the synthesis of a vibrant red azo dye, a classic example demonstrating the principles discussed.
Reagents and Materials
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| This compound | 570-24-1 | 152.15 | 10.0 | 1.52 g | 1.0 |
| Concentrated HCl (~37%) | 7647-01-0 | 36.46 | ~40 | 4.0 mL | ~4.0 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 10.5 | 0.72 g | 1.05 |
| 2-Naphthol (β-Naphthol) | 135-19-3 | 144.17 | 10.0 | 1.44 g | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 25.0 | 1.00 g | 2.5 |
| Deionized Water | 7732-18-5 | 18.02 | - | ~200 mL | - |
Equipment
-
100 mL and 250 mL Beakers
-
Magnetic stirrer and stir bar
-
Glass stirring rod
-
Thermometer
-
Ice-salt bath
-
Buchner funnel and vacuum flask
-
Filter paper
-
Graduated cylinders and pipettes
-
Chemical fume hood
Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt Solution
-
Dissolution: In a 100 mL beaker inside a chemical fume hood, combine 1.52 g (10.0 mmol) of this compound with 4.0 mL of concentrated HCl and 10 mL of deionized water. Stir the mixture until the amine fully dissolves, forming its hydrochloride salt. Gentle warming may be required.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to an internal temperature of 0-5°C with continuous stirring. It is critical to maintain this temperature range.[6] A slurry of the fine amine salt may form.
-
Nitrite Preparation: In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride suspension over 10-15 minutes. The reaction is exothermic; ensure the temperature does not rise above 5°C.[7] As the reaction proceeds, the suspended solid should dissolve, resulting in a clear, yellowish solution of the diazonium salt.
-
Hold: Keep the resulting diazonium salt solution in the ice bath for immediate use in the next step.
Part B: Preparation of the Coupling Component Solution
-
Dissolution: In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-Naphthol in 50 mL of a 5% aqueous sodium hydroxide solution (prepared by dissolving 1.00 g of NaOH in ~20 mL of water and diluting).
-
Cooling: Cool this solution in a separate ice-water bath to below 10°C.
Part C: The Azo Coupling Reaction
-
Coupling: While stirring the cold 2-Naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part A.
-
Observation: A brightly colored red precipitate of the azo dye will form immediately.
-
Completion: Continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.
Part D: Isolation and Purification
-
Filtration: Collect the solid azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate on the filter paper with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts or base.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. Do not use high heat. Record the final mass and calculate the percentage yield.
Characterization
The identity and purity of the synthesized dye can be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak, around 1450-1500 cm⁻¹), O-H (if present), and aromatic C-H bonds.[15]
-
UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λ_max) of the dye in a suitable solvent (e.g., DMSO), which corresponds to its color.[16]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the final molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[16]
Visualization of the Synthetic Workflow
The logical flow of the synthesis can be visualized as a two-stage process.
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Application Notes & Protocols: 2-Methyl-6-nitroaniline as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract and Significance
2-Methyl-6-nitroaniline, also known as 6-nitro-o-toluidine, is a pivotal chemical building block whose structural features—an activated aromatic ring functionalized with ortho-methyl and nitro groups relative to a primary amine—render it a highly versatile intermediate. While it has established applications in the synthesis of azo dyes, its role in the pharmaceutical industry is of increasing importance.[1][2] The specific arrangement of its functional groups provides a strategic starting point for the construction of complex heterocyclic scaffolds, which are prevalent in a wide array of bioactive molecules and active pharmaceutical ingredients (APIs).[3] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides field-proven protocols for the synthesis and purification of high-purity this compound and details its subsequent application in the synthesis of key pharmaceutical precursors, supported by mechanistic insights and rigorous analytical methods.
Physicochemical Properties and Safety Data
A thorough understanding of the material's properties and hazards is a prerequisite for its safe and effective use in any laboratory or manufacturing setting.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 570-24-1 | [4] |
| Molecular Formula | C₇H₈N₂O₂ | [5][6] |
| Molecular Weight | 152.15 g/mol | [5][7] |
| Appearance | Orange-yellow prisms or brown granular/crystalline powder. | [5][8] |
| Melting Point | 93-96 °C | [5][7][9] |
| Solubility | Insoluble in water (<0.1 g/100 mL). Soluble in various organic solvents. | [2][5][8] |
| Stability | Sensitive to prolonged exposure to air. | [5][9][10] |
Safety, Handling, and Reactivity
This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
GHS Hazard Classification: Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331), and may cause damage to organs through prolonged or repeated exposure (H373).[5][10][11] It is also toxic to aquatic life with long-lasting effects.[11][12]
-
Personal Protective Equipment (PPE): Use of chemical-impermeable gloves, safety goggles or face shield, and a lab coat is mandatory. All work should be conducted in a well-ventilated fume hood.[10]
-
Incompatibilities: The compound is incompatible with strong acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[5][8][9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[13]
Synthesis of High-Purity this compound
The quality of a pharmaceutical intermediate is paramount. The traditional "one-pot" synthesis of this compound from 2-methylaniline (o-toluidine) often suffers from poor temperature control, leading to the formation of multiple isomers and byproducts.[14][15] The recommended approach separates the acetylation and nitration steps, affording superior control and resulting in a product of significantly higher purity.[2][16]
Overall Reaction Workflow
The synthesis proceeds via three main stages: protection of the highly activating amino group via acetylation, regioselective nitration of the deactivated ring, and subsequent deprotection via hydrolysis.
Caption: Improved two-step synthesis workflow for this compound.
Protocol 1: Laboratory-Scale Synthesis
This protocol is adapted from established improved methods.[17]
Step A: Acetylation of 2-Methylaniline
-
Setup: Equip a 1 L three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reaction: Charge the flask with 2-methylaniline (0.5 mol, 53.5 mL). Begin stirring and slowly add acetic anhydride (0.6 mol, 56.6 mL) dropwise, ensuring the temperature does not exceed 40°C.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 60 minutes to ensure complete conversion. The product, N-acetyl-o-toluidine, will likely solidify upon standing.
Step B: Nitration of N-acetyl-o-toluidine
-
Rationale: The acetyl group temporarily deactivates the amine, preventing oxidation and directing nitration primarily to the ortho and para positions relative to the methyl group. Steric hindrance from the methyl group favors nitration at the 6-position.
-
Setup: In a separate 2 L flask, prepare a nitrating mixture by slowly adding 70% nitric acid (0.75 mol, 47 mL) to concentrated sulfuric acid (150 mL) while cooling in an ice-salt bath to maintain a temperature below 10°C.
-
Reaction: Cool the N-acetyl-o-toluidine from Step A to approximately 10-12°C. Slowly and carefully add the cold nitrating mixture dropwise to the stirred acetanilide. The rate of addition must be controlled to maintain the reaction temperature between 10-12°C.[17] This is a critical exothermic step.
-
Quenching: After the addition is complete, allow the reaction to stir at 10-12°C for another 30 minutes. Pour the entire reaction mixture slowly onto 1.5 L of crushed ice with vigorous stirring.
-
Isolation: The nitrated intermediate will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with several portions of cold water until the washings are neutral.
Step C: Hydrolysis and Purification
-
Setup: Transfer the wet, crude nitrated solid to a 1 L flask equipped with a reflux condenser.
-
Reaction: Add 70% sulfuric acid (150 mL) or concentrated hydrochloric acid (150 mL).[17] Heat the mixture to reflux (approx. 100-110°C) and maintain for 1-3 hours to hydrolyze the acetyl group.
-
Isolation: Cool the reaction mixture to room temperature. A solid, which is a mixture of hydrochlorides or sulfates of the isomers, will form. Add 150 mL of water.[17]
-
Purification: The key to separation lies in the differential basicity of the isomers. This compound is a weaker base than its 4-nitro isomer.
-
Filter the acidic mixture to collect the solid.
-
Suspend the solid in a large volume of water. Slowly add a base (e.g., 10% aqueous sodium hydroxide or ammonia water) with stirring. This compound will precipitate first.[3][17]
-
Collect the bright orange, needle-like crystals of this compound by vacuum filtration.[17]
-
-
Recrystallization: For pharmaceutical-grade purity (>99%), recrystallize the product from a suitable solvent like ethanol or an ethanol-water mixture. Dry the final product in a vacuum desiccator. A typical yield is around 50-60% with a purity of >99%.[2][15]
Applications in Pharmaceutical Synthesis: Protocols & Rationale
This compound is a precursor for synthesizing heterocyclic systems that are key pharmacophores.
Case Study 1: Synthesis of 7-Nitroindazole
Significance: 7-Nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological conditions. Its derivatives are widely explored for therapeutic potential.[3] The synthesis from this compound is a direct and efficient route.
Caption: Synthesis of 7-Nitroindazole from this compound.
Protocol 2: Synthesis of 7-Nitroindazole This protocol is adapted from the method described by Minjin Yoo et al.[3]
-
Setup: In a 100 mL flask, suspend this compound (10 mmol, 1.52 g) in glacial acetic acid (20 mL).
-
Reaction: To the stirred suspension, add a solution of sodium nitrite (11 mmol, 0.76 g) in water (5 mL) dropwise at room temperature. An exotherm may be observed.
-
Completion: Stir the reaction mixture at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC.
-
Workup: Pour the reaction mixture into ice water (100 mL). The product will precipitate.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol to yield 7-nitroindazole as a solid. The reported yield is high, up to 97%.[3]
Case Study 2: Synthesis of 2-Amino-6-methylbenzoic Acid
Significance: This compound is a valuable intermediate for pharmaceuticals and serves as a biological enzyme inhibitor.[3] The synthesis demonstrates a multi-step transformation of the functional groups of this compound.
Protocol 3: Synthesis of 2-Amino-6-methylbenzoic Acid This is a representative multi-step pathway based on a described synthetic route.[3]
-
Diazotization & Sandmeyer Reaction (Amino to Cyano):
-
Diazotize this compound (10 mmol) using sodium nitrite in a strong acid (e.g., HCl) at 0-5°C.
-
Add the resulting diazonium salt solution to a solution of copper(I) cyanide to replace the diazonium group with a cyano group, yielding 2-methyl-6-nitrobenzonitrile.
-
-
Hydrolysis (Cyano to Carboxyl):
-
Heat the 2-methyl-6-nitrobenzonitrile under reflux with aqueous acid (e.g., H₂SO₄) to hydrolyze the nitrile to a carboxylic acid, yielding 2-methyl-6-nitrobenzoic acid.
-
-
Reduction (Nitro to Amino):
-
Reduce the nitro group of 2-methyl-6-nitrobenzoic acid using a standard reducing agent (e.g., catalytic hydrogenation with H₂/Pd-C, or a metal/acid system like Sn/HCl).
-
Following reduction and workup, 2-amino-6-methylbenzoic acid is obtained.
-
Analytical Quality Control Protocols
Rigorous analytical testing is essential to ensure the purity of the intermediate and to identify potential isomeric or process-related impurities.
Protocol 4: Purity Assessment by HPLC
This method is suitable for quantifying this compound and its common positional isomers, such as 2-methyl-4-nitroaniline.[18]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 50:50 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Prep: Accurately weigh ~20 mg of the sample and dissolve in 20 mL of the mobile phase.
-
Analysis: The retention times will differ for the isomers, allowing for their separation and quantification against certified reference standards.
Protocol 5: Impurity Profiling by GC-MS
This method is ideal for identifying volatile impurities, including residual starting material (o-toluidine).[18][19]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium.
-
Injector Temp: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
Analysis: Impurities can be identified by comparing their mass spectra to library data (e.g., NIST) and quantified based on peak area.
Conclusion
This compound is a high-value intermediate whose utility in pharmaceutical synthesis is well-established. Its successful application is contingent upon a controlled and robust synthetic process that minimizes isomeric impurities. The two-step synthesis protocol detailed herein provides a reliable method for producing high-purity material. Subsequent transformations, such as those demonstrated in the syntheses of 7-nitroindazole and 2-amino-6-methylbenzoic acid, highlight its strategic importance in building complex molecular architectures. By integrating these synthesis protocols with rigorous analytical quality control, researchers can confidently leverage this compound as a foundational element in the development of novel pharmaceutical agents.
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Synthesis technique of this compound. Beijing Institute of Technology. [Link]
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Synthesis technique of this compound | Request PDF. ResearchGate. [Link]
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99% 2 Methyl 6 Nitroaniline, Powder at ₹ 2345/kg in Hyderabad | ID. IndiaMART. [Link]
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Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
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method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]
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Application Note: High-Sensitivity Analytical Methods for the Detection of 2-Methyl-6-nitroaniline
Abstract
This document provides a comprehensive guide to the analytical detection of 2-Methyl-6-nitroaniline (CAS 570-24-1), a key chemical intermediate and potential genotoxic impurity (PGI) in pharmaceutical manufacturing.[1][2] Recognizing the diverse needs of researchers and drug development professionals, this note details robust, validated protocols for High-Performance Liquid Chromatography (both UV and Mass Spectrometry detection) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it explores the principles of emerging electrochemical detection methods. The causality behind experimental choices, detailed step-by-step protocols, and guidance on method validation in accordance with ICH guidelines are provided to ensure scientific integrity and reproducible, high-quality data.[2][3]
Introduction and Physicochemical Properties
This compound, also known as 6-nitro-o-toluidine, is a significant building block in the synthesis of various dyes and pharmaceutical compounds.[1] Its presence as a process-related impurity or degradant, particularly in Active Pharmaceutical Ingredients (APIs), is of critical concern due to its potential genotoxicity.[2] Regulatory bodies mandate strict control and monitoring of such impurities. Therefore, access to sensitive, specific, and validated analytical methods is paramount for ensuring product quality, safety, and regulatory compliance.
The selection of an appropriate analytical technique is fundamentally governed by the analyte's physicochemical properties and the specific requirements of the analysis (e.g., trace-level quantification vs. bulk purity).
Table 1: Physicochemical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | CAS Number | 570-24-1 |[4] | | Molecular Formula | C₇H₈N₂O₂ |[4] | | Molecular Weight | 152.15 g/mol |[5] | | Appearance | Orange-yellow prisms or brown granular powder |[5] | | Melting Point | 93-96 °C |[4] | | Solubility | Insoluble in water; Soluble in solvents like acetonitrile, methanol, acetone.[1][5] | | LogP | 2.04 |[4] |
Core Analytical Strategies: A Comparative Overview
The two primary chromatographic techniques for the robust separation and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6] The choice between them depends on the analytical objective, sample matrix, and required sensitivity.
-
HPLC is ideal for the analysis of non-volatile and thermally labile compounds, making it a versatile and primary choice for this compound in most applications.[6]
-
GC is best suited for volatile and thermally stable compounds and is particularly useful for identifying volatile impurities that may be present alongside the main analyte.[6]
-
LC-MS/MS is the gold standard for trace-level quantification, offering unparalleled sensitivity and specificity, which is essential for genotoxic impurity analysis.[2][7]
Caption: Logic for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC is the most common and versatile technique for analyzing this compound.[4][8] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the mobile phase composition, excellent resolution from other impurities can be achieved.
Protocol 1: HPLC-UV for General Purpose Quantification
This protocol is suitable for routine purity assessments and quantification where high sensitivity is not the primary requirement.
A. Principle of Method This method utilizes a reverse-phase C18 column. This compound, being a moderately polar compound, is retained on the non-polar column and eluted with a polar mobile phase mixture of acetonitrile and water. An acid (phosphoric or formic) is added to the mobile phase to ensure consistent ionization of any silanol groups on the column, leading to improved peak shape.[8] UV detection is employed at a wavelength corresponding to the analyte's chromophore.
B. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (for MS-compatibility)[8]
-
Methanol (HPLC grade)
C. Instrumentation & Conditions
-
System: HPLC with UV-Vis or Diode Array Detector (DAD)
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Mobile Phase: Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% acid[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[9]
-
Detection: UV at 254 nm[6]
-
Injection Volume: 10 µL
D. Step-by-Step Protocol
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Serially dilute the stock to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent (e.g., acetonitrile) to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the blank (diluent), followed by the calibration standards and then the samples.
-
Data Processing: Integrate the peak area for this compound. Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: LC-MS/MS for Trace-Level Genotoxic Impurity Analysis
This protocol is specifically designed for the sensitive and selective quantification of this compound at trace levels, as required for genotoxic impurity analysis in APIs like Telmisartan.[2][7]
A. Principle of Method This method combines the powerful separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry (MS/MS).[2] After chromatographic separation on a reverse-phase column, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where only ions of a specific mass-to-charge ratio (m/z) are monitored.[7] This drastically reduces background noise and enhances selectivity. For this compound, the ammonium adduct [M+NH₄]⁺ at m/z 170.2 is often monitored for quantification.[7]
B. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (Analytical grade)
C. Instrumentation & Conditions
-
System: LC-MS/MS (e.g., Shimadzu LCMS 8040 or equivalent)[7]
-
Column: LiChrospher RP-18 (100 × 4.6 mm), 5.0 μm[7]
-
Mobile Phase A: Acetonitrile[7]
-
Mobile Phase B: 0.01 M Ammonium Acetate Buffer[7]
-
Flow Rate: 0.2 mL/min (post-splitter)[7]
-
Gradient Program: A gradient elution is used for optimal separation.[7]
-
Time (min) / %B: 0/5, 2.5/15, 5.0/30, 10.0/50, 15.0/95, 20.0/95
-
-
Ionization Mode: Positive Ion Electrospray (ESI)[7]
-
MS Detection: Selected Ion Monitoring (SIM) of m/z 170.2 ([M+NH₄]⁺)[7]
D. Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Perform serial dilutions to prepare working standards for linearity, typically ranging from the Limit of Quantitation (LOQ) to ~150% of the target specification limit (e.g., 0.05 to 0.76 µg/mL).[7]
-
Sample Preparation: Accurately weigh a significant amount of the API (e.g., 20 mg/mL) and dissolve it in acetonitrile. This high sample concentration allows for the detection of impurities at the parts-per-million (ppm) level.
-
System Setup: Set up the LC-MS/MS system with the specified conditions. A switching valve is often employed to divert the high-concentration API peak away from the mass spectrometer to prevent source contamination and matrix effects.[7]
-
Analysis: Inject the standards to establish linearity and system suitability. Then, inject the prepared sample solutions.
-
Data Processing: Quantify the this compound peak based on the response at m/z 170.2. The concentration is determined using the calibration curve generated from the standards.
Table 2: Validated Performance of the LC-MS/MS Method
| Parameter | Result |
|---|---|
| Linearity Range | 0.05 to 0.76 µg/mL |
| Correlation Coefficient (r²) | >0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Retention Time | ~5.3 - 5.5 minutes |
Data derived from a validated method for the analysis of this compound in Telmisartan API.[2][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, especially for assessing the presence of volatile or semi-volatile impurities that may not be amenable to HPLC.
A. Principle of Method The sample is vaporized in a heated injector and carried by an inert gas (e.g., helium) through a capillary column.[6] The column's stationary phase separates compounds based on their boiling points and polarity. The separated compounds then enter a mass spectrometer, where they are ionized (typically by Electron Ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique "fingerprint" for identification.
B. Instrumentation & Conditions
-
System: Gas Chromatograph with a Mass Spectrometer detector
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min[6]
-
Injector Temperature: 250 °C
-
Oven Program: Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[6]
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400[6]
C. Step-by-Step Protocol
-
Standard/Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent like methanol or acetone.[6]
-
Analysis: Inject 1 µL of the prepared solution into the GC-MS system.
-
Data Processing: Identify this compound by its retention time and by comparing its mass spectrum to a reference library or a previously injected standard.
Emerging Technique: Electrochemical Detection
Electrochemical sensors offer a promising avenue for the rapid, inexpensive, and portable detection of nitroaromatic compounds.[10]
A. Principle of Method This technique relies on the electrochemical reduction of the nitro (-NO₂) group on the analyte at the surface of a modified electrode.[11] When a potential is applied, the nitro group undergoes an irreversible reduction, generating a measurable current that is proportional to the analyte's concentration.[12] Modifying the electrode surface with materials like mesoporous silica or metal oxides can significantly enhance sensitivity and selectivity by pre-concentrating the analyte at the electrode surface.[10][13]
B. Advantages & Current Status
-
High Sensitivity: Methods have demonstrated detection limits down to the nanomolar level for some nitroaromatic compounds.[10]
-
Portability: Instrumentation is simple, allowing for the development of field-deployable devices.[10]
-
Status: While highly promising, methods for this compound specifically are still in the research phase and would require dedicated development and validation for routine QC use.
Method Validation and System Suitability
Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[14] Validation is performed according to ICH Q2(R2) guidelines and assesses parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3][15][16]
Caption: General analytical workflow and associated validation parameters.
References
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. Analytical Chemistry. Retrieved from [Link]
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YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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ACS Publications. (n.d.). Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. Analytical Chemistry. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2020, May 6). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
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SIELC Technologies. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Enhanced electrochemical sensing of nitroaromatic compounds based on hydroxyl modified carbon submicroparticles. Retrieved from [Link]
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ResearchGate. (n.d.). Nitroaromatic explosives detection using electrochemically exfoliated graphene. Retrieved from [Link]
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Suryakala, D., Susarla, S., & Rao, B. M. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 092-096. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis technique of this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Analysis of 2-Methyl-6-nitroaniline and Its Positional Isomers
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of 2-Methyl-6-nitroaniline and its critical positional isomers: 2-Methyl-3-nitroaniline, 2-Methyl-4-nitroaniline, and 2-Methyl-5-nitroaniline. The presence of these isomers, often as process-related impurities in the synthesis of this compound, necessitates a reliable analytical method for quality control and assurance in the pharmaceutical and chemical industries.[1] The described reverse-phase HPLC (RP-HPLC) protocol offers excellent resolution and peak symmetry, making it suitable for routine analysis, impurity profiling, and stability studies.
Introduction: The Chromatographic Challenge
This compound is a key intermediate in various synthetic pathways. Its synthesis can often lead to the formation of other positional isomers, which possess similar chemical structures and physicochemical properties, making their separation a significant analytical challenge.[1][2] The polarity differences among these isomers, primarily dictated by the relative positions of the methyl, nitro, and amino groups on the benzene ring, are subtle. These differences influence their interaction with the stationary and mobile phases in RP-HPLC. The developed method leverages these subtle polarity differences to achieve baseline separation. In RP-HPLC, compounds with higher polarity elute earlier, while less polar compounds are retained longer on the nonpolar stationary phase.[3]
Experimental Workflow
The overall workflow for the analysis is depicted below. It encompasses sample preparation, HPLC analysis, and subsequent data processing to ensure accurate quantification and identification of the isomers.
Figure 1: General experimental workflow for the HPLC analysis of this compound and its isomers.
Materials and Methods
Reagents and Materials
-
Standards: this compound (>99%), 2-Methyl-3-nitroaniline (>99%), 2-Methyl-4-nitroaniline (>99%), and 2-Methyl-5-nitroaniline (>99%).
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Phosphoric Acid (analytical grade).
-
Sample Diluent: A 50:50 (v/v) mixture of acetonitrile and water was used for preparing all standard and sample solutions.[1]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Nucleosil, Macherey–Nagel)[4] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 10 µL[4] |
| Detection Wavelength | 254 nm[1] |
| Run Time | 30 minutes |
Rationale for Method Parameters:
-
Stationary Phase: A C18 column is a robust and widely used stationary phase for the separation of non-polar to moderately polar compounds like nitroanilines.[4] Its long alkyl chains provide excellent hydrophobic retention.
-
Mobile Phase: The use of an acetonitrile/water mobile phase system is standard for RP-HPLC.[6][7] The addition of a small amount of phosphoric acid helps to protonate the amino group, ensuring consistent peak shapes and preventing tailing.
-
Gradient Elution: A gradient is necessary to achieve adequate separation of all isomers within a reasonable timeframe. The initial low concentration of acetonitrile allows for the elution of more polar isomers, while the gradual increase in organic modifier strength facilitates the elution of the more retained, less polar isomers.
-
Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.[4]
Detailed Protocols
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of each reference standard (this compound and its isomers) into separate 100 mL volumetric flasks.
-
Dissolve the standards in approximately 50 mL of the sample diluent (50:50 acetonitrile/water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation
-
Accurately weigh an appropriate amount of the sample to be analyzed (e.g., 50 mg) into a 50 mL volumetric flask.[1]
-
Follow steps 2-5 from the standard solution preparation protocol.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the system is clean.
-
Inject the individual standard solutions to determine their respective retention times.
-
Inject a mixed standard solution to confirm the resolution between the isomers.
-
Inject the prepared sample solutions for analysis.
Expected Results and Discussion
The elution order of the isomers is dependent on their polarity. Generally, isomers with functional groups that allow for more significant interaction with the polar mobile phase will elute earlier. Based on the principles of reversed-phase chromatography, the expected elution order and approximate retention times are presented in the table below.
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 2-Methyl-4-nitroaniline | ~ 12.5 | - | < 1.5 |
| 2-Methyl-5-nitroaniline | ~ 14.2 | > 2.0 | < 1.5 |
| 2-Methyl-3-nitroaniline | ~ 15.8 | > 2.0 | < 1.5 |
| This compound | ~ 17.5 | > 2.0 | < 1.5 |
Discussion of Separation: The successful separation is achieved due to the fine-tuning of the mobile phase gradient. The initial isocratic hold at 30% acetonitrile allows for the separation of the more polar isomers. The subsequent linear gradient effectively resolves the less polar, more retained isomers. A resolution value (Rs) greater than 2.0 between adjacent peaks indicates baseline separation, which is crucial for accurate quantification.[8] The tailing factor should ideally be less than 1.5 for all peaks, indicating good peak symmetry and an efficient chromatographic process.
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of all isomer peaks.
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.[4][9]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5][9]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the separation and analysis of this compound and its key positional isomers. The use of a standard C18 column and a gradient elution with an acetonitrile/water mobile phase makes this method readily transferable to most analytical laboratories. The protocol is designed to be self-validating, with clear performance expectations for resolution and peak shape, ensuring its suitability for quality control in drug development and chemical manufacturing.
References
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Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
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ACS Publications. Radial Chromatography for the Separation of Nitroaniline Isomers. [Link]
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Scribd. Analysis of The Composition of Mixture of Nitro An.... [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
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RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
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PubMed Central - NIH. Quantification of aniline and N-methylaniline in indigo. [Link]
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YouTube. TLC examination of isomeric nitro anilines. [Link]
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ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF. [Link]
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YouTube. Chromatography of the isomers of Nitroanilide. Learn Organic Chemistry with me. [Link]
-
SIELC Technologies. Separation of 4-Methyl-2-nitroaniline on Newcrom R1 HPLC column. [Link]
-
Semantic Scholar. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
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LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
-
ResearchGate. Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. [Link]
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Pharmacia. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. [Link]
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Application Notes and Protocols: 2-Methyl-6-nitroaniline as a Versatile Precursor in Heterocyclic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of 2-Methyl-6-nitroaniline as a key starting material in the synthesis of medicinally important heterocyclic compounds. We will explore its role in constructing quinoline and benzimidazole scaffolds, providing in-depth mechanistic insights and field-proven experimental protocols.
Introduction: The Strategic Value of this compound
This compound is a strategically important bifunctional building block in organic synthesis. Its structure, featuring a nucleophilic amino group ortho to a methyl group and meta to a strongly electron-withdrawing nitro group, offers a unique combination of reactivity and regiochemical control. This arrangement makes it an ideal precursor for constructing fused heterocyclic systems, which form the core of numerous pharmaceutical agents and functional materials.[1][2]
This guide will focus on two principal applications:
-
The Synthesis of Substituted Quinolines: Leveraging the classic Doebner-von Miller reaction to construct the quinoline core.
-
The Synthesis of Substituted Benzimidazoles: Employing modern catalytic methods for one-pot reductive cyclization.
Synthesis of Substituted Quinolines via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and widely used method for synthesizing quinolines.[3][4] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. Using this compound allows for the direct synthesis of highly functionalized 8-methyl-6-nitroquinoline derivatives.
Mechanistic Rationale and Causality
The reaction proceeds through a series of well-defined steps initiated by the acid catalyst. The causality behind the experimental choices is critical for success and minimizing byproduct formation, which is a common issue in this synthesis.[5]
-
Michael Addition: The reaction begins with the nucleophilic 1,4-addition (Michael addition) of the amino group of this compound to an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, formed in situ or added directly). The strong acid catalyst protonates the carbonyl, activating it for nucleophilic attack.
-
Cyclization: The resulting carbonyl intermediate undergoes an intramolecular electrophilic attack on the electron-rich benzene ring. The cyclization is directed by the activating nature of the amino group, leading to the formation of a dihydroquinoline intermediate.
-
Dehydration & Aromatization: The dihydroquinoline intermediate is then dehydrated under the acidic and thermal conditions. The final step is an oxidation to yield the stable aromatic quinoline ring system.[4] An external oxidizing agent is not always required as intermediates in the reaction can serve this role.
The presence of the nitro group makes the aniline less nucleophilic, potentially requiring more forcing conditions. However, it also directs the cyclization and is a valuable functional handle for further synthetic transformations. The ortho-methyl group sterically influences the cyclization and ultimately resides at the 8-position of the resulting quinoline.
Experimental Workflow: Doebner-von Miller Synthesis
The following diagram illustrates the key transformations in the synthesis of 2,8-dimethyl-6-nitroquinoline from this compound.
Caption: Workflow for the Doebner-von Miller quinoline synthesis.
Application Protocol: Synthesis of 2,8-Dimethyl-6-nitroquinoline
This protocol describes the synthesis of 2,8-dimethyl-6-nitroquinoline, a representative example of the Doebner-von Miller reaction using this compound.
Materials:
-
This compound
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (15.2 g, 0.1 mol) and concentrated HCl (30 mL).
-
Addition of Aldehyde: While stirring vigorously, slowly add crotonaldehyde (8.4 g, 0.12 mol) to the mixture over 30 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. The mixture will darken significantly. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the acid by slowly adding 10% NaOH solution until the pH is approximately 8-9. Perform this step in an ice bath as the neutralization is highly exothermic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with toluene (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 2,8-dimethyl-6-nitroquinoline as yellow crystals.
Data Summary: Reaction Parameters
| Reactant | Reagent | Catalyst | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Crotonaldehyde | HCl | 100-110 | 4-6 | 60-75 |
| This compound | Methyl vinyl ketone | H₂SO₄ | 120 | 5 | 55-70 |
| p-Toluidine | 2-Methacrolein | p-TsOH | 120 | 1 | ~73[6] |
Synthesis of Substituted Benzimidazoles via Reductive Cyclization
A highly efficient and atom-economical route to benzimidazoles involves the one-pot reductive cyclization of a 2-nitroaniline with an aldehyde or alcohol.[7][8][9] This approach avoids the pre-synthesis and isolation of the often-unstable o-phenylenediamine intermediate.
Mechanistic Rationale and Causality
This transformation is a cascade reaction typically mediated by a heterogeneous catalyst that facilitates multiple steps in a single pot.
-
Nitro Group Reduction: The process begins with the catalytic transfer hydrogenation of the nitro group on this compound to an amino group, forming the transient 1,2-diaminobenzene derivative.[7] A hydrogen source, such as formic acid, Et₃SiH, or hydrogen gas, is required.[9]
-
Condensation: Concurrently, the aldehyde condenses with one of the amino groups to form a Schiff base (imine) intermediate. If an alcohol is used as the reactant, the catalyst first oxidizes it to the corresponding aldehyde.[7][10]
-
Intramolecular Cyclization: The second amino group attacks the imine carbon in an intramolecular fashion to form a dihydrobenzimidazole ring.
-
Aromatization: The catalyst facilitates the final oxidative aromatization step to yield the stable benzimidazole product.
The choice of catalyst is paramount. Systems like Pd/C are effective for hydrogenation, while co-catalysts or specific supports (e.g., montmorillonite K-10) can be used to promote the condensation and cyclization steps.[8]
Experimental Workflow: Reductive Cyclization
This diagram outlines the one-pot synthesis of a 7-nitro-2,4-dimethylbenzimidazole.
Caption: Workflow for one-pot reductive benzimidazole synthesis.
Application Protocol: Synthesis of 2,4-Dimethyl-7-nitrobenzimidazole
This protocol is a representative procedure for the catalytic reductive cyclization of this compound with an aldehyde.
Materials:
-
This compound
-
Acetaldehyde (or paraldehyde as a stable source)
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Montmorillonite K-10 clay
-
Ethanol (as solvent)
-
Ammonium formate (as hydrogen donor)
Procedure:
-
Reaction Setup: To a 100 mL flask, add this compound (1.52 g, 10 mmol), ammonium formate (3.15 g, 50 mmol), and ethanol (40 mL).
-
Catalyst Addition: Carefully add Pd/C (100 mg) and Montmorillonite K-10 (200 mg) to the suspension.
-
Aldehyde Addition: Add acetaldehyde (0.53 mL, 12 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 8-12 hours. Monitor the disappearance of the starting material by TLC.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the heterogeneous catalysts. Wash the pad with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,4-Dimethyl-7-nitrobenzimidazole.
Data Summary: Catalytic Systems for Benzimidazole Synthesis
| Nitroaniline Substrate | Carbon Source | Catalytic System | H₂ Source | Typical Yield (%) | Reference |
| o-Nitroaniline | Ethanol | Cu-Pd/γ-Al₂O₃ | (from ethanol) | >98 | [7] |
| o-Nitroanilines | Aldehydes | Pd/C + Montmorillonite K-10 | H₂ (gas) | 70-90 | [8] |
| o-Nitroanilines | Benzylamines | KOtBu | Et₃SiH | 75-90 | [9] |
| o-Nitroaniline | Formic Acid | Fe powder / NH₄Cl | (from HCOOH) | 85-95 | [9] |
Conclusion
This compound serves as a powerful and versatile precursor for the synthesis of complex heterocyclic compounds. Its inherent structural features enable chemists to access highly substituted quinoline and benzimidazole frameworks through both classic and modern synthetic methodologies. The protocols and mechanistic discussions provided herein offer a robust foundation for researchers in drug discovery and materials science to harness the full potential of this valuable chemical intermediate.
References
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Balaji, M., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings, 37, 269-274. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
Reddy, G. S., et al. (2016). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 14(3), 969-976. Available from: [Link]
-
Journal of Pharmaceutical and Therapeutic Chemistry. (2023). Benign and proficient procedure for preparation of quinoline derivatives. JPTCP, 30(18), 3002-3017. Available from: [Link]
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Singh, U. P., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 12(10), 1222. Available from: [Link]
-
IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Wang, Y., et al. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. Catalysts, 9(1), 1. Available from: [Link]
-
Wikipedia. Skraup synthesis. Available from: [Link]
-
SynArchive. Doebner-Miller Reaction. Available from: [Link]
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ResearchGate. (2018). Synthesis of 2-methyl benzimidazole from ethanol and o-nitroaniline catalyzed by a multifunctional CuPd NPs/γ-Al2O3. Available from: [Link]
-
Semantic Scholar. Synthesis Technique of this compound. Available from: [Link]
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
Chemtracts. (2012). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. Available from: [Link]
-
National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(23), 8206. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
ResearchGate. (2015). Synthesis technique of this compound. Available from: [Link]
-
ResearchGate. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. Available from: [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 499-513. Available from: [Link]
-
ResearchGate. (2009). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. Available from: [Link]
-
ResearchGate. (2008). Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism. Available from: [Link]
-
ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]
-
Royal Society of Chemistry. (2018). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. Chemical Communications, 54(44), 5571-5574. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]
- Google Patents. (1987). Process for the preparation of quinolines. EP0132714B1.
-
ResearchGate. (2018). Synthesis route of 2-methyl-4-nitroaniline and this compound. Available from: [Link]
-
Royal Society of Chemistry. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4, 48022-48084. Available from: [Link]
-
Cheméo. Chemical Properties of this compound (CAS 570-24-1). Available from: [Link]
-
Beijing Institute of Technology. (2015). Synthesis technique of this compound. Available from: [Link]
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The Versatile Role of 2-Methyl-6-nitroaniline in Advanced Materials Science: Application Notes and Protocols
In the dynamic field of materials science, the strategic selection of molecular precursors is paramount to engineering materials with tailored functionalities. 2-Methyl-6-nitroaniline, a seemingly simple aromatic compound, emerges as a potent building block in the synthesis of high-performance organic materials. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in the creation of vibrant azo dyes and pigments, and its promising potential in the realm of nonlinear optical (NLO) materials. We will delve into the fundamental principles governing its reactivity and performance, supplemented with detailed, field-proven protocols for its application in a research setting.
Core Properties and Synthesis of this compound
This compound (C₇H₈N₂O₂), also known as 6-nitro-o-toluidine, is an orange-red crystalline solid.[1] Its molecular structure, featuring an electron-donating amino group (-NH₂) and a methyl group (-CH₃) ortho to an electron-withdrawing nitro group (-NO₂) on a benzene ring, dictates its chemical behavior and utility in materials synthesis. This arrangement of functional groups creates a molecule with a significant dipole moment, which is a key determinant of its nonlinear optical properties.
The synthesis of this compound is a critical first step for its subsequent applications. A common and effective laboratory-scale synthesis involves the nitration of 2-methylaniline (o-toluidine), where the amino group is first protected by acetylation. This two-step process allows for better control over the reaction and yields a purer product.[2]
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the nitration of substituted anilines.[2]
Materials:
-
2-methylaniline (o-toluidine)
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ethanol
-
Ice
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Deionized water
Procedure:
-
Acetylation (Protection of the Amino Group):
-
In a flask, dissolve 2-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring and maintaining the temperature below 30°C.
-
Stir the mixture for 1-2 hours at room temperature to ensure complete acetylation, forming 2-methylacetanilide.
-
-
Nitration:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Slowly add the 2-methylacetanilide solution to the nitrating mixture, maintaining the temperature between 0-5°C with constant stirring.
-
After the addition is complete, continue stirring for another 2-3 hours at the same temperature.
-
-
Hydrolysis (Deprotection):
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the precipitate and wash it with cold water.
-
Resuspend the solid in a solution of sulfuric acid and heat the mixture to reflux for 1-2 hours to hydrolyze the acetyl group.
-
-
Isolation and Purification:
-
Cool the reaction mixture and neutralize it with a sodium carbonate solution until a precipitate forms.
-
Filter the crude this compound, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure orange-red crystals.
-
Characterization: The final product should be characterized by its melting point (typically 93-96°C) and spectroscopic techniques such as FT-IR and ¹H NMR to confirm its identity and purity.[[“]]
Application in the Synthesis of Azo Dyes and Pigments
The primary and most established application of this compound is as a diazo component in the synthesis of azo dyes and pigments.[4] The presence of the primary aromatic amine group allows for its conversion into a highly reactive diazonium salt, which can then be coupled with various electron-rich aromatic compounds to form the characteristic azo (-N=N-) linkage, the chromophore responsible for the color.[5]
The specific shade and properties of the resulting dye are determined by the chemical nature of both the diazo component (this compound) and the coupling component. The methyl and nitro groups on the this compound ring influence the electronic properties of the diazonium salt, thereby affecting the final color of the azo dye.
Protocol 2: Synthesis of a Monoazo Dye from this compound
This protocol outlines a general procedure for the synthesis of a simple azo dye using this compound and a common coupling agent, 2-naphthol.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Deionized water
-
Ethanol
Procedure:
-
Diazotization of this compound:
-
In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the aniline) dropwise, while maintaining the temperature below 5°C. Stir vigorously. The formation of the diazonium salt is indicated by a clear solution.
-
-
Preparation of the Coupling Component Solution:
-
In a separate beaker, dissolve an equimolar amount of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant and efficient stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold deionized water to remove any unreacted salts and acids.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Characterization: The synthesized dye should be characterized by UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax), which corresponds to its color. FT-IR spectroscopy can be used to confirm the presence of the azo linkage. The performance of the dye, such as its lightfastness and wash fastness, can be evaluated by applying it to a substrate (e.g., fabric) and subjecting it to standardized tests.
Emerging Applications in Nonlinear Optical (NLO) Materials
Organic molecules with large second-order nonlinear optical (NLO) responses are of significant interest for applications in optoelectronics, including frequency doubling of lasers and optical switching.[6] The NLO properties of organic materials originate from their molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" electronic structure leads to a large molecular hyperpolarizability (β), a measure of the second-order NLO response.
This compound possesses the key structural features of a promising NLO chromophore. The amino group acts as an electron donor, while the nitro group is a strong electron acceptor, and they are both attached to the π-system of the benzene ring. While its isomer, 2-methyl-4-nitroaniline (MNA), has been more extensively studied and is a well-known organic NLO material, the principles underlying its NLO properties are directly applicable to this compound.[1][7]
For a material to exhibit a macroscopic second-order NLO effect, it must crystallize in a non-centrosymmetric space group.[8] Therefore, a crucial aspect of research in this area is the growth of high-quality single crystals of this compound or its derivatives and the determination of their crystal structure. A new polymorph of this compound has been identified, which crystallizes in a different space group and exhibits different hydrogen-bonding patterns, highlighting the potential for polymorphism to influence its NLO properties.[9]
Protocol 3: Crystal Growth of this compound for NLO Studies
The slow evaporation solution growth technique is a common and effective method for obtaining high-quality single crystals of organic materials.[10]
Materials:
-
High-purity this compound (recrystallized)
-
A suitable solvent (e.g., acetone, ethanol, or a mixture)
-
Beakers, filter paper, and a crystallization dish
-
A constant temperature bath or a location with minimal temperature fluctuations
Procedure:
-
Solubility Determination:
-
Determine the solubility of this compound in various solvents at different temperatures to select the optimal solvent and growth conditions.
-
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature.
-
Filter the solution while warm to remove any insoluble impurities.
-
-
Crystal Growth:
-
Transfer the filtered solution to a clean crystallization dish.
-
Cover the dish with a perforated lid (e.g., filter paper with small holes) to allow for slow evaporation of the solvent.
-
Place the dish in a location with a stable temperature and minimal vibrations.
-
-
Harvesting and Characterization:
-
Monitor the dish for the formation of single crystals over several days to weeks.
-
Once crystals of a suitable size have grown, carefully harvest them from the solution.
-
The grown crystals should be characterized by single-crystal X-ray diffraction (XRD) to determine their crystal structure and space group.
-
Evaluation of NLO Properties
The primary method for evaluating the second-order NLO properties of a material is the Kurtz-Perry powder technique.[8] This involves irradiating a powdered sample of the crystalline material with a high-intensity laser (e.g., a Nd:YAG laser at 1064 nm) and detecting the intensity of the frequency-doubled light (at 532 nm). The efficiency of this second-harmonic generation (SHG) is compared to that of a standard NLO material, such as potassium dihydrogen phosphate (KDP). A significant SHG signal indicates a non-centrosymmetric crystal structure and a promising NLO material.
Data Summary
The following table summarizes key properties of this compound and its isomer, 2-methyl-4-nitroaniline, which is a well-characterized NLO material. This comparative data provides a benchmark for researchers exploring the potential of this compound.
| Property | This compound | 2-Methyl-4-nitroaniline (for comparison) |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ |
| Molar Mass | 152.15 g/mol | 152.15 g/mol |
| Appearance | Orange-red crystalline solid[1] | Yellow crystalline solid |
| Melting Point | 93-96 °C[[“]] | 130-133 °C |
| Primary Application | Azo dye intermediate[4] | NLO material, dye intermediate[1] |
| Crystal System (for NLO) | Polymorphic forms exist[9] | Orthorhombic |
| Space Group (for NLO) | P2₁/c (one polymorph)[9] | Pbc2₁ (non-centrosymmetric) |
| SHG Efficiency | To be determined | High (multiple times that of KDP)[6] |
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate in materials science. Its established role in the synthesis of azo dyes and pigments continues to be of industrial importance. Furthermore, its inherent molecular structure makes it a compelling candidate for the development of new nonlinear optical materials. The protocols and insights provided in this guide are intended to empower researchers to explore and unlock the full potential of this intriguing molecule. Future research should focus on the synthesis and characterization of a wider range of azo dyes derived from this compound to build a comprehensive library of their properties. In the realm of NLO materials, a systematic study of the crystal engineering of this compound and its derivatives could lead to the discovery of novel materials with superior performance for advanced photonic applications.
References
- The Synthesis of Azo Dyes. (n.d.). Retrieved from a general chemistry lab manual source.
- Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI. (n.d.).
- Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide.
- (PDF) Electronic and Nonlinear Optical Properties of 2-Methyl-4-Nitroaniline Clusters.
- Classifications, properties, recent synthesis and applic
- Growth and Characterization of Organic NLO Material.
- Growth of γ polymorphic 2-Nitroaniline Organic Single Crystal for Optoelectronics and Energy Storage Application.
- SYNTHESIS AND CHARACTERIZATION OF this compound. Consensus. (2013).
- Synthesis technique of this compound.
- Strong enhancement of second harmonic generation in 2-methyl-4-nitroaniline nanofibers. Nanoscale. (2013).
- Synthesis and Characterization of Azo Dye Para Red and New Derivatives.
- Growth and characterization of organic 4-methyl-2-nitroaniline single crystals for nonlinear optical applic
- Growth and characterization of nonlinear optical para-nitroaniline (pNA) single crystals. World Scientific. (2007).
- PROPERTIES OF NON-LINEAR OPTICAL MATERIALS.
- A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline. Benchchem. (2025).
- A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals.
- 2-Methyl-4-Nitroaniline Derived Novel Organic NLO crystal: Experimental and Theoretical Analysis.
- A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. The Journal of Physical Chemistry C. (2015).
- This compound. Chem-Impex. (n.d.).
- Phase matched noncollinear second harmonic generation in 2-methyl-4-nitroaniline single-crystal film waveguide. Keio University. (n.d.).
- Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)
- This compound (60999-18-0, 570-24-1). Chemchart. (n.d.).
- The Role of 4-Methyl-2-nitroaniline in Organic Pigment Manufacturing. (n.d.).
- Tunable second harmonic generation in 2D materials: Comparison of different str
- Nonlinear optical properties, upconversion and lasing in metal–organic frameworks. Chemical Society Reviews. (2017).
- A new polymorph of this compound. PubMed. (2009).
- Second-harmonic generation from mixed crystals of p-nitroaniline. RSC Publishing. (n.d.).
- Second-harmonic generation in silicon waveguides strained by silicon nitride. PubMed. (2011).
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The Strategic World of Electrophilic Substitution on 2-Methyl-6-nitroaniline: A Guide to Regioselectivity and Synthetic Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-6-nitroaniline is a substituted aromatic amine featuring a nuanced electronic landscape that presents both opportunities and challenges for synthetic chemists. The interplay between a strongly activating amino group, a weakly activating methyl group, and a strongly deactivating nitro group dictates a highly predictable regioselectivity in electrophilic aromatic substitution (EAS) reactions. This technical guide provides an in-depth analysis of the substrate's reactivity, outlines detailed protocols for key electrophilic transformations including halogenation, nitration, and sulfonation, and discusses the inherent limitations of this scaffold, particularly concerning Friedel-Crafts reactions. The methodologies presented are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in the fields of medicinal chemistry and materials science.
Theoretical Principles: Understanding Reactivity and Regioselectivity
The reactivity of the this compound ring is governed by the cumulative electronic effects of its three substituents. A successful synthetic strategy hinges on understanding how these groups influence the position of an incoming electrophile.
-
Amino Group (-NH₂): Positioned at C1, the amino group is a powerful activating substituent. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. This makes the ring significantly more nucleophilic and reactive towards electrophiles than benzene.[1][2][3]
-
Methyl Group (-CH₃): Located at C2, the methyl group is a weak activating substituent. It donates electron density primarily through an inductive effect, also directing incoming electrophiles to its ortho (C1, C3) and para (C5) positions.[4][5]
-
Nitro Group (-NO₂): Situated at C6, the nitro group is a strong deactivating substituent. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. It directs incoming electrophiles to the meta (C2, C4) positions relative to itself.[4][5][6]
Concerted Directing Effects: The regiochemical outcome of an EAS reaction is determined by the dominant directing group. The amino group is the most powerful director in this system. Its influence, combined with the directing effects of the other groups, points overwhelmingly to a single position for substitution:
-
The -NH₂ group strongly directs to the para position (C4), as both ortho positions (C2 and C6) are blocked.
-
The -NO₂ group, a meta-director, also directs towards C4.
-
The combined activating effects of the -NH₂ and -CH₃ groups overcome the deactivating effect of the -NO₂ group, rendering the ring sufficiently reactive for substitution.
Therefore, electrophilic attack is strongly predicted to occur at the C5 position .
Caption: Concerted directing effects on the this compound scaffold.
General Considerations for Electrophilic Reactions
Influence of Acidity: In strongly acidic conditions, such as those used for nitration or sulfonation, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group.[1][7] This transformation fundamentally alters the electronic landscape and can lead to undesired products or a complete lack of reactivity.
Amino Group Protection: To circumvent the issues caused by protonation and to control the high reactivity of the amino group, it is often necessary to protect it before carrying out the electrophilic substitution. Acetylation to form an acetamide is a common and effective strategy. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, offering better control over the reaction and preventing side reactions like oxidation.[8][9]
Application Protocols for Key Electrophilic Reactions
Protocol 3.1: Bromination of this compound
This protocol describes the direct bromination at the C5 position, leveraging the native reactivity of the substrate.
Rationale: The high activation provided by the amino group allows for halogenation under relatively mild conditions without a Lewis acid catalyst. Using a non-polar solvent helps to moderate the reactivity of bromine.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution (10% aqueous)
-
Sodium bicarbonate solution (saturated aqueous)
-
Ethanol
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/bromine-resistant gloves.
-
The reaction is exothermic.
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 10-15°C in an ice-water bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred aniline solution over 30-45 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Pour the reaction mixture slowly into a beaker containing cold water. The crude product should precipitate.
-
Neutralization & Workup: Add 10% sodium thiosulfate solution dropwise to quench any unreacted bromine (the red-brown color will disappear). Carefully neutralize the solution by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol, to yield pure 5-Bromo-2-methyl-6-nitroaniline.
-
Validation: Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure.
Protocol 3.2: Nitration via Amino Group Protection
Direct nitration of highly activated anilines is often problematic, leading to oxidation and the formation of meta-isomers due to protonation.[1][3] A robust three-step sequence involving protection, nitration, and deprotection is the preferred method.
Caption: Workflow for the controlled nitration of this compound.
Part A: Acetylation (Protection)
-
Setup: Add this compound (1.0 eq) to a flask equipped with a reflux condenser and magnetic stirrer.
-
Reagent Addition: Add acetic anhydride (1.5 eq) to the flask.
-
Reaction: Gently heat the mixture to 80-100°C for 1 hour.
-
Isolation: Cool the reaction mixture and pour it into ice water with vigorous stirring. The acetylated product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. This intermediate, N-(2-methyl-6-nitrophenyl)acetamide, is typically pure enough for the next step.
Part B: Nitration of the Protected Amide
-
Acid Mixture: In a flask cooled in an ice-salt bath to 0-5°C, carefully add concentrated sulfuric acid.
-
Substrate Addition: Slowly add the dried N-(2-methyl-6-nitrophenyl)acetamide from Part A in portions, keeping the temperature below 10°C.
-
Nitrating Mixture: Prepare a cold nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature between 0-5°C.[10]
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours after addition is complete.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated amide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Part C: Hydrolysis (Deprotection)
-
Setup: Place the dried nitrated amide from Part B into a round-bottom flask.
-
Hydrolysis: Add a mixture of 70% sulfuric acid and water.[10] Heat the mixture under reflux for 1-2 hours until the solid dissolves.
-
Isolation: Cool the solution and pour it onto ice. Carefully neutralize with an aqueous base (e.g., 10% NaOH) to precipitate the final product.
-
Purification: Collect the 5-Nitro-2-methyl-6-nitroaniline by vacuum filtration, wash with water, and recrystallize from a suitable solvent.
Protocol 3.3: Sulfonation
Sulfonation of anilines requires heat to overcome the initial formation of the anilinium sulfate salt and drive the electrophilic substitution.[1]
Materials:
-
This compound
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Concentrated Sulfuric Acid
-
Sodium chloride
Safety Precautions:
-
Concentrated and fuming sulfuric acid are extremely corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
The reaction is highly exothermic upon mixing and dilution.
Procedure:
-
Dissolution: In a flask, carefully add this compound (1.0 eq) in small portions to concentrated sulfuric acid at room temperature. The anilinium salt will form.
-
Oleum Addition: Cool the mixture in an ice bath and slowly add fuming sulfuric acid (oleum) dropwise.
-
Reaction: After the addition, carefully heat the reaction mixture to 120-130°C in an oil bath for 3-4 hours.[11]
-
Workup: Allow the mixture to cool to room temperature, then pour it carefully onto crushed ice.
-
Isolation: The resulting sulfonic acid product is often soluble in the acidic aqueous solution. It can be precipitated by adding sodium chloride ("salting out").
-
Purification: Filter the solid product, wash with a saturated sodium chloride solution, and dry. Further purification can be achieved by converting the sulfonic acid to its sodium salt.
Limitations: The Incompatibility with Friedel-Crafts Reactions
Researchers should be aware that Friedel-Crafts alkylation and acylation reactions are generally incompatible with anilines, including this compound.
Causality: The lone pair of electrons on the amino group's nitrogen makes it a Lewis base. This basic site reacts readily with the Lewis acid catalyst (e.g., AlCl₃, FeBr₃) required for the Friedel-Crafts reaction.[3][12] This acid-base reaction forms a complex that places a positive charge on the nitrogen atom. The resulting substituent is now a powerful deactivating group, rendering the aromatic ring electron-poor and unreactive towards the intended electrophilic substitution.[8][13] While protecting the amino group as an acetamide can mitigate this, the acylated product is often still too deactivated for the reaction to proceed efficiently.
Data Summary
| Reaction | Electrophile (Source) | Key Conditions | Protecting Group Needed? | Expected Major Product |
| Bromination | Br₂ (in Acetic Acid) | 10-20°C | No | 5-Bromo-2-methyl-6-nitroaniline |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 0-5°C | Yes (Acetamide) | 5-Nitro-2-methyl-6-nitroaniline |
| Sulfonation | SO₃ (from Oleum/H₂SO₄) | 120-130°C | No | 2-Amino-3-methyl-4-nitrobenzene-1-sulfonic acid |
| Friedel-Crafts | R-X/AlCl₃ or RCO-X/AlCl₃ | N/A | Yes (often insufficient) | Reaction fails or gives negligible yield |
References
-
Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
-
Terrier, F., et al. (1998). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Ingenta Connect. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Retrieved from [Link]
-
Sun, C., et al. (2009). Synthesis Technique of this compound. Semantic Scholar. Retrieved from [Link]
-
Testbook. (n.d.). Electrophilic Substitution of Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis technique of this compound. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Beijing Institute of Technology. (2009). Synthesis technique of this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]
- Google Patents. (n.d.). US5260431A - Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
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Application Notes and Protocols for the Reduction of 2-Methyl-6-nitroaniline
Abstract: This document provides a comprehensive technical guide for the reduction of 2-Methyl-6-nitroaniline to its corresponding diamine, 2-Methyl-1,6-diaminobenzene (2,6-diaminotoluene). The transformation is a critical step in the synthesis of various industrial chemicals, including dyes, polymers, and pharmaceutical intermediates.[1][2] This guide explores multiple robust reduction methodologies, elucidates the underlying chemical principles, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals. Emphasis is placed on experimental design, safety considerations, and analytical monitoring to ensure reproducible and high-yielding results.
Introduction: Significance and Strategic Considerations
The reduction of the nitro group in this compound is a pivotal transformation in organic synthesis. The resulting product, 2,6-diaminotoluene, is a valuable building block for a variety of complex molecules.[1] The choice of reduction methodology is paramount and is dictated by several factors including substrate compatibility with other functional groups, desired chemoselectivity, scalability of the reaction, safety protocols, and overall cost-effectiveness.[3] This guide will delve into the most prevalent and effective methods for this conversion.
A critical aspect of this synthesis is understanding the starting material, this compound. It is an important chemical intermediate, and its synthesis has been a subject of study to improve yield and purity, often produced alongside its isomer, 2-methyl-4-nitroaniline.[4][5]
Mechanistic Overview of Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the chosen reagent, a generalized pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine intermediate, which is then finally converted to the amine.[6][7]
It is the potential accumulation of these intermediates, particularly the hydroxylamine, that can pose safety risks in large-scale operations, as they can be unstable and lead to exothermic decomposition.[8] Therefore, a well-controlled reaction is crucial.
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Start [label="Ar-NO2\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Nitroso [label="Ar-NO\n(Nitroso Intermediate)"]; Hydroxylamine [label="Ar-NHOH\n(Hydroxylamine Intermediate)"]; Amine [label="Ar-NH2\n(2,6-diaminotoluene)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Nitroso [label="+ 2e-, + 2H+"]; Nitroso -> Hydroxylamine [label="+ 2e-, + 2H+"]; Hydroxylamine -> Amine [label="+ 2e-, + 2H+"]; } caption [label="Generalized pathway for nitro group reduction.", fontname="Arial", fontsize=10];
Comparative Analysis of Reduction Methodologies
Several reliable methods are available for the reduction of nitroarenes. The selection of the most appropriate method depends on the specific requirements of the synthesis.
| Method | Reagents | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean reaction, high yield.[3][9] | Requires specialized high-pressure equipment, potential for over-reduction of other functional groups.[3][10] | >95%[11][12] |
| Metal/Acid Reduction | Fe/HCl, Fe/AcOH, SnCl₂/HCl | Inexpensive, readily available reagents, tolerant of many functional groups.[9][10][13] | Stoichiometric amounts of metal required, often requires harsh acidic conditions, metal waste disposal.[14] | 80-95%[13] |
| Transfer Hydrogenation | Formic acid, Triethylsilane, Hydrazine | Avoids the use of high-pressure hydrogen gas, often milder conditions.[15] | Can be slower than catalytic hydrogenation, may require specific catalysts. | 85-95% |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Mild conditions, good chemoselectivity, metal-free alternative.[7][16] | Can sometimes result in complex work-up procedures.[14] | 75-90%[7] |
Experimental Protocols
Safety Precaution: this compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[17] It is also toxic to aquatic life.[17] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18][19] Consult the Safety Data Sheet (SDS) before commencing any experimental work.[17][18][19]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often the method of choice due to its high efficiency and the clean nature of the reaction.[3][9]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5 mol%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Pressure reaction vessel (autoclave)
-
Celite® for filtration
Procedure:
-
In a pressure vessel, dissolve this compound in a suitable solvent like ethanol.[3]
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Seal the vessel and purge it several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[3]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure to yield the crude 2,6-diaminotoluene.
-
If necessary, purify the product by crystallization or column chromatography.
dot digraph "Catalytic_Hydrogenation_Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#E8F0FE"; Prep1 [label="Dissolve this compound\nin Ethanol"]; Prep2 [label="Add Pd/C Catalyst\n(under inert atmosphere)"]; Prep1 -> Prep2; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; React1 [label="Seal Vessel & Purge with H₂"]; React2 [label="Pressurize with H₂"]; React3 [label="Stir at RT or with Heat"]; React4 [label="Monitor Progress (TLC/LC-MS)"]; React1 -> React2 -> React3 -> React4; }
subgraph "cluster_Workup" { label = "Work-up & Isolation"; bgcolor="#FCE8E6"; Workup1 [label="Vent H₂ & Purge with N₂"]; Workup2 [label="Filter through Celite®"]; Workup3 [label="Concentrate Filtrate"]; Workup4 [label="Purify (if necessary)"]; Workup1 -> Workup2 -> Workup3 -> Workup4; }
Prep2 -> React1; React4 -> Workup1; } caption [label="Workflow for catalytic hydrogenation.", fontname="Arial", fontsize=10];
Protocol 2: Reduction using Iron in Acetic Acid
This is a classic and cost-effective method for nitro group reduction.[9][13]
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a suspension of this compound in a mixture of ethanol and water, add iron powder.
-
Heat the mixture to reflux and then add glacial acetic acid dropwise.
-
Continue to heat at reflux, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify as needed.
Protocol 3: Reduction using Sodium Dithionite
This method offers a mild, metal-free alternative.[7]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase Transfer Catalyst
Procedure:
-
Dissolve this compound in a suitable organic solvent such as dichloromethane.[16]
-
In a separate flask, prepare an aqueous solution of sodium dithionite.
-
Combine the two solutions and add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate.[16]
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify if necessary.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, reaction temperature, or hydrogen pressure (for catalytic hydrogenation). For metal/acid reductions, ensure the metal is activated and the acid is of appropriate concentration.
-
Side Product Formation: Over-reduction to undesired products can occur with catalytic hydrogenation. Careful monitoring of the reaction is crucial. In some cases, azo compounds can form, especially with metal-based reductions if the conditions are not carefully controlled.[9]
-
Work-up Difficulties: Emulsion formation can be an issue during the extraction process. Addition of brine can help to break up emulsions. For reductions using tin(II) chloride, the removal of tin salts can sometimes be challenging.[3]
-
Safety: The reduction of nitro compounds can be highly exothermic.[8] For large-scale reactions, it is essential to have adequate cooling and to add reagents in a controlled manner.
Conclusion
The reduction of this compound to 2,6-diaminotoluene is a well-established and versatile transformation in organic synthesis. The choice of methodology should be carefully considered based on the specific needs of the project. Catalytic hydrogenation offers a clean and efficient route, while metal/acid reductions provide a more economical alternative. Sodium dithionite presents a mild and chemoselective option. By following the detailed protocols and considering the key aspects outlined in this guide, researchers can achieve successful and reproducible outcomes for this important chemical transformation.
References
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
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A green protocol for reduction of aromatic nitro compounds to amines - TSI Journals. Available at: [Link]
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SIGMA-ALDRICH - Durham Tech. Available at: [Link]
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Nitro Reduction - Common Conditions. Available at: [Link]
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2,4-Diaminotoluene - Wikipedia. Available at: [Link]
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The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC - NIH. Available at: [Link]
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Can anyone offer advice regarding reduction of nitrobenzene to aniline? - ResearchGate. Available at: [Link]
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Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. Available at: [Link]
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Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate. Available at: [Link]
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Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation? | ResearchGate. Available at: [Link]
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Synthesis technique of this compound | Request PDF - ResearchGate. Available at: [Link]
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Reduction of nitrobenzene to aniline by sodium dithionite? : r/chemhelp - Reddit. Available at: [Link]
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Hydrogenation of Nitrobenzene to Aniline over Silica Gel Supported Nickel Catalysts | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
- US5466871A - Process for preparing nitroaniline derivatives - Google Patents.
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Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty - Aidic. Available at: [Link]
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Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. Available at: [Link]
- CN101402978B - Conversion method of m-dinitrobenzene and preparation method of m-nitroaniline and m-phenylenediamine - Google Patents.
- CN101402978A - Conversion method for m-dinitrobenzene, process for producing meta-nitroaniline and m-phenylenediamine - Google Patents.
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the three-dimensional framework structure of 2-methyl-4-nitroaniline - PubMed. Available at: [Link]
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The Analytical Utility of 2-Methyl-6-nitroaniline: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Unveiling the Analytical Significance of 2-Methyl-6-nitroaniline
This compound (C7H8N2O2), also known as 6-nitro-o-toluidine, is an organic compound that serves as a crucial intermediate in the synthesis of various industrial and pharmaceutical products.[1][2][3] Its molecular structure, featuring a methyl and a nitro group on an aniline ring, imparts specific chemical reactivity that is leveraged in the production of azo dyes and pigments.[1] Beyond its role as a synthetic building block, this compound has garnered significant attention in analytical chemistry. Its presence, even at trace levels, can be indicative of impurities in pharmaceutical active pharmaceutical ingredients (APIs), making its accurate quantification a critical aspect of quality control and drug safety.[4] This document provides a comprehensive guide to the analytical applications of this compound, with a primary focus on its determination as a potential genotoxic impurity in pharmaceutical products. We will explore the underlying principles of the analytical methodologies, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to ensure robust and reliable results.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for developing effective analytical methods and ensuring laboratory safety.
| Property | Value | Reference |
| Molecular Formula | C7H8N2O2 | [5][6] |
| Molecular Weight | 152.15 g/mol | [5][7] |
| Appearance | Light yellow to orange powder or crystals | [5][7] |
| Melting Point | 93-96 °C | |
| Solubility | Insoluble in water; soluble in organic solvents. | [1][7] |
| CAS Number | 570-24-1 | [5][6][8] |
Safety Profile: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5][6] It is also harmful to aquatic life with long-lasting effects.[5][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Core Application: Quantification of this compound as a Genotoxic Impurity in Telmisartan API
The primary analytical application we will detail is the sensitive quantification of this compound as a potential genotoxic impurity in the antihypertensive drug, Telmisartan.[4] The presence of such impurities, even at trace levels, is a major concern for regulatory bodies and pharmaceutical manufacturers. The following protocol is based on a validated LC-MS/MS method, which offers high sensitivity and specificity.[4]
Principle of the Method
This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the separation and detection of this compound. The separation is achieved using a reverse-phase HPLC column, where a gradient elution program effectively resolves the analyte from the API and other potential impurities. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, provides the necessary sensitivity and selectivity for quantification at trace levels.[4] The choice of LC-MS/MS over conventional HPLC-UV is driven by the need for lower detection limits and enhanced specificity, which are critical for the analysis of genotoxic impurities.[4]
Experimental Workflow
Caption: Workflow for the quantification of this compound in Telmisartan API.
Detailed Protocol
1. Reagents and Materials:
-
This compound reference standard (>99% purity)[5]
-
Telmisartan API
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized or Milli-Q)
-
LiChrospher RP-18 column (100 x 4.6 mm, 5.0 µm) or equivalent[4]
2. Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.[4]
3. Preparation of Solutions:
-
Mobile Phase A: Acetonitrile[4]
-
Mobile Phase B: 0.01 M Ammonium Acetate Buffer[4]
-
Stock Standard Solution (3.8 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile.[4]
-
Diluted Stock Solution (0.38 mg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.[4]
-
Working Standard Solution (0.38 µg/mL): Prepare by serial dilution of the diluted stock solution with acetonitrile. This concentration is equivalent to 18.75 ppm with respect to a 20 mg/mL sample concentration.[4]
-
Sample Solution (20 mg/mL): Accurately weigh and dissolve Telmisartan API in a suitable diluent. For method development and validation, spiked samples should be prepared by adding a known amount of the working standard solution.
4. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | LiChrospher RP-18 (100 x 4.6 mm, 5.0 µm)[4] |
| Mobile Phase | A: AcetonitrileB: 0.01 M Ammonium Acetate Buffer[4] |
| Gradient Program | Time (min) / %B: 0/5, 2.5/15, 5.0/30, 10.0/50, 15.0/95, 20.0/95[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Detection Mode | Selected Ion Monitoring (SIM)[4] |
| Monitored Ion (m/z) | 170 ([M+NH4]+)[4] |
| Ion Spray Voltage | 5500 V[4] |
| Curtain Gas | 20 psi[4] |
| Ion Source Gas 1 | 25 psi[4] |
| Ion Source Gas 2 | 30 psi[4] |
5. Method Validation:
The developed method should be validated according to the International Conference on Harmonization (ICH) guidelines.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For this compound, an LOD of 0.05 µg/mL has been reported.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. An LOQ of 0.1 µg/mL has been reported for this method.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Alternative and Complementary Analytical Techniques
While LC-MS/MS is the preferred method for trace-level quantification of genotoxic impurities, other analytical techniques can be employed for the analysis of this compound, particularly for purity assessment and in situations where mass spectrometric detection is not available.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used technique for the analysis of nitroaniline isomers.[9][10]
Caption: Principle of HPLC for the analysis of this compound.
A simple reverse-phase HPLC method can be employed for the separation of this compound. The mobile phase typically consists of acetonitrile and water, with an acid such as phosphoric acid or formic acid added to improve peak shape.[11] For Mass-Spec compatible applications, formic acid is preferred.[11]
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds like this compound.[9] It offers high sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS).[9] However, derivatization may be necessary for less volatile impurities that could be present alongside this compound.[9]
Conclusion and Future Perspectives
This compound is a compound of significant interest in analytical chemistry, primarily due to its role as a potential genotoxic impurity in pharmaceutical products. The LC-MS/MS method detailed in this guide provides a robust and sensitive protocol for its quantification, ensuring the safety and quality of APIs like Telmisartan. The principles and protocols outlined herein are designed to be a practical resource for researchers, scientists, and drug development professionals. As regulatory requirements for impurity profiling become more stringent, the development of even more sensitive and high-throughput analytical methods for compounds like this compound will continue to be an active area of research.
References
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Suryakala D, Susarla S, Rao BM. LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. J Appl Pharm Sci, 2020; 10(05):092-096. [Link]
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Synthesis Technique of this compound - Semantic Scholar. [Link]
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Separation of this compound on Newcrom R1 HPLC column - SIELC Technologies. [Link]
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Synthesis technique of this compound | Request PDF - ResearchGate. [Link]
-
This compound - DC Fine Chemicals. [Link]
-
Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines - PubMed. [Link]
-
Synthesis technique of this compound - Beijing Institute of Technology. [Link]
-
This compound | C7H8N2O2 | CID 11298 - PubChem. [Link]
-
Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares - ResearchGate. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography - EPA. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Methyl-6-nitroaniline by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Methyl-6-nitroaniline. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities. The success of this technique hinges on the careful selection of a solvent and precise execution of the procedure. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure a high-purity yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound typically appears as orange-yellow prisms or a brownish-red crystalline powder.[1][2] There is some variation in the reported melting point in the literature, which can be attributed to different measurement conditions or residual impurities. Generally, a sharp melting point in the range of 93-97 °C indicates high purity.[3][4][5] A broad or depressed melting point is a primary indicator that further purification is required.
Q2: What are the most effective solvents for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is a commonly cited and effective solvent for this purpose.[6] Studies have also investigated its solubility in a range of organic solvents, including methanol, propanol, ethyl acetate, and acetone, which can also be considered.[7][8] For certain impurity profiles, a mixed-solvent system, such as an ethanol-water mixture, may provide superior results by allowing for finer control over the solubility gradient.[9]
Q3: What are the common impurities found in crude this compound?
A3: The most common impurities originate from the synthesis process, which typically involves the nitration of o-toluidine.[8] These process-related impurities include:
-
Positional Isomers: Primarily 2-methyl-4-nitroaniline, which is a common byproduct of the nitration reaction.[8]
-
Unreacted Starting Material: Residual o-toluidine.
-
Over-nitrated Byproducts: Dinitrotoluene isomers may also be present.[10] Effective recrystallization is crucial for separating these structurally similar compounds.
Q4: What are the critical safety precautions when handling this compound?
A4: this compound is a hazardous substance and must be handled with appropriate precautions. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5][11] It is also toxic to aquatic life.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11] All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.
-
Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[1][4]
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up area.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [2][3] |
| Molecular Weight | 152.15 g/mol | [1][3] |
| Appearance | Orange-yellow to brownish-red crystalline powder | [1][2] |
| Melting Point | 93-97 °C | [3][4][5] |
| Water Solubility | <0.1 g/100 mL at 23 °C (Insoluble) | [3][4] |
| Solubility Profile | Soluble in hot organic solvents like ethanol, methanol, ethyl acetate, and acetone. | [7][8] |
Experimental Protocol: Recrystallization from Ethanol
This protocol provides a detailed, step-by-step methodology for the purification of crude this compound using a single-solvent recrystallization method with ethanol.
Step 1: Solvent Selection & Dissolution
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar or a boiling stick to ensure smooth boiling.
-
In a separate beaker, heat approximately 100-150 mL of ethanol on a hot plate in a fume hood.
-
Add a small portion of the hot ethanol to the Erlenmeyer flask containing the crude solid. Swirl or stir and bring the mixture to a gentle boil on the hot plate.
-
Continue adding the hot ethanol in small increments until the this compound just completely dissolves. Causality: It is critical to use the minimum amount of hot solvent required for dissolution to ensure the solution is saturated upon cooling, maximizing the yield.[13] Adding excessive solvent will result in a lower recovery of the purified product.
Step 2: Decolorization and Hot Filtration (Optional)
-
If the hot solution is intensely colored (e.g., dark brown or black), this indicates the presence of colored impurities. Remove the flask from the heat.
-
Allow the solution to cool slightly before adding a small amount of activated charcoal (approx. 1-2% of the solute mass). Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.[14]
-
Reheat the mixture to boiling for a few minutes.
-
Set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper. Pre-heat the funnel and the receiving flask by pouring hot ethanol through them. Causality: This step is crucial to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would lead to significant loss of yield.[15]
-
Quickly pour the hot solution through the fluted filter paper to remove the charcoal and any other insoluble impurities.
Step 3: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[13]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 4: Crystal Collection and Washing
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals to the funnel.
-
Collect the crystals by swirling the flask to create a slurry and pouring it into the Büchner funnel under vacuum.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product crystals, thereby preventing yield loss.[15]
Step 5: Drying
-
Allow the crystals to pull dry on the filter for several minutes by leaving the vacuum on.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a fume hood or in a desiccator.
-
Once dry, weigh the final product to calculate the percent recovery and determine its melting point to assess purity.
Recrystallization Workflow Diagram
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. Crystallization is slow to initiate: Nucleation has not occurred. | 1. Concentrate the solution: In a fume hood, gently boil the solution to evaporate some of the solvent, then allow it to cool again.[14] 2. Induce crystallization: Try scratching the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound if available.[16] |
| Product "Oils Out" (Forms an oil instead of solid crystals) | 1. Solution is cooling too rapidly: The solute is precipitating from the solution at a temperature above its melting point (often depressed by impurities). 2. High concentration of impurities: Significant impurity levels can lower the melting point of the mixture. 3. Inappropriate solvent choice. | 1. Reheat and slow the cooling: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point slightly. Ensure the flask is well-insulated and cools as slowly as possible.[14][16] 2. Consider a different solvent: The current solvent may be too good at dissolving the compound, even at lower temperatures. Experiment with a less polar solvent or a mixed-solvent system. |
| Purified Crystals are Still Colored | Colored impurities were not effectively removed: These impurities are co-precipitating with the product. | Perform a decolorization step: If not done previously, re-dissolve the crystals in the minimum amount of hot solvent and add a small quantity of activated charcoal. Boil for a few minutes and perform a hot gravity filtration before proceeding with the crystallization step.[14] |
| Very Low Yield | 1. Using too much solvent: Excess product remains dissolved in the mother liquor after cooling. 2. Premature crystallization: Product was lost during hot filtration. 3. Washing with warm solvent: Product was redissolved during the washing step. 4. Incomplete crystallization: The solution was not cooled sufficiently or for long enough. | 1. Optimize solvent volume: Use only the absolute minimum amount of hot solvent needed to dissolve the crude material.[13] 2. Refine filtration technique: Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[15] 3. Use ice-cold wash solvent: Always use solvent that has been thoroughly chilled in an ice bath for washing.[15] 4. Ensure complete cooling: Allow adequate time for cooling at room temperature and in the ice bath. |
| Melting Point is Broad and/or Depressed | Incomplete purification: Impurities are still present within the crystal lattice. | Repeat the recrystallization: A second recrystallization is often necessary to achieve high purity. Ensure the crystal growth during the second attempt is very slow to allow for proper lattice formation, excluding impurities. |
Troubleshooting Decision Tree
Sources
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separation of 2-Methyl-6-nitroaniline from 2-methyl-4-nitroaniline
Topic: Strategic Separation of 2-Methyl-6-nitroaniline from 2-Methyl-4-nitroaniline For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Challenge of Isomeric Purity
The synthesis of this compound, a crucial intermediate in the production of dyes, pharmaceuticals, and other fine chemicals, is often complicated by the co-formation of its positional isomer, 2-methyl-4-nitroaniline.[1][2] Due to their structural similarity, separating these two compounds presents a significant purification challenge. The presence of the 4-nitro isomer can impact the quality, reactivity, and safety profile of the final product, making its removal essential.
This technical guide provides a comprehensive overview of effective separation strategies, detailed experimental protocols, and troubleshooting advice to help researchers achieve high purity for their target isomer.
Physicochemical Properties: The Basis for Separation
Understanding the differences in the physical properties of this compound and 2-methyl-4-nitroaniline is fundamental to developing an effective separation strategy. The most significant divergence lies in their melting points, which strongly suggests that fractional crystallization is a viable primary purification method.
| Property | This compound (Ortho Isomer) | 2-Methyl-4-nitroaniline (Para Isomer) | Significance for Separation |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ | Identical; separation must rely on physical property differences. |
| Molecular Weight | 152.15 g/mol [3][4] | 152.15 g/mol [5][6] | Identical; separation must rely on physical property differences. |
| Appearance | Orange-yellow prisms or brownish powder[3][4] | Yellow needles or mustard yellow powder[5] | Visual confirmation of separated fractions can be a preliminary guide. |
| Melting Point | 93-96 °C[3][7] | 130-132 °C[6][8][9] | Key Differentiator. This large difference is the primary driver for successful separation by fractional crystallization. |
| Boiling Point | 124 °C @ 1 mmHg[3] | Data not readily available | High boiling points suggest distillation is less practical than crystallization. |
| Solubility in Water | <0.1 g/100 mL at 23 °C[3] | <1 mg/mL at 22 °C[5][10] | Both are poorly soluble in water, but soluble in organic solvents. |
| Solubility in Organic Solvents | Soluble in ethanol, ethyl acetate[11][12] | Soluble in ethanol, benzene, acetic acid, DMSO[8][13] | Differential solubility in solvent systems (e.g., aqueous ethanol) at various temperatures is the basis for crystallization. |
Separation Strategies & Methodologies
The choice of separation technique depends on the scale of the purification and the required final purity. The two primary methods are fractional crystallization for bulk material and chromatography for high-purity analytical or small-scale preparative work.
Workflow for Isomer Separation
Caption: Decision workflow for separating 2-methyl-nitroaniline isomers.
Experimental Protocol 1: Fractional Crystallization
This method leverages the lower melting point and potentially higher solubility of the desired this compound isomer in a mixed solvent system, allowing the less soluble 2-methyl-4-nitroaniline impurity to be removed.
Principle: The solubility of organic compounds in a given solvent is temperature-dependent. By dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly, the compound with the lower solubility will crystallize first, enriching the remaining solution (mother liquor) with the more soluble compound.
Materials:
-
Crude isomer mixture
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude isomer mixture into an Erlenmeyer flask. For every 1 gram of crude material, begin by adding 5-7 mL of 90% aqueous ethanol.
-
Heating: Gently heat the mixture with stirring until it reaches a boil and all solids have dissolved. If solids remain, add small increments (0.5 mL) of the hot 90% ethanol until a clear, saturated solution is achieved at the boiling point. The key is to use the absolute minimum amount of hot solvent.[14]
-
First Cooling (Impurity Removal): Remove the flask from the heat source and allow it to cool slowly towards room temperature. The higher-melting point isomer, 2-methyl-4-nitroaniline, is less soluble and should begin to crystallize.
-
Isolation of Impurity: Once the solution has reached room temperature, cool it further in an ice bath for 15-20 minutes to maximize the precipitation of the 2-methyl-4-nitroaniline.
-
Filtration: Quickly filter the cold slurry through a Büchner funnel to separate the crystallized impurity (filter cake) from the solution (mother liquor). The mother liquor is now enriched with the desired this compound.
-
Second Crystallization (Product Isolation): Transfer the mother liquor to a clean flask. Reduce the volume of the solvent by about 30-40% by gentle heating or under a stream of nitrogen.
-
Product Precipitation: Allow the concentrated solution to cool slowly to room temperature, then place it in an ice bath. The desired this compound should now crystallize.
-
Final Filtration & Drying: Collect the orange-yellow crystals of this compound by vacuum filtration. Wash the crystals with a small amount of ice-cold 90% ethanol to remove any residual mother liquor. Dry the purified product in a vacuum oven at a temperature below its melting point (e.g., 50-60 °C).
-
Purity Verification: Check the melting point of the dried crystals. Pure this compound should melt sharply between 93-96 °C.[3][7] Further confirm purity using HPLC analysis as described below.
Experimental Protocol 2: HPLC Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the fractions and can also be used for small-scale preparative separation.[15]
Principle: The isomers are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to subtle differences in their polarity and interaction with the stationary phase, they will elute from the column at different times (retention times).
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient can be effective. For example: Start at 70% A / 30% B, ramp to 40% A / 60% B over 15 minutes. Hold for 5 minutes. (This must be optimized for your specific column and system).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance (~380 nm).[15]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the initial mobile phase composition or methanol.
Methodology (Analytical):
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the gradient method and record the chromatogram.
-
Identify the peaks corresponding to each isomer by injecting pure standards if available. The separation will allow for the quantification of the purity of your isolated material.
Methodology (Preparative): For small-scale purification, the analytical method can be adapted to a larger-bore preparative column. The sample is injected in larger volumes, and fractions are collected as each peak elutes. The collected fractions corresponding to the desired isomer are then combined, and the solvent is removed under reduced pressure.[16][17]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the separation of this compound and 2-methyl-4-nitroaniline.
Troubleshooting Crystallization
Q1: My compound "oiled out" instead of forming crystals during cooling. What should I do? A1: Oiling out occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or the solution is too supersaturated.
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution 1 (Reduce Saturation): Add a small amount of additional hot solvent (1-2 mL) to the clear solution and attempt to cool it again, more slowly this time.
-
Solution 2 (Increase Solvent Polarity): Add a small amount of a more polar co-solvent, like water, to the hot solution. This can sometimes raise the mixture's boiling point above the compound's melting point and encourage crystal lattice formation.[15]
-
Solution 3 (Seeding): If you have a pure crystal, add it to the cooled, supersaturated solution to induce crystallization.
Q2: My recovery after crystallization is very low. Why? A2: This is typically caused by using too much solvent during the dissolution step or not cooling the solution sufficiently.
-
Cause: The desired product has significant solubility even in the cold solvent.
-
Solution: In your next attempt, use less solvent to create the initial hot solution. Ensure you are cooling the final solution in an ice bath for at least 20-30 minutes to maximize precipitation. You can also try to recover more product from your mother liquor by further evaporating the solvent.[15][18]
Q3: The product is still impure after one round of crystallization. What are my options? A3: A single crystallization may not be sufficient if the initial impurity level is high.
-
Solution 1 (Recrystallize): Perform a second crystallization on the purified product. This is often necessary to achieve high purity.[14]
-
Solution 2 (Change Solvent System): The chosen solvent system may not be optimal. Experiment with different solvent ratios (e.g., 80% ethanol) or different solvents entirely (e.g., ethyl acetate/hexane) by performing small-scale solubility tests.
Troubleshooting HPLC
Q4: The peaks for the two isomers are not separating well (poor resolution). How can I improve this? A4: Poor resolution means the chromatographic conditions are not optimal for separating these structurally similar compounds.
-
Solution 1 (Adjust Gradient): Make the gradient shallower. A slower increase in the percentage of the organic solvent (acetonitrile) over a longer time will give the isomers more time to interact with the stationary phase, improving separation.[15]
-
Solution 2 (Try Isocratic Elution): Experiment with a fixed mobile phase composition (isocratic) that provides good separation. This can improve run-to-run reproducibility.
-
Solution 3 (Change Column Chemistry): If a C18 column is not providing sufficient selectivity, consider a column with a different stationary phase. A phenyl-hexyl or pentafluorophenyl (PFP) column can offer alternative selectivity for aromatic isomers through π-π interactions.[19][20][21]
Q5: I'm seeing broad or tailing peaks. What is the cause? A5: Peak tailing can be caused by chemical or physical issues.
-
Chemical Cause: Secondary interactions between the basic amine group on your analytes and acidic silanol groups on the silica support. The use of an acidic modifier like formic acid (0.1%) in the mobile phase helps to suppress this interaction by protonating the silanols. Ensure it is present in both mobile phase components.
-
Physical Cause: A void in the column packing at the inlet. This can be fixed by reversing and flushing the column (disconnect from the detector first) or by replacing the column if the problem persists.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric impurity when synthesizing this compound? A1: The most common and significant impurity is 2-methyl-4-nitroaniline, which is formed concurrently during the nitration of o-toluidine derivatives.[2][15]
Q2: Which method is better for large-scale (>100 g) purification? A2: Fractional crystallization is by far the more practical and economical method for large-scale purification. Preparative HPLC is generally too costly and time-consuming for bulk quantities.
Q3: Can I use Gas Chromatography (GC) to analyze the purity of my sample? A3: Yes, Gas Chromatography is a suitable technique for analyzing the purity of these isomers, provided they are thermally stable at the injection port and oven temperatures. A method using a capillary column (e.g., SE-54 or SE-30) and a suitable detector like a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can provide excellent resolution.[22][23]
Q4: How do I confirm the identity of the separated isomers? A4: The most definitive methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide structural information.[15] However, for routine confirmation, comparing the retention time of your isolated peaks to authentic standards in HPLC or GC is a reliable method. The distinct melting points also serve as a strong confirmation of identity.
References
-
PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link][5]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][4]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 570-24-1). Retrieved from [Link][11]
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-3-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link][24]
-
Zbornik, T. W., & Nick, D. J. (1954). U.S. Patent No. 2,671,110. Google Patents. Retrieved from [25]
-
ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and this compound. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Synthesis technique of this compound. Retrieved from [Link][2]
-
Unknown. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from a general chemistry resource. [Referenced through search, specific origin unnamed].[18]
-
Wang, Y. (2010). CN Patent No. 101774929A. Google Patents. Retrieved from [26]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link][23]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link][27]
-
Sayles, D. C. (1959). U.S. Patent No. 2,874,196. Google Patents. Retrieved from [28]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link][20]
-
Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from a general chemistry resource. [Referenced through search, specific origin unnamed].[14]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link][29]
-
Kalopissis, G., & Bugaut, A. H. (1971). U.S. Patent No. 3,591,638. Google Patents. Retrieved from [30]
-
Phenomenex. (2023, February 11). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead [Video]. YouTube. Retrieved from [Link][21]
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link][16]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link][17]
-
Merck Millipore. (n.d.). Separation of nitroaniline. Retrieved from [Link][31]
-
ACS Publications. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents. Journal of Chemical & Engineering Data. Retrieved from [Link][32]
-
ChemBK. (n.d.). 2-Nitro-4-methyl aniline. Retrieved from [Link][33]
-
European Patent Office. (1995). EP 0635483 A1 - Process for preparing nitroaniline derivatives. Retrieved from [34]
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Technical Support & Troubleshooting Guide: Synthesis of 2-Methyl-6-nitroaniline
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to identifying and mitigating common impurities in the synthesis of 2-Methyl-6-nitroaniline. As a Senior Application Scientist, my goal is to blend deep theoretical knowledge with practical, field-tested advice to ensure the integrity of your synthesis and the purity of your final product.
This guide is structured in a question-and-answer format to directly address the most pressing challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route for this compound, and why is this method preferred?
The most common and generally reliable method for synthesizing this compound involves a three-step process starting from 2-methylaniline (o-toluidine).[1][2] This pathway is preferred because direct nitration of 2-methylaniline is problematic. The amino group (-NH2) is highly susceptible to oxidation by nitric acid, and under the strong acidic conditions of nitration, it gets protonated to an ammonium salt (-NH3+).[3][4][5] This protonated group is a meta-director and deactivates the ring, leading to poor yields and a complex mixture of byproducts.[3]
The established three-step route circumvents these issues:
-
Acetylation: The amino group of 2-methylaniline is protected by reacting it with acetic anhydride to form N-acetyl-2-methylaniline (2-acetamidotoluene). This protection prevents oxidation and modulates the directing effect of the group.
-
Nitration: The protected intermediate is then nitrated using a mixed acid solution (concentrated nitric and sulfuric acids). The acetamido group is an ortho-, para-director, and combined with the ortho-, para-directing methyl group, the substitution is directed to positions 4 and 6.
-
Hydrolysis: The resulting mixture of nitrated acetamides is hydrolyzed, typically with an acid like hydrochloric acid or sulfuric acid, to remove the acetyl group and yield the final aniline products.[6]
This multi-step approach provides significantly better control over the reaction and leads to higher purity of the desired this compound isomer.[7][8]
Q2: What are the most common impurities I should expect, and where do they originate?
Understanding the potential impurities is the first step in controlling them. The primary impurities are process-related, stemming from the main reaction pathway.
| Impurity Name | Structure | Point of Origin | Causality |
| 2-Methyl-4-nitroaniline | Isomer | Nitration Step | The acetamido protecting group is also para-directing, leading to the formation of this positional isomer.[1][2] |
| o-Toluidine (2-Methylaniline) | Unreacted Starting Material | Acetylation Step | Incomplete acetylation reaction leaves the initial starting material unreacted. |
| N-acetyl-2-methylaniline | Unreacted Intermediate | Hydrolysis Step | Incomplete hydrolysis of the acetyl group from the nitrated intermediate. |
| Dinitro Isomers | Over-nitration Byproduct | Nitration Step | Harsh reaction conditions (excess nitrating agent, high temperature) can lead to a second nitration event. |
| Oxidation Products | Side-reaction Byproduct | Nitration Step | Direct nitration without proper protection can lead to oxidation of the aniline, resulting in tar-like substances.[4][9] |
The following diagram illustrates the synthesis pathway and the introduction points of these common impurities.
Caption: Synthesis workflow and points of impurity formation.
Troubleshooting Guide
Problem 1: My final product is heavily contaminated with the 2-Methyl-4-nitroaniline isomer. How can I improve the regioselectivity?
This is the most frequent issue. The formation of the 4-nitro isomer alongside the desired 6-nitro product is an inherent part of this synthesis due to electronic directing effects. However, its proportion can be minimized.
Root Cause: The nitration reaction temperature is the most critical factor. Higher temperatures tend to favor the formation of the 4-nitro isomer. The traditional "one-pot" method, where acetylation is immediately followed by nitration without isolation, is particularly difficult to control thermally.[1][7][8]
Solution:
-
Separate the Steps: Detach the acetylation and nitration into two distinct steps.[1][7][8] Isolate and purify the N-acetyl-2-methylaniline intermediate before proceeding to nitration. This allows for much better temperature control.
-
Strict Temperature Control: During the dropwise addition of the nitrating agent (mixed acid) to the solution of N-acetyl-2-methylaniline, the temperature must be strictly maintained, typically between 10-12°C.[6] Use an ice-salt bath for efficient cooling.
-
Slow Addition: Add the nitrating agent very slowly to the reaction mixture with vigorous stirring.[6] This dissipates the heat generated from the highly exothermic reaction and prevents localized temperature spikes.[10]
Problem 2: Analytical testing (HPLC/GC) shows significant amounts of unreacted starting material or intermediates. What went wrong?
Root Cause & Solutions:
-
Unreacted 2-Methylaniline: This indicates an incomplete acetylation reaction.
-
Check Reagent Purity: Ensure the acetic anhydride used is fresh and has not been hydrolyzed by atmospheric moisture.
-
Reaction Time/Temperature: Ensure the acetylation reaction is allowed to proceed to completion. Gentle heating may be required, but monitor carefully.
-
-
Unreacted N-acetyl-2-methylaniline: This points to incomplete hydrolysis.
-
Hydrolysis Conditions: Ensure the concentration of the acid (e.g., HCl or H₂SO₄) is sufficient and that the reaction is heated at reflux for an adequate amount of time (e.g., 1-3 hours) to completely remove the acetyl group.[6]
-
Problem 3: My product is a dark, tarry substance with very low yield of the desired product.
Root Cause: This is a classic sign of oxidation of the aniline. It almost certainly means the amino group was not adequately protected during the nitration step. This can happen if you attempt direct nitration or if the acetylation step failed.
Solution:
-
Verify Protection: Before nitration, confirm the formation of N-acetyl-2-methylaniline via a technique like Thin Layer Chromatography (TLC) or by taking a melting point of a small, isolated sample. Do not proceed to nitration unless the acetylation is complete.
-
Avoid Direct Nitration: Direct nitration of anilines is highly prone to oxidation and should be avoided in favor of the protection-nitration-deprotection strategy.[4]
The following diagram provides a logical troubleshooting workflow.
Caption: Troubleshooting logic for common synthesis issues.
Analytical Protocols & Purification
Q3: What are the best analytical methods for impurity profiling of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating and quantifying impurities.[11]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and interaction with stationary/mobile phases. | Separation based on volatility and boiling point. |
| Best For | Excellent for resolving non-volatile positional isomers (e.g., 2-methyl-4-nitroaniline) and unreacted intermediates.[1] | Very effective for identifying volatile impurities like the unreacted starting material (o-toluidine). |
| Detector | UV detector is common. Mass Spectrometry (LC-MS) can provide definitive identification of unknown impurities.[12][13] | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (GC-MS) for identification.[11] |
| Sample Prep | Simple dissolution in a suitable solvent (e.g., acetonitrile/water).[11] | Dissolution in a volatile solvent. Derivatization may be needed for less volatile compounds. |
Exemplary HPLC Protocol for Impurity Profiling
This protocol is a starting point and should be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~25 mg of your crude product and dissolve it in 50 mL of a 50:50 mixture of acetonitrile and water.
Q4: What are the most effective methods for purifying the crude this compound?
-
Recrystallization: This is a highly effective method for removing isomeric impurities. The solubility of this compound and 2-Methyl-4-nitroaniline differs in various solvents.[1] Ethanol or a mixture of ethanol and water is commonly used. Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly will often yield crystals of the desired product with significantly higher purity.[14]
-
Steam Distillation: This technique can be used to separate the volatile this compound from non-volatile impurities or salts.[6]
-
Water Dissociation: An interesting separation technique involves treating the hydrochloride salt mixture (from hydrolysis with HCl) with water. The this compound can be precipitated, while the more basic 2-methyl-4-nitroaniline remains in the mother liquor.[2]
By carefully controlling the synthesis, particularly the nitration temperature, and employing robust analytical and purification techniques, researchers can consistently produce high-purity this compound, ensuring the reliability of their downstream applications.
References
-
LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Synthesis technique of this compound | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis Technique of this compound - Semantic Scholar. Available at: [Link]
-
This compound (60999-18-0, 570-24-1) - Chemchart. Available at: [Link]
-
Synthesis technique of this compound - Beijing Institute of Technology. Available at: [Link]
- DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents.
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
5.1.5. Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]
-
Direct nitration of aniline is not possible. Why? - Quora. Available at: [Link]
-
Why is nitration of aniline difficult? - askIITians. Available at: [Link]
-
STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1 - ResearchGate. Available at: [Link]
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- 3. books.rsc.org [books.rsc.org]
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- 5. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis Technique of this compound | Semantic Scholar [semanticscholar.org]
- 8. Synthesis technique of this compound - Beijing Institute of Technology [pure.bit.edu.cn]
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- 13. ijprajournal.com [ijprajournal.com]
- 14. Page loading... [guidechem.com]
Technical Support Center: Optimizing Nitration of o-Toluidine for 2-Methyl-6-nitroaniline Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the nitration of o-toluidine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and maximize your yield of the desired this compound isomer.
Introduction to the Synthetic Challenge
The nitration of o-toluidine is a classic electrophilic aromatic substitution. However, the presence of two activating groups—the amino (-NH₂) and the methyl (-CH₃) groups—complicates the reaction. Direct nitration often leads to a mixture of isomers, significant oxidation, and the formation of undesirable tarry byproducts. The key to a successful synthesis lies in a strategic three-step approach: protection of the highly reactive amino group, controlled nitration, and subsequent deprotection. This guide will focus on the widely adopted acetylation-nitration-hydrolysis pathway.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of o-toluidine not recommended?
A1: Direct nitration of o-toluidine with a strong acid mixture like nitric acid and sulfuric acid presents two major problems. Firstly, the highly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺). This ion is a meta-directing group, which will lead to the formation of a significant amount of the undesired meta-nitro product. Secondly, the amino group is highly susceptible to oxidation by nitric acid, which results in the formation of tarry, intractable byproducts and a significantly lower yield of the desired nitroaniline.
Q2: How does acetylation of the amino group improve the synthesis?
A2: Acetylation converts the amino group (-NH₂) into an acetamido group (-NHCOCH₃). This protected group is still an ortho, para-director, guiding the incoming nitro group to the desired positions. However, it is less activating than the free amino group. This moderation helps to prevent oxidation and polysubstitution, leading to a cleaner reaction with a higher yield of the target isomers.
Q3: What are the primary products of the nitration of N-acetyl-o-toluidine?
A3: The nitration of N-acetyl-o-toluidine yields a mixture of two primary isomers: 2-methyl-4-nitroaniline and this compound.[1] The relative ratio of these isomers can be influenced by reaction conditions.
Q4: What is the role of sulfuric acid in the nitrating mixture?
A4: Sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q5: My final product is a mixture of isomers. How can I separate this compound from 2-methyl-4-nitroaniline?
A5: Separating the isomers can be challenging due to their similar physical properties. Common laboratory techniques include fractional crystallization, column chromatography, and steam distillation.[2] For instance, this compound can be separated by steam distillation from the reaction mixture after hydrolysis.[2]
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Recommendations |
| Low Overall Yield | 1. Incomplete acetylation. 2. Oxidation of the amine during nitration. 3. Formation of undesired meta-isomer. 4. Product loss during workup and purification. | 1. Ensure complete acetylation by monitoring the reaction with Thin Layer Chromatography (TLC). Consider extending the reaction time or gently heating if necessary. 2. Maintain a low temperature (0-10 °C) during the addition of the nitrating agent. 3. Always use the amino-protection strategy to favor ortho/para-directing effects. 4. Optimize extraction and purification steps. Be mindful of the product's solubility in different solvents. |
| Formation of Tarry, Dark-Colored Byproducts | 1. Direct nitration without a protecting group. 2. Reaction temperature during nitration was too high. 3. The nitrating agent was added too quickly. | 1. Acetylate the o-toluidine before nitration. 2. Strictly maintain a low temperature (e.g., 0-10 °C) throughout the addition of the nitrating mixture using an ice-salt bath.[2] 3. Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation. |
| Unexpected Isomer Ratio (High proportion of 4-nitro isomer) | 1. Steric hindrance from the ortho-methyl group may favor nitration at the para-position. 2. Reaction temperature fluctuations. | 1. While a mixture is expected, carefully controlling the nitration temperature can influence the isomer ratio. Lower temperatures generally improve selectivity. 2. Ensure consistent and stable temperature control throughout the nitration step. |
| Difficulty in Product Purification | 1. Presence of multiple isomers with similar polarities. 2. Contamination with starting material or intermediates. | 1. Employ fractional crystallization from a suitable solvent like ethanol.[3] Alternatively, column chromatography can be effective for separation. Steam distillation is also a viable method for isolating this compound.[2] 2. Monitor each reaction step by TLC to ensure completion before proceeding to the next step. |
Experimental Protocols
Workflow for Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Step 1: Acetylation of o-Toluidine
-
In a flask equipped with a stirrer and a dropping funnel, add acetic anhydride.
-
Slowly add o-toluidine to the acetic anhydride with constant stirring. The reaction is exothermic, so control the rate of addition to maintain a moderate temperature.
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine.
-
Filter the solid product, wash it with cold water, and dry it thoroughly.
Step 2: Nitration of N-acetyl-o-toluidine
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Dissolve the dried N-acetyl-o-toluidine in a suitable solvent, such as concentrated sulfuric acid or acetic anhydride, and cool the solution to 0-10 °C in an ice-salt bath.[2]
-
Slowly add the cold nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, ensuring the temperature does not exceed 10-12 °C.[2] Vigorous stirring is crucial during this step.
-
After the addition is complete, continue stirring at a low temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash it thoroughly with cold water to remove excess acid, and dry.
Step 3: Hydrolysis of the Nitrated Product
-
Place the dried nitrated intermediate in a round-bottom flask.
-
Add an aqueous solution of sulfuric or hydrochloric acid.[2]
-
Heat the mixture to reflux and maintain it for a sufficient time to ensure complete hydrolysis of the acetyl group. Monitor the reaction by TLC until the starting material is consumed.[3]
-
Cool the solution. If using sulfuric acid, neutralization with a base (e.g., sodium hydroxide solution) will precipitate the nitro-o-toluidine product. If using hydrochloric acid, the hydrochloride salt may precipitate, which can be neutralized to yield the free amine.
-
Filter the product, wash with water, and dry.
Step 4: Purification of this compound
-
The crude product, a mixture of isomers, can be purified by steam distillation. This compound is volatile with steam and will distill over, leaving the less volatile 2-methyl-4-nitroaniline behind.[2]
-
Collect the distillate and cool it to crystallize the this compound as bright orange needles.[2]
-
Filter the purified product, wash with a small amount of cold water, and dry in a vacuum desiccator.[2]
-
Alternatively, recrystallization from ethanol can be used for purification.[3]
Data Summary
| Parameter | Acetylation | Nitration | Hydrolysis |
| Key Reagents | o-Toluidine, Acetic Anhydride | N-acetyl-o-toluidine, HNO₃, H₂SO₄ | Nitrated intermediate, H₂SO₄ or HCl |
| Temperature | Controlled, exothermic | 0-12 °C[2] | Reflux temperature |
| Monitoring | TLC | Temperature | TLC |
| Typical Yield | High | Variable, dependent on conditions | High |
| Purity of this compound after purification | N/A | N/A | >98%[2] |
Mechanistic Considerations
Caption: Simplified mechanism of electrophilic aromatic nitration.
The acetamido group (-NHCOCH₃) is an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate (sigma complex) when substitution occurs at these positions. The methyl group (-CH₃) is also an ortho, para-director through an inductive effect. The combination of these directing effects leads to the formation of the 4-nitro and 6-nitro isomers.
References
-
ResearchGate. (n.d.). Synthesis technique of this compound. Request PDF. Retrieved from [Link]
Sources
Technical Support Center: Degradation of 2-Methyl-6-nitroaniline Under Acidic Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-Methyl-6-nitroaniline under acidic conditions. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and accuracy of your experimental outcomes.
Introduction to Acidic Stress Testing of this compound
Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance.[1][2] When subjected to acidic stress, this compound, an important intermediate in the synthesis of various organic molecules, undergoes specific chemical transformations that are crucial to understand for developing stable formulations and robust analytical methods.[3][4] This guide will elucidate the expected degradation pathways and provide practical solutions to common challenges encountered during these studies.
Part 1: The Primary Degradation Pathway - Protonation of the Amino Group
Under acidic conditions, the most prominent initial reaction for this compound is the protonation of the basic amino group to form the corresponding anilinium ion. This is a rapid and reversible acid-base reaction.[5][6]
Causality of the Experimental Choice: Understanding this primary protonation step is fundamental because it significantly alters the physicochemical properties of the molecule, including its solubility, polarity, and chromatographic behavior. This change is often the most significant observation in acidic forced degradation studies of anilines.
Visualizing the Protonation Pathway
Caption: Protonation of this compound in acidic medium.
Part 2: Troubleshooting Guide for Unexpected Degradation
While protonation is the expected primary event, other degradation pathways may occur under more strenuous conditions (e.g., high temperatures, prolonged exposure). Here, we address potential issues and their solutions.
| Observation | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC/UPLC. | 1. Further Degradation: At elevated temperatures, hydrolysis of the nitro group or other secondary reactions may occur. 2. Impurities in Starting Material: The initial this compound may contain impurities that are less stable under acidic conditions. | 1. Control Temperature: Perform initial studies at room temperature before cautiously increasing the temperature.[7] 2. Characterize Peaks: Use LC-MS/MS to identify the mass of the new peaks to propose potential structures. 3. Purity Check: Analyze the starting material using a validated, stability-indicating method to identify any pre-existing impurities. |
| Loss of Mass Balance. | 1. Formation of Volatile Degradants: Degradation products may be volatile and not detected by standard LC methods. 2. Precipitation: The protonated anilinium salt may have different solubility and could precipitate out of solution. | 1. Headspace GC-MS: Analyze the headspace of the sample vial to detect any volatile compounds. 2. Visual Inspection & Solubility Studies: Carefully inspect the sample for any precipitate. If observed, attempt to dissolve it in a different solvent for analysis. |
| Inconsistent Results. | 1. pH Fluctuation: The pH of the solution may not be stable over the course of the experiment. 2. Light Exposure: Photodegradation can occur, especially if the sample is not protected from light. | 1. Buffer Selection: Use a suitable buffer to maintain a constant pH. 2. Photostability: Conduct experiments in amber vials or protect them from light to rule out photodegradation.[1] |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the first and most likely transformation of this compound in acidic conditions?
A1: The primary and most immediate transformation is the protonation of the amino group (-NH2) to form the 2-Methyl-6-nitroanilinium ion (-NH3+).[5][6] This is an acid-base reaction and is generally reversible.
Q2: Will the nitro group be hydrolyzed under typical acidic forced degradation conditions?
A2: The nitro group on an aromatic ring is generally stable to hydrolysis under standard acidic stress testing conditions (e.g., 0.1 M HCl at room temperature to 60°C).[7] More extreme conditions, such as concentrated acids and high temperatures, would be required for significant hydrolysis of the nitro group.
Q3: How does protonation affect the analysis of this compound by reverse-phase HPLC?
A3: The protonated anilinium ion is significantly more polar than the neutral molecule. In reverse-phase HPLC, this will result in a much shorter retention time. It is crucial to develop a stability-indicating method that can resolve both the neutral and the protonated forms, or to adjust the sample pH before injection to ensure a consistent form is being analyzed.
Q4: I am observing more degradation than expected. What could be the reason?
A4: If you observe degradation beyond simple protonation, consider the following:
-
Harsh Conditions: The acid concentration, temperature, or duration of the study may be too aggressive, leading to secondary degradation pathways. It is recommended to aim for 5-20% degradation.
-
Presence of Catalysts: Trace metal ions in your reagents or from the container can catalyze degradation.
-
Oxidative Stress: If the acidic solution is not de-gassed, dissolved oxygen can lead to oxidative degradation, especially at elevated temperatures.
Q5: What are the expected degradation products if more severe degradation occurs?
A5: While less common under controlled conditions, potential further degradation could involve:
-
Hydrolysis of the Nitro Group: This would lead to the formation of 2-Methyl-6-aminophenol.
-
Denitration: Complete removal of the nitro group to form 2-methylaniline. These pathways typically require more energy and are less likely under standard forced degradation protocols.
Part 4: Experimental Protocols
Protocol 1: Acidic Stress Testing of this compound
Objective: To evaluate the stability of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks
-
Amber HPLC vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final drug concentration of 0.1 mg/mL.
-
Prepare a parallel sample using 1 M HCl.
-
Prepare a control sample by diluting the stock solution with the dissolution solvent to the same final concentration.
-
-
Incubation:
-
Store one set of samples (0.1 M and 1 M HCl) at room temperature, protected from light.
-
Store a second set of samples at an elevated temperature (e.g., 60°C), protected from light.
-
-
Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, 12, and 24 hours.
-
Sample Analysis:
-
Prior to injection, neutralize an aliquot of the stressed sample with an equivalent molar amount of NaOH.
-
Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to elute any more non-polar degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples and ensuring that the peak for this compound is free from any co-eluting peaks.
Visualizing the Experimental Workflow
Caption: Workflow for acidic forced degradation study.
References
-
Making Nitroaniline (And the Exploding Snake). (2024). YouTube. Retrieved from [Link]
-
Nitration of aniline in strong acidic medium also gives m-nitroaniline because. (n.d.). Testbook. Retrieved from [Link]
-
Why is meta nitroaniline one of the major products in nitration of aniline? (n.d.). Quora. Retrieved from [Link]
-
Synthesis technique of this compound. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound | C7H8N2O2. (n.d.). PubChem. Retrieved from [Link]
-
Outline the mechanism of Nitration of aniline. (n.d.). Doubtnut. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF this compound. (2013). Consensus. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. Retrieved from [Link]
-
The mechanism of nitration of 2,3-dinitroaniline in aqueous sulphuric acid. Evidence for Bamberger's hypothesis of N-nitration followed by rearrangement. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
troubleshooting low yields in 2-Methyl-6-nitroaniline synthesis
Answering the request.
Technical Support Center: Synthesis of 2-Methyl-6-nitroaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction yields. The synthesis, while well-established, presents several critical control points that can significantly impact the purity and overall yield of the final product. This document provides the causal explanations behind experimental choices and offers validated protocols to ensure reproducible success.
Troubleshooting Guide: Low Yields and Impurities
This section addresses the most common issues encountered during the synthesis of this compound, which typically proceeds via the acetylation of o-toluidine, followed by nitration and subsequent hydrolysis.
Q1: My reaction mixture turned dark brown or black during nitration, and the final yield is very low. What happened?
This is a classic sign of oxidation of the aromatic amine .[1]
-
Causality: Direct nitration of anilines with a potent nitrating mixture (e.g., nitric acid and sulfuric acid) is highly problematic. The amino group (-NH₂) is extremely sensitive to oxidation by nitric acid, leading to the formation of complex, often intractable, tarry byproducts.[1][2] This side reaction consumes your starting material and significantly complicates purification.
-
Solution: The primary amino group must be protected before introducing the nitrating agent. The most common and effective strategy is acetylation . By converting the highly activating and sensitive amino group into a less activating acetamido group (-NHCOCH₃), you achieve two critical goals:
-
Prevent Oxidation: The acetamido group is far more resistant to oxidation under nitrating conditions.[3]
-
Control Regioselectivity: The acetyl group moderates the activating strength of the nitrogen, which helps prevent multiple nitrations and provides better control over the position of the incoming nitro group.[3][4]
-
Q2: My final product is a mixture of isomers, with a significant amount of 2-methyl-4-nitroaniline. How can I improve the regioselectivity for the 6-nitro isomer?
The formation of multiple isomers is an inherent challenge in this synthesis due to the directing effects of the substituents on the aromatic ring.[2][5]
-
Causality: In the nitration of N-acetyl-o-toluidine, both the acetamido group and the methyl group are ortho, para-directors.[3]
-
The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it (positions 4 and 6).
-
The methyl group directs to its ortho and para positions (positions 3 and 5). The interplay of these directing effects, combined with steric hindrance, results in a mixture of products, primarily the 4-nitro and 6-nitro isomers.[5][6]
-
-
Solution: While completely eliminating the 4-nitro isomer is difficult, its formation can be minimized by strict control of reaction conditions.
-
Temperature Control: The nitration step is highly exothermic. Maintaining a low and stable temperature (e.g., 0-10°C) is crucial.[1][2] Deviations can alter the isomer ratio.
-
Rate of Addition: The nitrating agent should be added slowly and dropwise with vigorous stirring.[1][7] This prevents localized temperature spikes and ensures homogeneous reaction conditions.
-
Separation Technique: Since a mixture is often unavoidable, an efficient purification method is key. The isomers have similar polarities, making separation challenging.[1] Fractional crystallization or careful column chromatography are commonly employed.[1] A reported method involves separating the hydrochloride salts of the amines, as this compound hydrochloride has different solubility properties than the 4-nitro isomer.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: Why is a "one-pot" synthesis where acetylation and nitration occur in the same reactor often avoided in favor of a stepwise approach?
While a one-pot synthesis seems more efficient, it presents significant safety and control challenges.[5][8] The traditional one-pot method involves both the exothermic acetylation and the highly exothermic nitration occurring sequentially without isolation of the intermediate.[8] This makes temperature control extremely difficult and increases the risk of runaway reactions.[5][10] A stepwise procedure, where the N-acetyl-o-toluidine is isolated first, allows for much safer and more precise control over the critical nitration step, ultimately leading to higher purity and more consistent yields.[8][11]
Q2: What is the role of sulfuric acid in the nitrating mixture?
Sulfuric acid serves as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺) , which is the active species that attacks the aromatic ring.[12][13] Without a strong acid like sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed at a practical rate.
Q3: How can I monitor the progress of each reaction step?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[1]
-
Acetylation: Take a small aliquot from the reaction. Spot it on a TLC plate alongside a spot of your o-toluidine starting material. The product, N-acetyl-o-toluidine, will be less polar and have a higher Rf value. The reaction is complete when the o-toluidine spot has disappeared.
-
Nitration: Similarly, monitor the disappearance of the N-acetyl-o-toluidine spot.
-
Hydrolysis: Monitor the disappearance of the nitrated acetanilide intermediate and the appearance of the final this compound product.
Q4: Are there alternative, higher-yield synthetic routes?
Yes, an alternative method starting from o-nitroaniline has been reported to produce this compound in yields as high as 93.9%.[8][[“]] This process involves acetylation of o-nitroaniline, followed by methylation and finally hydrolysis.[[“]] This route avoids the issue of isomeric byproducts during nitration, as the nitro group is already in place.
Data Summary & Key Parameters
| Parameter | Recommended Condition | Rationale | Reference |
| Nitration Temperature | 0–12°C | Minimizes oxidation, polysubstitution, and controls isomer ratio. | [1][2][7] |
| Nitrating Agent | Mixed Acid (Conc. HNO₃ / Conc. H₂SO₄) | Generates the required nitronium ion (NO₂⁺) for electrophilic substitution. | [12] |
| Amine Protection | Acetylation (Acetic Anhydride) | Prevents oxidation and moderates the directing effect of the amino group. | [1][3][4] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Confirms reaction completion and helps optimize reaction times. | [1] |
Experimental Protocols
Protocol 1: Acetylation of o-Toluidine
-
In a flask equipped with a magnetic stirrer, add o-toluidine.
-
Slowly add acetic anhydride to the flask while stirring. The reaction is exothermic; maintain the temperature below 40°C, using a water bath if necessary.[8]
-
After the addition is complete, continue stirring for 30-60 minutes to ensure the reaction goes to completion. Monitor by TLC.[1]
-
Pour the reaction mixture into a beaker of cold water or crushed ice to precipitate the N-acetyl-o-toluidine product.[1][3]
-
Collect the white solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Protocol 2: Nitration of N-acetyl-o-toluidine
-
In a flask, add the dried N-acetyl-o-toluidine and cool the flask in an ice-salt bath to 0°C.
-
Slowly and dropwise, add concentrated sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, maintaining the reaction temperature strictly between 0-10°C with vigorous stirring.[1][7]
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes.
-
Pour the reaction mixture slowly onto a large amount of crushed ice to precipitate the nitrated product.[1]
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
Protocol 3: Hydrolysis of Nitro-N-acetyl-o-toluidine
-
Place the nitrated intermediate in a round-bottom flask.
-
Add an aqueous solution of sulfuric acid (e.g., 70%) or concentrated hydrochloric acid.[7]
-
Heat the mixture under reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.[1][7]
-
Cool the solution. If using sulfuric acid, carefully neutralize the mixture with a base (e.g., NaOH solution) until the product precipitates.[1] If using hydrochloric acid, the product may precipitate as the hydrochloride salt, which can be neutralized or separated based on solubility.[8]
-
Filter the solid product, wash with water, and dry. The crude product can be purified by recrystallization (e.g., from ethanol) or steam distillation.[7][8]
Visualized Workflows and Mechanisms
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
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- 14. consensus.app [consensus.app]
preventing the formation of isomeric byproducts in 2-Methyl-6-nitroaniline synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis of 2-Methyl-6-nitroaniline. Our objective is to equip you with the necessary knowledge and protocols to minimize the formation of isomeric byproducts, thereby enhancing yield, purity, and process efficiency. This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric byproducts formed during the synthesis of this compound, and why do they form?
Answer: The synthesis of this compound typically involves the nitration of o-toluidine. The primary isomeric byproducts are 2-methyl-4-nitroaniline and, to a lesser extent, dinitrated products.
The formation of these isomers is governed by the principles of electrophilic aromatic substitution. The starting material, o-toluidine, possesses two activating, ortho-, para-directing groups on the benzene ring: the amino group (-NH₂) and the methyl group (-CH₃). The amino group is a more potent activating group than the methyl group. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to the amino group.
-
Desired Product (this compound): The nitro group is directed to the ortho position relative to the amino group.
-
Primary Byproduct (2-Methyl-4-nitroaniline): The nitro group is directed to the para position relative to the amino group.
Steric hindrance from the adjacent methyl group at the 2-position can partially obstruct the ortho position (C6), but this position remains reactive. The para position (C4) is sterically more accessible, which often leads to the formation of the 2-methyl-4-nitroaniline byproduct.
Q2: How can the formation of the 2-methyl-4-nitroaniline byproduct be minimized?
Answer: The key to minimizing the formation of the 2-methyl-4-nitroaniline byproduct lies in manipulating the directing ability of the amino group. This is most effectively achieved by protecting the amino group, typically through acylation, before the nitration step. Acetylation of o-toluidine to form 2-acetamidotoluene (o-acetotoluidide) is a common strategy.
The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-directing group, but it is significantly bulkier than the amino group. This increased steric hindrance at the ortho position (C6) makes the para position (C4) even more favored for nitration. However, the subsequent deprotection (hydrolysis) of the acetamido group after nitration allows for the isolation of the desired this compound. The initial protection step ultimately favors the formation of the desired isomer by directing the nitration to the position ortho to the original amino group.
Troubleshooting Guide
Scenario 1: High Levels of 2-Methyl-4-nitroaniline Detected
Issue: Post-synthesis analysis (e.g., via HPLC or GC-MS) reveals an unacceptably high ratio of the 2-methyl-4-nitroaniline isomer to the desired this compound.
Potential Cause: Direct nitration of o-toluidine without protection of the amino group. The strong para-directing influence of the amino group, coupled with the greater steric accessibility of the para position, favors the formation of the 4-nitro isomer.
Solution: The Acylation-Nitration-Hydrolysis Pathway
This three-step process is a well-established method to enhance the yield of the desired 6-nitro isomer.
Experimental Protocol:
Step 1: Acetylation of o-Toluidine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve o-toluidine in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the 2-acetamidotoluene.
-
Filter the solid, wash with cold water, and dry.
Step 2: Nitration of 2-Acetamidotoluene
-
Carefully add the dried 2-acetamidotoluene to concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the 2-acetamidotoluene solution, ensuring the temperature does not exceed 10 °C.
-
After the addition, stir the mixture at a low temperature for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
Step 3: Hydrolysis of the Nitro-acetamidotoluene
-
Reflux the nitrated product with an aqueous solution of sulfuric acid or hydrochloric acid.
-
Monitor the reaction until the hydrolysis is complete (e.g., by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Filter the product, wash with water, and dry.
Causality: The bulky acetamido group sterically hinders the C6 position, leading to a higher proportion of nitration at the C4 position. However, upon hydrolysis, the resulting 2-methyl-4-nitroaniline and this compound isomers often have different solubilities, which can be exploited for purification. More advanced methods focus on directing the nitration to the 6-position initially.
Scenario 2: Presence of Dinitrated Byproducts
Issue: Analysis shows the formation of dinitrated species, such as 2-methyl-4,6-dinitroaniline.
Potential Cause: The reaction conditions are too harsh, leading to multiple nitrations on the highly activated aromatic ring. This can be caused by:
-
Excessive amounts of the nitrating agent.
-
Reaction temperatures that are too high.
-
Insufficient deactivation of the ring by the protecting group.
Solution: Precise Control of Reaction Parameters
Recommendations:
-
Stoichiometry: Use a carefully measured, slight stoichiometric excess of the nitrating agent. Avoid large excesses.
-
Temperature Control: Maintain a consistently low temperature (typically 0-10 °C) throughout the addition of the nitrating agent and for the duration of the reaction. Use an ice-salt bath if necessary.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to avoid prolonged reaction times that could lead to side reactions.
Data on Temperature Effects on Isomer Distribution:
| Temperature (°C) | Molar Ratio (6-nitro : 4-nitro) | Reference |
| -10 | 1.5 : 1 | |
| 0 | 1.3 : 1 | |
| 10 | 1.1 : 1 |
Note: Ratios are illustrative and can vary based on specific reaction conditions.
Visualizing the Synthesis
Reaction Pathway
The following diagram illustrates the formation of this compound and its primary isomer from o-toluidine.
Caption: Reaction pathways for the synthesis of this compound.
Experimental Workflow: Protected Pathway
This diagram outlines the recommended experimental workflow for synthesizing this compound with high purity.
Caption: Workflow for the acylation-nitration-hydrolysis synthesis route.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]
Technical Support Center: Improving the Solubility of 2-Methyl-6-nitroaniline for Reaction
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 2-Methyl-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this compound during their experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Question 1: What are the fundamental solubility characteristics of this compound?
Answer: this compound is an aromatic amine characterized as an orange-yellow to brownish crystalline powder[1][2][3]. Its molecular structure, featuring a nonpolar toluene backbone with polar nitro (-NO₂) and amine (-NH₂) groups, dictates its solubility profile. It is notoriously difficult to dissolve in aqueous media but shows significantly better solubility in organic solvents[3].
Key solubility properties are summarized below:
-
Water Solubility: Extremely low. It is reported as less than 1 mg/mL, and another source specifies it as <0.1 g/100 mL at 23 °C[1][2]. For all practical purposes in organic synthesis, it is considered insoluble in water[4][5].
-
Organic Solvent Solubility: It is soluble in a range of common organic solvents[3]. The dissolution process in these solvents is endothermic, meaning solubility increases with temperature[6].
-
Stability: The compound is sensitive to prolonged air exposure and should be stored under an inert atmosphere in a tightly closed container, preferably in a dark and refrigerated environment[1][2][5].
The table below provides a qualitative summary of its solubility.
| Solvent Class | Examples | General Solubility |
| Aqueous | Water, Buffers | Very Poor / Insoluble[1][2][4] |
| Alcohols | Methanol, Ethanol, Propanols | Moderate to Good, increases with heat[6] |
| Esters | Ethyl Acetate | Good, often used in solvent systems[6] |
| Ketones | Acetone | Good[6] |
| Ethers | 1,4-Dioxane | Good[6] |
| Aromatic | Toluene | Moderate[6] |
| Nitriles | Acetonitrile | Moderate[6] |
| Alkanes | Cyclohexane | Poor[6] |
A study systematically measured the solubility of this compound in several pure organic solvents and binary mixtures, confirming that solubility increases with both temperature and the mass fraction of ethyl acetate in alcohol mixtures[6]. This data is crucial for designing effective solvent systems.
Question 2: My this compound is not dissolving sufficiently for my reaction. What are my primary troubleshooting steps?
Answer: This is a common issue stemming from the compound's strong crystal lattice energy. A systematic approach is required to overcome this. The following workflow provides a logical progression for troubleshooting.
Caption: Troubleshooting workflow for solubility issues.
Causality Behind the Steps:
-
Heating (Thermal Input): The dissolution of this compound is an endothermic process[6]. This means that thermal energy is required to overcome the intermolecular forces holding the crystal lattice together. By heating the solvent, you provide the necessary enthalpy for dissolution, significantly increasing the compound's saturation point. For instance, recrystallization from 95% ethanol is a documented method, which relies on high solubility in hot ethanol and poor solubility in cold[7].
-
Co-solvency: If heating alone is insufficient or undesirable for your reaction's stability, a co-solvent system is the next logical step. Co-solvency involves using a mixture of solvents to achieve a desirable solubility profile that a single solvent cannot provide[8][9]. For a reaction in a moderately polar solvent like THF, adding a small percentage of a more powerful solvent like ethyl acetate or acetone can disrupt the solute-solute interactions more effectively without drastically changing the overall polarity of the reaction medium[6][10].
-
Sonication (Mechanical Energy): Sometimes, dissolution is kinetically limited rather than thermodynamically. Large particles or agglomerates have a smaller surface-area-to-volume ratio, slowing the rate of dissolution. Sonication uses high-frequency sound waves to create cavitation bubbles, which collapse and generate localized energy to break apart these particles, thereby accelerating the dissolution process[11].
Question 3: I managed to dissolve the compound initially with heat, but it started to precipitate out as the reaction proceeded. Why is this happening?
Answer: This phenomenon, known as "crashing out," typically occurs for one or more of the following reasons:
-
Temperature Fluctuation: If the reaction was not maintained at the initial dissolution temperature, the solution could become supersaturated as it cools, causing the compound to precipitate. The dissolution process is endothermic, so maintaining a constant, elevated temperature is key[6].
-
Change in Solvent Composition: As reactants are consumed and products are formed, the overall polarity and composition of the reaction medium can change. If the products are significantly less polar than the reactants, the solubility of the polar this compound can decrease, leading to its precipitation[10].
-
Common Ion Effect or Salting Out: The formation of ionic byproducts can sometimes decrease the solubility of organic compounds in the solvent mixture, a phenomenon known as the salting-out effect[12].
Solutions:
-
Maintain Strict Temperature Control: Use a temperature-controlled reaction vessel (e.g., oil bath, heating mantle with a PID controller) to ensure the temperature remains constant throughout the reaction.
-
Use a More Robust Solvent System: Start with a solvent system that has a higher solubilizing capacity from the outset. This might mean using a higher percentage of your co-solvent or choosing a different primary solvent altogether.
-
Slow Addition of Reagents: If a reagent is causing the solubility change, adding it slowly (e.g., via syringe pump) can help maintain a steady state where the starting material remains in solution.
Question 4: Are there any solvents or reagents I should avoid when working with this compound?
Answer: Yes. Chemical compatibility is critical for both safety and reaction success. The aromatic amine functionality and the nitro group are the primary reactive sites to consider.
Avoid:
-
Strong Acids, Acid Chlorides, Acid Anhydrides, and Chloroformates: The amine group (-NH₂) is basic and will react readily with these reagents. This can lead to unwanted side reactions (e.g., acylation, salt formation) and is a key incompatibility[1][4][5].
-
Strong Oxidizing Agents: These can react with the amine group, potentially leading to decomposition or polymerization. This is a general incompatibility for aromatic amines[1][4][5].
When selecting a solvent, ensure it is inert to your reaction conditions and reagents. For example, while alcohols are good solvents, they are protic and can interfere with reactions involving strong bases or organometallics.
Experimental Protocols
Protocol 1: Isothermal Solvent Screening
This protocol provides a systematic method to identify the most effective solvent or co-solvent system for your specific application on a small scale.
Caption: Workflow for isothermal solvent screening.
Methodology:
-
Preparation: Weigh a small, consistent amount (e.g., 10-20 mg) of this compound into several small, sealable vials.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL or 1.0 mL) of each candidate solvent to the vials. Candidate solvents should include those known to be effective, such as ethanol, ethyl acetate, acetone, and toluene[6].
-
Room Temperature Equilibration: Seal the vials and agitate them at room temperature for at least 30 minutes. Visually inspect and record the degree of dissolution.
-
Elevated Temperature Equilibration: For any vials with remaining solid, place them in a heated shaker or bath at your intended reaction temperature (e.g., 60 °C, 80 °C). Agitate for another 30 minutes and record the results.
-
Analysis: The ideal solvent for a reaction is one that completely dissolves the compound at the target temperature. If subsequent purification by recrystallization is desired, the ideal solvent will also show low solubility at reduced temperatures (e.g., 0 °C)[13].
Protocol 2: Dissolution Using a Co-Solvent and Thermal Method
This protocol is for situations where a single solvent is inadequate and a more robust system is required.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvent with high solubilizing power (e.g., Ethyl Acetate[6])
-
Reaction vessel equipped with a condenser, magnetic stirrer, and thermometer
-
Heating source (e.g., oil bath)
Procedure:
-
Charge Vessel: To the reaction vessel, add the this compound and the bulk of the primary reaction solvent (e.g., 80% of the total volume).
-
Initial Heating: Begin stirring and gently heat the mixture to approximately 10-15 °C below the target reaction temperature.
-
Co-solvent Addition: While the mixture is heating and stirring, slowly add the co-solvent in small portions (e.g., 5% of the total solvent volume at a time).
-
Observe Dissolution: Continue adding the co-solvent until the this compound is fully dissolved. Be patient, as this can be a slow process.
-
Final Temperature Adjustment: Once dissolution is complete, slowly raise the temperature to the final target for the reaction. Ensure the solid does not precipitate upon reaching the final temperature.
-
Proceed with Reaction: Once you have a stable, homogeneous solution at the correct temperature, you may proceed with the addition of other reagents.
By following these structured troubleshooting guides and protocols, you can effectively overcome the solubility challenges associated with this compound, leading to more consistent and successful experimental outcomes.
References
- ChemicalBook. (n.d.). This compound synthesis.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis technique of this compound | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis Technique of this compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 570-24-1). Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide | Request PDF. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
-
ResearchGate. (n.d.). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Beijing Institute of Technology. (n.d.). Synthesis technique of this compound. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-3-nitroaniline. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Ultrasound in Coordination and Organometallic Chemistry. Retrieved from [Link]
Sources
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Technical Support Center: Managing Temperature Control in the Nitration of 2-Methylaniline
Welcome to the Technical Support Center for the nitration of 2-methylaniline (o-toluidine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for managing the critical parameter of temperature during this sensitive reaction. The nitration of aromatic amines is a notoriously exothermic process, and precise temperature control is paramount for ensuring safety, maximizing yield, and achieving the desired regioselectivity.[1] This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the nitration of 2-methylaniline?
A1: The nitration of 2-methylaniline using a mixed acid (concentrated nitric and sulfuric acids) is a highly exothermic reaction.[1] Failure to control the temperature can lead to several adverse outcomes:
-
Runaway Reactions: The heat generated can accelerate the reaction rate, leading to a thermal runaway. This can cause the reaction to become uncontrollable, potentially resulting in vigorous gas evolution, splashing of corrosive acids, and even an explosion.[2][3]
-
Formation of Byproducts: Higher temperatures promote undesirable side reactions, including oxidation of the aniline derivative by nitric acid, leading to the formation of dark, tarry materials and a significant reduction in the yield of the desired product.[3][4][5]
-
Poor Regioselectivity: The distribution of nitro isomers is temperature-dependent. Elevated temperatures can alter the regioselectivity, leading to an increased proportion of undesired isomers.[4][6]
-
Polynitration: At higher temperatures, the desired mononitrated product can undergo further nitration to form dinitro or other polynitrated compounds, which complicates purification and lowers the yield of the target molecule.[7]
Q2: What is the ideal temperature range for the nitration of 2-methylaniline?
A2: The recommended temperature range for the nitration of 2-methylaniline is typically between -10°C and 10°C.[1][4][8] Maintaining the temperature at the lower end of this range, particularly during the addition of the nitrating agent, is crucial for minimizing the formation of byproducts.[1]
Q3: How does the protonation of the amino group in acidic media affect the reaction?
A3: In the strongly acidic conditions of the nitrating mixture, the amino group (-NH₂) of 2-methylaniline is protonated to form the anilinium ion (-NH₃⁺).[4][5] This is a critical transformation that influences the regioselectivity of the reaction. The -NH₃⁺ group is a meta-director, while the methyl group (-CH₃) is an ortho, para-director.[4] This interplay of directing effects results in a mixture of isomers. To favor ortho and para substitution relative to the original amino group, a common strategy is to first protect the amino group by acetylation.[4][5][9] The resulting acetamido group (-NHCOCH₃) is an ortho, para-director and is less activating than the free amino group, which helps to control the reaction.[5]
Troubleshooting Guide
Issue 1: The reaction temperature is rising uncontrollably.
Q: My cooling bath is set to the correct temperature, but the internal temperature of the reaction is rapidly increasing. What should I do, and what are the likely causes?
A: Immediate Actions:
-
Stop the addition of the nitrating agent immediately.
-
If safe to do so, add more of the cooling medium (e.g., ice, salt) to the external bath to increase its cooling capacity.
-
As a last resort, and only if your laboratory has an established emergency protocol for this, prepare to quench the reaction by very cautiously pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[7] Be aware that quenching with water is itself a highly exothermic process due to the dilution of sulfuric acid and should be performed with extreme caution.[7]
-
Alert your supervisor and follow all established laboratory emergency procedures.[7]
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure the use of an appropriate cooling medium, such as an ice-salt bath, to achieve temperatures below 0°C.[3][7]
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly is a common cause of temperature spikes. A slow, dropwise addition over a prolonged period (e.g., 2 hours) with constant monitoring of the internal temperature is essential.[1][7]
-
Poor Agitation: Inefficient stirring can create localized "hot spots" where reactant concentrations are high, leading to a localized runaway reaction that can propagate.[7] Use a magnetic stirrer or overhead stirrer to ensure vigorous and consistent agitation.
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can increase the reaction's exothermicity.[7]
Issue 2: The reaction mixture has turned dark brown or black.
Q: My reaction mixture has developed a dark, tarry appearance. What does this indicate, and how can I prevent it?
A: A dark brown or black, tarry appearance is a strong indication of oxidation of the 2-methylaniline by nitric acid.[3][5] This side reaction is highly temperature-dependent and becomes more significant at elevated temperatures.
Solutions and Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature below 10°C, and ideally between -10°C and 0°C, especially during the addition of the nitrating agent.[1][4]
-
Protect the Amino Group: Acetylating the amino group of 2-methylaniline to form N-acetyl-o-toluidine before nitration can significantly reduce oxidation.[5] The acetamido group is less susceptible to oxidation than the free amino group.
-
Slow Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture with efficient stirring helps to dissipate the heat of reaction and minimize localized high temperatures that can initiate oxidation.[5]
Issue 3: The yield of the desired nitro-2-methylaniline isomer is low.
Q: I've completed the reaction, but the isolated yield of my target product is much lower than expected. What are the possible reasons?
A: Low yields can be attributed to several factors, many of which are related to temperature control.
Potential Causes and Solutions:
-
Byproduct Formation: As discussed, high temperatures can lead to the formation of oxidation byproducts and polynitrated compounds, both of which will reduce the yield of the desired mononitrated product.[3][7] Maintaining the recommended low temperature is crucial.
-
Poor Regioselectivity: If the reaction conditions, including temperature, are not optimized, a significant portion of the starting material may be converted into undesired isomers, thus lowering the yield of the target isomer.[4] Protecting the amino group via acetylation can improve the regioselectivity.[4][5]
-
Incomplete Reaction: If the reaction temperature is too low for an extended period, the reaction rate may be too slow, leading to an incomplete conversion of the starting material. A common practice is to add the reagents at a low temperature and then allow the mixture to slowly warm to room temperature to ensure the reaction goes to completion.[6]
-
Work-up Losses: Ensure that the work-up procedure is optimized to minimize product loss. This includes proper quenching on ice, complete precipitation of the product, and efficient extraction and purification steps.[7][10]
Data Summary
The distribution of isomers in the nitration of 2-methylaniline is highly dependent on the reaction conditions. The following table provides a qualitative summary of the expected outcomes under different conditions.
| Condition | Expected Major Products | Rationale |
| Direct Nitration (unprotected amino group) | Mixture of isomers, including 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline, 2-methyl-5-nitroaniline, and 2-methyl-6-nitroaniline.[4] | The protonated amino group (-NH₃⁺) is meta-directing, while the methyl group is ortho, para-directing, leading to a complex mixture of isomers.[4] |
| Nitration of N-acetyl-2-methylaniline | Increased proportion of 2-methyl-4-nitroaniline and 2-methyl-5-nitroaniline.[11] | The acetamido group is an ortho, para-director and its steric bulk can influence the position of nitration.[9] |
| Elevated Temperature | Increased formation of dinitrated products and oxidation byproducts.[4][7] | Higher temperatures provide the activation energy for further nitration and undesirable side reactions. |
Experimental Protocol: Nitration of 2-Methylaniline (via Acetylation)
This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any chemical synthesis.
Part 1: Acetylation of 2-Methylaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline in glacial acetic acid.[8]
-
Slowly add acetic anhydride to the solution. The reaction is exothermic, so control the rate of addition to keep the temperature below 80°C.[9]
-
Once the addition is complete, heat the mixture to reflux for a sufficient time to ensure complete acetylation (monitor by TLC).[5]
-
Allow the mixture to cool to room temperature, then pour it into cold water to precipitate the N-acetyl-2-methylaniline.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Part 2: Nitration of N-acetyl-2-methylaniline
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the dried N-acetyl-2-methylaniline to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10°C.[1][8]
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[1]
-
Cool the nitrating mixture to -10°C.[1]
-
Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of N-acetyl-2-methylaniline over a period of at least 2 hours. It is critical to maintain the internal reaction temperature at -10°C throughout the addition.[1]
-
After the addition is complete, allow the reaction to stir at -10°C for an additional period, monitoring the progress by TLC.
Part 3: Work-up and Hydrolysis
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1][7] A solid product should precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.[1][10]
-
To hydrolyze the acetyl group, reflux the collected solid with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[12]
-
After hydrolysis is complete (monitor by TLC), cool the solution and neutralize it to precipitate the nitro-2-methylaniline product.
-
Collect the final product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.[5]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common temperature control issues during the nitration of 2-methylaniline.
Caption: Troubleshooting workflow for temperature control in nitration.
References
- Benchchem. (n.d.). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Benchchem. (n.d.). managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.
- YouTube. (2024). Nitration reaction safety.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
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Technical Support Center: Safe Handling and Disposal of 2-Methyl-6-nitroaniline Waste
This guide serves as a critical resource for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the safe handling and disposal of 2-Methyl-6-nitroaniline. The protocols and explanations herein are designed to instill a culture of safety and ensure procedural integrity during experimentation.
Section 1: Core Hazard Identification & Properties (FAQ)
This section addresses the fundamental characteristics and hazards of this compound, providing the foundational knowledge required for safe handling.
Q: What is this compound and what are its primary hazards?
A: this compound (also known as 6-Nitro-o-toluidine) is an organic compound that appears as an orange-yellow or brown granular powder[1][2]. It is classified as acutely toxic and poses significant health risks. The primary routes of exposure are inhalation, skin contact, and ingestion[3][4][5].
The core danger of this compound lies in its high toxicity. It is toxic if swallowed, in contact with skin, or if inhaled[4][5][6][7]. Furthermore, it may cause damage to organs, specifically targeting the blood and hematopoietic system, through prolonged or repeated exposure[2][4][7]. One of the critical toxicological effects is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced[2][8]. It is also known to cause serious skin and eye irritation[4]. From an environmental perspective, it is very toxic to aquatic life[4].
| Property | Data | Source(s) |
| CAS Number | 570-24-1 | [1][4][9] |
| Molecular Formula | C₇H₈N₂O₂ | [2][4][9] |
| Appearance | Orange-yellow prisms or brown granular powder | [1][2] |
| Primary Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Category 3; Specific Target Organ Toxicity (Repeated Exposure), Category 2 | [4][6][7][9] |
| Key Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH373: May cause damage to organs through prolonged or repeated exposure | [2][4][5] |
| Solubility | Insoluble in water | [1][2][6] |
| Stability | Stable under normal conditions, but sensitive to prolonged air exposure | [2][6][10] |
Section 2: Safe Handling & Proactive Measures (Troubleshooting Guide)
This section provides practical, field-proven advice for mitigating exposure risk during routine laboratory procedures.
Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: A comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical. Failure to use appropriate PPE is a primary cause of laboratory exposures.
| Body Part | Personal Protective Equipment | Specifications and Rationale (The "Why") | Source(s) |
| Eyes/Face | Chemical safety goggles with side-shields or a full-face shield. | Standard safety glasses are insufficient. Side-shields are critical to protect against splashes and airborne dust from lateral angles. A face shield offers broader protection during tasks with higher splash potential. | [11][12][13] |
| Skin/Body | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat or chemical-resistant coveralls. | Double-gloving is highly recommended to provide a secondary barrier in case of a tear or unnoticed contamination on the outer glove[3]. A lab coat protects against incidental contact. | [3][11][12][14] |
| Respiratory | NIOSH/MSHA approved respirator with an organic vapor/acid gas cartridge. | This is mandatory when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. The fine powder can be easily aerosolized, making inhalation a significant risk. | [11][12][13] |
| Feet | Closed-toe shoes. | This is a fundamental laboratory safety rule to protect feet from spills of any kind. | [11] |
Q: I need to weigh out the solid powder. What is the safest way to do this?
A: Weighing solid this compound is a high-risk activity due to the potential for generating airborne dust.
Causality: The fine, low-density particles of the powder can easily become airborne, creating a toxic inhalation hazard. Static electricity on weighing implements can also cause the powder to disperse unexpectedly.
Self-Validating Protocol:
-
Work within an Engineering Control: ALWAYS perform this task inside a certified chemical fume hood or a ventilated balance enclosure to capture any generated dust[3][11][13].
-
Don Full PPE: Ensure all PPE listed in the table above is worn correctly, with a particular focus on respiratory protection if not in a fume hood.
-
Use Appropriate Tools: Use an anti-static weighing dish or a weigh boat. This minimizes the chance of powder clinging and then dispersing due to static discharge.
-
Gentle Handling: Do not scoop or pour the powder from a height. Use a spatula to gently transfer small amounts into the weigh boat, keeping movements slow and deliberate to minimize air disturbance.
-
Immediate Cleanup: After weighing, gently tap the spatula over the weigh boat to dislodge any remaining powder. Use a dampened wipe (with acetone or ethanol) to clean the spatula and the balance surface immediately. Dispose of the wipe as hazardous waste.
Q: What are the correct storage conditions and incompatible materials for this compound?
A: Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.
Storage Protocol:
-
Container: Keep the chemical in a tightly closed, clearly labeled container[10][11][15].
-
Atmosphere: Store under an inert atmosphere if possible, as the compound is sensitive to prolonged air exposure[1].
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals[10][11][15]. The area should be locked or otherwise secured to restrict access[5][6][15].
-
Temperature: A storage temperature between 15–25°C is recommended[11].
Incompatible Materials: Segregate this compound from the following materials to prevent dangerous reactions:
Section 3: Emergency Protocols for Spills & Exposure
Immediate and correct response during an emergency can significantly reduce injury and contamination.
Q: What is the immediate first aid response for accidental skin or eye contact?
A: Time is critical. Any delay in response increases the severity of the exposure.
-
Skin Contact:
-
Immediately remove all contaminated clothing, shoes, and jewelry[13].
-
Flush the affected skin area with copious amounts of water for at least 15-20 minutes[3][13]. A safety shower should be used for large-area contact[14].
-
Wash the area with soap and water[6].
-
Seek immediate medical attention. Do not wait for symptoms to develop[1][5][6].
-
-
Eye Contact:
Q: An employee has inhaled dust from this compound. What should I do?
A: This is a medical emergency requiring immediate action.
-
Call for emergency medical services immediately[5].
-
If the person is not breathing, trained personnel should begin artificial respiration, avoiding mouth-to-mouth resuscitation[6][13].
-
If breathing is difficult, administer oxygen if you are trained to do so[6][8].
Q: I've spilled a small amount (<5 grams) of solid this compound on the bench. How do I clean it up safely?
A: Do not panic. A methodical approach will ensure safe cleanup. The primary goal is to avoid generating dust and spreading contamination.
Experimental Protocol: Small Spill Clean-up
-
Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably by increasing fume hood exhaust[16]. Isolate the spill area by at least 25 meters (75 feet)[1][2].
-
Remove Ignition Sources: Although not highly flammable, it is combustible. Remove any nearby ignition sources as a precaution[1][2].
-
Don PPE: Wear all PPE as described in Section 2, including a respirator, double gloves, and a lab coat.
-
Dampen the Spill: Gently cover the solid spill with a paper towel and dampen it with acetone[1][2][17]. This is the most critical step to prevent dust from becoming airborne. DO NOT pour solvent directly onto the powder, as this can cause it to disperse.
-
Collect the Material: Carefully transfer the dampened material and paper towel into a suitable, labeled container for hazardous waste[1][17]. Use a plastic scoop or dustpan; avoid brushes that can flick particles.
-
Final Decontamination: Use absorbent paper dampened with acetone to wipe the spill area, working from the outside in[1][17]. Place the used paper into the hazardous waste container.
-
Wash Surface: Follow the acetone wipe with a thorough wash of the contaminated surface using a soap and water solution[1][17].
-
Dispose of Contaminated Materials: Seal all contaminated items (gloves, wipes, absorbent paper, contaminated clothing) in a vapor-tight plastic bag for eventual disposal as hazardous waste[1][17].
-
Verify Cleanup: Do not re-enter the area for normal work until a safety officer has verified that it has been properly cleaned[1].
Caption: Spill Response Workflow for this compound.
Section 4: Waste Characterization and Disposal
Proper disposal is not just a regulatory requirement but an ethical responsibility to protect the environment and public health.
Q: How should I classify waste containing this compound?
A: All materials contaminated with this compound must be classified and handled as hazardous waste[7][12]. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the chemical.
-
Contaminated labware (pipette tips, vials).
-
Used spill cleanup materials.
-
Contaminated PPE (gloves, lab coats, etc.)[12].
Consult your institution's Environmental Health & Safety (EHS) department for specific waste codes and disposal procedures, as local and national regulations must be followed[7][18].
Q: What are the steps for collecting and storing this chemical waste before disposal?
A: A systematic waste collection process prevents accidental exposures and ensures regulatory compliance.
Experimental Protocol: Waste Collection and Temporary Storage
-
Waste Segregation: Maintain separate, designated waste streams. Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS protocol. Have separate containers for:
-
Solid Waste: Unused powder, contaminated solids.
-
Liquid Waste: Contaminated solvents or reaction mixtures.
-
Contaminated PPE: Gloves, wipes, bench coats.
-
-
Container Selection: Use only chemically compatible, leak-proof containers provided or approved by your EHS department. Ensure containers have secure, tight-fitting lids.
-
Labeling: Label every waste container clearly and immediately upon starting waste accumulation. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
The specific hazards (e.g., "Toxic").
-
The accumulation start date.
-
-
Accumulation: Keep waste containers closed at all times except when adding waste[4][15].
-
Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and segregated from incompatible materials.
-
Disposal Request: Once a container is full or the accumulation time limit is reached, contact your institution's EHS department for pickup and final disposal. Do not pour this waste down the drain[5][7][18].
Caption: Waste Segregation and Disposal Workflow.
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2-Nitroaniline Material Safety Data Sheet - ScienceLab . ScienceLab.com. [Link]
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Spill procedure: Clean-up guidance - Queen Mary University of London . Queen Mary University of London. [Link]
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N-Methyl-2-nitroaniline, 98% Material Safety Data Sheet - Cole-Parmer . Cole-Parmer. [Link]
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Validation & Comparative
A Comparative Analysis of 2-Methyl-6-nitroaniline and 4-Methyl-2-nitroaniline: A Guide for Researchers
For professionals in chemical synthesis, drug development, and materials science, a nuanced understanding of isomeric compounds is paramount. The subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's physical properties, reactivity, and utility. This guide provides an in-depth comparative analysis of two critical isomers: 2-Methyl-6-nitroaniline and 4-Methyl-2-nitroaniline. We will explore their structural differences, compare their physicochemical properties with supporting data, outline their synthesis and applications, and provide detailed experimental protocols for their analytical differentiation.
At a Glance: Structural and Physicochemical Comparison
The core difference between this compound (also known as 6-Nitro-o-toluidine) and 4-Methyl-2-nitroaniline (2-Nitro-p-toluidine) lies in the relative positions of the methyl (-CH₃), nitro (-NO₂), and amino (-NH₂) groups on the benzene ring. This seemingly minor variation has significant consequences for their chemical behavior and physical characteristics.
In this compound, the amino and nitro groups are ortho to the methyl group, with the amino and nitro groups being ortho to each other. This steric hindrance can influence the reactivity of the functional groups. In contrast, 4-Methyl-2-nitroaniline has the methyl and amino groups in a para arrangement, with the nitro group ortho to the amino group and meta to the methyl group.
Below is a visual representation of their chemical structures.
A Spectroscopic Guide to the Isomers of 2-Methyl-6-nitroaniline: A Comparative Analysis
In the landscape of pharmaceutical development and materials science, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in molecular structure can lead to profound variations in chemical reactivity, biological activity, and material properties. This guide provides an in-depth spectroscopic comparison of 2-methyl-6-nitroaniline and its isomers: 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline, and 2-methyl-5-nitroaniline. Through a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the key distinguishing features of each isomer, offering a valuable resource for researchers and professionals in the field.
Introduction: The Significance of Isomeric Differentiation
This compound and its positional isomers are important intermediates in the synthesis of a wide range of organic molecules, including dyes, pigments, and pharmaceuticals.[1] The relative positions of the methyl and nitro groups on the aniline ring significantly influence the electronic distribution and steric environment of the molecule. This, in turn, dictates their spectroscopic signatures. Accurate and unambiguous identification is therefore crucial for quality control, reaction monitoring, and ensuring the desired properties of the final product.
Comparative Spectroscopic Analysis
This section will delve into a side-by-side comparison of the spectroscopic data for the four isomers. The discussion will focus on how the unique structural features of each isomer manifest in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.
The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between these isomers. The substitution pattern on the benzene ring dictates the chemical shifts and splitting patterns of the aromatic protons.
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) | Methyl Proton Chemical Shift (δ, ppm) | Amino Proton Chemical Shift (δ, ppm) |
| 2-Methyl-3-nitroaniline | ~7.07 (t), 6.93 (d), 6.88 (d)[2] | ~2.07[2] | ~5.54 (s)[2] |
| 2-Methyl-4-nitroaniline | ~7.89 (d), 7.88 (d), 6.66 (dd)[3] | ~2.137[3] | ~6.49 (s)[3] |
| 2-Methyl-5-nitroaniline | ~7.79 (d), 7.56 (dd), 7.25 (d)[2] | ~2.16[2] | Not explicitly stated |
| This compound | Not explicitly detailed in search results | Not explicitly detailed in search results | Not explicitly detailed in search results |
Note: Specific coupling constants (J values) are crucial for definitive assignment and can be found in the referenced spectra.
The distinct electronic environments created by the electron-donating methyl group and the electron-withdrawing nitro group are clearly reflected in the proton chemical shifts. For instance, protons ortho and para to the nitro group will be deshielded and appear at a higher chemical shift (downfield). Conversely, protons ortho and para to the amino and methyl groups will be shielded and appear at a lower chemical shift (upfield).
The ¹³C NMR spectra provide complementary information, revealing the chemical environment of each carbon atom in the molecule.
| Isomer | Aromatic Carbon Chemical Shifts (δ, ppm) | Methyl Carbon Chemical Shift (δ, ppm) |
| 2-Methyl-3-nitroaniline | ~151.98, 149.07, 127.13, 117.89, 113.97, 111.00[2] | ~12.88[2] |
| 2-Methyl-4-nitroaniline | Not explicitly detailed in search results | Not explicitly detailed in search results |
| 2-Methyl-5-nitroaniline | ~147.46, 145.46, 130.82, 129.61, 113.35, 108.86[4] | ~17.68[4] |
| This compound | Not explicitly detailed in search results | Not explicitly detailed in search results |
The carbon atom attached to the nitro group (C-NO₂) will be significantly deshielded, appearing at a high chemical shift. The positions of the other carbon signals will be influenced by the combined electronic effects of the three substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrational frequencies for the methyl-nitroaniline isomers are associated with the N-H stretches of the amino group, the N-O stretches of the nitro group, and the C-H and C=C vibrations of the aromatic ring.
| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |
| N-H stretch (Amino) | 3300 - 3500 (typically two bands for a primary amine) |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C-H stretch (Methyl) | 2850 - 2960 |
| N-O asymmetric stretch (Nitro) | 1500 - 1560 |
| N-O symmetric stretch (Nitro) | 1335 - 1385 |
| C=C stretch (Aromatic) | 1400 - 1600 |
While all isomers will exhibit these characteristic bands, the exact peak positions and intensities can vary due to the influence of the substituent positions on bond strengths and dipole moments. For example, intramolecular hydrogen bonding between the amino and nitro groups in this compound can lead to a broadening and shifting of the N-H stretching bands to lower wavenumbers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of electron-donating and electron-withdrawing groups.
Nitroanilines typically exhibit strong absorption bands in the UV-Vis region due to π → π* and n → π* transitions.[5] The position of the λmax is sensitive to the substitution pattern. For example, isomers with greater charge transfer character, where the electron-donating amino group and the electron-withdrawing nitro group are in a para or ortho relationship, are expected to have a longer λmax (a bathochromic or red shift).
| Isomer | λmax (nm) | Solvent |
| 2-Nitroaniline (parent) | 408-409 | 95% Ethanol[6] |
| m-Nitroaniline (parent) | Not specified | Aqueous solution[5] |
| p-Nitroaniline (parent) | Not specified | Aqueous solution[5] |
Note: Specific λmax values for the methyl-substituted isomers were not consistently available in the initial search results and would require experimental determination or further literature search.
The introduction of the methyl group will cause a slight shift in the λmax compared to the parent nitroanilines. The specific shift will depend on the isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for all four isomers will be observed at an m/z of 152, corresponding to the molecular formula C₇H₈N₂O₂.[7][8][9][10]
The fragmentation patterns, however, can provide clues to the isomeric structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, NO, and other small neutral molecules.
Expected Fragmentation Patterns:
-
Loss of NO₂ (m/z 106): This is a common fragmentation for all isomers.
-
Loss of NO (m/z 122): This can also occur.
-
Subsequent fragmentations: The resulting fragment ions can undergo further fragmentation, leading to characteristic peaks in the lower m/z region.
Differences in the relative intensities of these fragment ions may be observed among the isomers, reflecting the stability of the resulting carbocations, which is influenced by the position of the methyl group. For instance, selective reagent ion mass spectrometry has been shown to distinguish between nitroaniline isomers based on differences in their fragment product ions and intensities.[11]
Experimental Protocols
To obtain the high-quality spectroscopic data discussed above, the following experimental protocols are recommended.
NMR Spectroscopy Workflow
Caption: Workflow for NMR spectroscopic analysis.
IR Spectroscopy Workflow
Caption: Workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (GC-MS) Workflow
Caption: Workflow for GC-MS analysis.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry each provide a unique and valuable piece of the puzzle for the differentiation of this compound and its isomers. ¹H and ¹³C NMR offer the most definitive structural information through the analysis of chemical shifts and coupling patterns. IR spectroscopy confirms the presence of key functional groups and can hint at intramolecular interactions. UV-Vis spectroscopy provides insights into the electronic structure and conjugation within the isomers. Finally, mass spectrometry confirms the molecular weight and can offer clues to the substitution pattern through analysis of fragmentation pathways. By employing a combination of these techniques and following robust experimental protocols, researchers can confidently identify and characterize these important chemical intermediates, ensuring the integrity and quality of their work.
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A Comparative Guide to the Cytotoxicity of 2-Methyl-6-nitroaniline and Its Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel cytotoxic agents that can selectively target cancer cells remains a paramount objective. Among the myriad of chemical scaffolds explored, nitroaniline derivatives have emerged as a promising class of compounds. Their inherent electronic properties, conferred by the nitro and amino functional groups, make them attractive candidates for the development of new anticancer therapeutics. This guide provides a comprehensive analysis of the cytotoxic properties of 2-Methyl-6-nitroaniline and its derivatives, offering a comparative overview of their efficacy against various cancer cell lines, insights into their potential mechanisms of action, and standardized protocols for their evaluation.
The Rationale for Investigating this compound Derivatives
The cytotoxic potential of nitroaniline compounds is often attributed to a dual mechanism of action. The presence of the N-(2-chloroethyl) group in some derivatives, for instance, suggests a capacity for DNA alkylation, a well-established mechanism for many cytotoxic agents. This can lead to the formation of DNA adducts and interstrand cross-links, ultimately triggering cell cycle arrest and apoptosis.[1] Concurrently, the nitroaromatic structure is susceptible to metabolic reduction, particularly in the hypoxic environment characteristic of solid tumors. This reduction can generate reactive intermediates that induce oxidative stress and form adducts with cellular macromolecules, contributing to cytotoxicity.[1]
The strategic placement of substituents on the aniline ring can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents.
Comparative Cytotoxicity: A Data-Driven Overview
While extensive comparative data for a wide range of this compound derivatives is still an emerging field of study, the available research on structurally related compounds provides valuable insights into their potential cytotoxic efficacy. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for comparing the potency of different compounds.[2]
Below is a summary of the cytotoxic activity of various nitroaniline and related derivatives against several human cancer cell lines. It is important to note that direct IC50 values for this compound are not widely reported in the public domain, highlighting a gap in the current research landscape. The data presented here is synthesized from studies on analogous compounds to provide a predictive framework.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Related Nitroquinoline Derivative | A549 (Lung Carcinoma) | 15.80 | [3] |
| HepG2 (Liver Carcinoma) | 15.58 | [3] | |
| MCF-7 (Breast Carcinoma) | - | ||
| DLD-1 (Colorectal Carcinoma) | 65.89 | [3] | |
| Galantamine Peptide Ester (GAL-LEU) | HeLa (Cervical Carcinoma) | 23.63 | [4] |
| Galantamine Peptide Ester (GAL-VAL) | HeLa (Cervical Carcinoma) | 31.95 | [4] |
| Helichrysetin (Chalcone) | A549 (Lung Carcinoma) | 14.52 | [5] |
| MCF-7 (Breast Carcinoma) | 27.87 | [5] | |
| Ca Ski (Cervical Carcinoma) | 8.88 | [5] | |
| HT-29 (Colon Carcinoma) | 29.47 | [5] |
Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.
Unraveling the Mechanism of Action: A Look at Cellular Pathways
The cytotoxic effects of this compound and its derivatives are believed to be mediated through the induction of apoptosis and disruption of the cell cycle. While the precise signaling cascades are still under investigation, studies on related nitroaromatic compounds suggest the involvement of key cellular pathways.
A hypothesized signaling pathway for nitroaniline-induced cytotoxicity involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and the activation of apoptotic pathways.[6] This can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Furthermore, these compounds may induce cell cycle arrest, preventing cancer cells from proliferating.[7][8]
Caption: Hypothesized signaling pathway for this compound derivative-induced cytotoxicity.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity studies, standardized experimental protocols are essential. The following provides a step-by-step methodology for the widely used MTT assay to assess the cytotoxic effects of this compound and its derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for measuring cellular proliferation and viability.[9]
Principle: The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.
Caption: Workflow for the MTT cytotoxicity assay.
Future Directions and Concluding Remarks
The study of this compound and its derivatives presents a promising avenue for the discovery of novel anticancer agents. The available data on related compounds suggest that this chemical scaffold possesses significant cytotoxic potential. However, to fully realize this potential, further research is imperative.
Future studies should focus on:
-
Synthesis and Screening: A systematic synthesis and screening of a diverse library of this compound derivatives are needed to establish a comprehensive structure-activity relationship.
-
Direct Comparative Studies: Head-to-head comparisons of the cytotoxicity of these derivatives against a broad panel of cancer cell lines, including drug-resistant variants, will be crucial for identifying lead compounds.
-
Mechanistic Elucidation: In-depth studies are required to fully elucidate the molecular mechanisms underlying the cytotoxic effects of these compounds, including the identification of their specific cellular targets.
-
In Vivo Efficacy: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy and safety profiles.
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A Comparative Guide to the Reactivity of the Amino Group in Nitroaniline Isomers
Nitroanilines are foundational building blocks in medicinal chemistry and materials science, serving as precursors for a vast array of dyes, pharmaceuticals, and antioxidants.[1] The chemical personality of a nitroaniline molecule is profoundly dictated by the positional relationship between the electron-donating amino (-NH₂) group and the powerfully electron-withdrawing nitro (-NO₂) group.[2][3] This guide provides a detailed, evidence-based comparison of the reactivity of the amino group in ortho-, meta-, and para-nitroaniline, offering researchers the foundational understanding necessary for synthetic planning and reaction design.
The reactivity of the amino group, specifically its nucleophilicity, is a direct consequence of the electron density on the nitrogen atom. When this electron density is high, the amino group is more basic and a stronger nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization.[4] The nitro group's strong electron-withdrawing nature, exerted through both inductive (-I) and resonance (-M) effects, significantly modulates this electron density, with its impact being highly dependent on its position on the aromatic ring.[5][6]
The Decisive Role of Electronic Effects
To comprehend the reactivity differences between the nitroaniline isomers, one must first appreciate the mechanisms by which the nitro group withdraws electron density.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect weakens with distance.[7]
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto itself. This effect is most potent when the nitro group is in the ortho or para position relative to the amino group, as it allows for direct delocalization of the nitrogen's lone pair of electrons across the entire molecule.[1][5]
The interplay of these two effects determines the availability of the amino group's lone pair for chemical reactions.
Figure 1: Dominant electronic effects in nitroaniline isomers.
-
para-Nitroaniline: The nitro group is positioned directly opposite the amino group. This geometry allows for maximum electron withdrawal through both the inductive and, more significantly, the resonance effect. The lone pair on the amino nitrogen is effectively delocalized into the nitro group, drastically reducing its electron density, basicity, and nucleophilic reactivity.[8]
-
meta-Nitroaniline: In this isomer, the nitro group is not in a position to exert its resonance effect in conjugation with the amino group.[1][5] While the inductive effect is still operational, its impact is less pronounced than the combined effects in the para isomer. Consequently, the electron density on the amino nitrogen is higher in m-nitroaniline than in its ortho and para counterparts, making it the most basic and reactive of the three.[9][10]
-
ortho-Nitroaniline: Similar to the para isomer, the ortho position allows for strong electron withdrawal via both inductive and resonance effects.[11] However, the proximity of the two groups introduces two additional factors known collectively as the "ortho effect":
-
Steric Hindrance: The bulky nitro group can physically obstruct the approach of reagents to the amino group.[2]
-
Intramolecular Hydrogen Bonding: A hydrogen bond can form between a hydrogen on the amino group and an oxygen on the nitro group. This interaction effectively locks the lone pair on the nitrogen, further reducing its availability to act as a base or nucleophile.[6][12]
-
This combination of powerful electronic withdrawal and the ortho effect renders o-nitroaniline the least basic and least reactive of the isomers.[6]
Quantitative Comparison: Basicity (pKb)
The basicity of an amine is a reliable quantitative measure of the electron density on its nitrogen atom and, by extension, its nucleophilicity. Basicity is often expressed as pKb, the negative logarithm of the base dissociation constant (Kb). A higher pKb value indicates a weaker base.
| Compound | pKb | Relative Basicity | Rationale |
| Aniline (Reference) | 9.38[7][9] | Highest | No electron-withdrawing group. |
| meta-Nitroaniline | 11.55[7][9] | High | Only -I effect from NO₂ group reduces basicity.[1] |
| para-Nitroaniline | 13.05[9] | Low | Strong -I and -M effects delocalize the N lone pair.[8] |
| ortho-Nitroaniline | 14.28[7][9] | Lowest | Strong -I, -M, and the "ortho effect" (H-bonding).[6] |
Table 1: Comparison of pKb values for nitroaniline isomers.
The experimental pKb data unequivocally supports the reactivity order predicted by electronic effects: meta > para > ortho . The amino group in m-nitroaniline is approximately 30 times more basic than in p-nitroaniline, underscoring the powerful influence of the resonance effect.[13]
Experimental Verification: Comparative N-Acetylation
To translate these theoretical principles into practice, we can compare the reactivity of the isomers in a standard N-acetylation reaction. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride.[14] The rate of this reaction serves as a direct proxy for the nucleophilicity of the amino nitrogen. A more nucleophilic amine will react faster.
Figure 2: Workflow for comparative N-acetylation of nitroanilines.
This protocol is designed to qualitatively and quantitatively assess the relative reactivity of the three isomers.
Materials:
-
o-Nitroaniline
-
m-Nitroaniline
-
p-Nitroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (Solvent)
-
Sodium Acetate
-
Deionized Water
-
Ethanol (for recrystallization)
-
Three 50 mL Erlenmeyer flasks
-
Stir plate and stir bars
-
Ice bath
-
TLC plates (Silica gel), developing chamber
-
Eluent (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp
Procedure:
-
Reaction Setup: In three separate, labeled 50 mL Erlenmeyer flasks, place 1.0 mmol of o-nitroaniline, m-nitroaniline, and p-nitroaniline, respectively. To each flask, add 5 mL of glacial acetic acid and a stir bar. Stir until the solids dissolve.
-
Reagent Addition: To each flask, add 1.1 mmol of acetic anhydride. Immediately follow with the addition of a solution of sodium acetate (1.2 mmol) in 1 mL of water.[14] Start a timer.
-
Reaction Monitoring: Allow the reactions to stir at room temperature. At 5, 15, and 30-minute intervals, withdraw a small aliquot from each flask with a capillary tube and spot it on a TLC plate. Spot the starting nitroaniline as a reference. Develop the TLC plate and visualize under a UV lamp to monitor the disappearance of the starting material and the appearance of the less polar N-acetylated product.
-
Isolation: After 30 minutes, quench each reaction by pouring the mixture into a beaker containing 20 mL of crushed ice and water. A precipitate of the N-acetylated product should form.
-
Filtration and Drying: Collect the solid product from each reaction by vacuum filtration, washing with cold water. Allow the products to air dry, then record the mass of the crude product for each isomer.
-
Analysis: Compare the TLC plates to observe the relative rates of reaction. Compare the crude yields obtained after the fixed reaction time. The expected outcome is that m-nitroaniline will show the most complete conversion, followed by p-nitroaniline, with o-nitroaniline showing the least conversion.
Conclusion
The reactivity of the amino group in nitroaniline isomers is a clear and compelling demonstration of the principles of electronic effects in organic chemistry. The order of reactivity, established as meta > para > ortho , is dictated by the position-dependent ability of the nitro group to withdraw electron density from the amino nitrogen. The meta isomer is most reactive due to the absence of a resonance-withdrawing effect. The ortho isomer is the least reactive, a result of a powerful combination of resonance withdrawal and the unique steric and hydrogen-bonding interactions of the ortho effect. This fundamental understanding is crucial for any researcher utilizing these versatile intermediates, enabling informed decisions in the design of synthetic pathways and the prediction of reaction outcomes.
References
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- Filo. (2025). What is the ortho effect of nitro group on aniline?
- Quora. (n.d.). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?
- Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?
- Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?
- Quora. (2018). What is the affect of (NO2) group on the basicity of aniline?
- Chemistry Stack Exchange. (2019). Nitration of aniline.
- Filo. (2025). Which is more basic Aniline, Ortho nitro aniline, meta nitro aniline, para nitro aniline.
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Máximo-Canadas, M., & Borges Jr, I. (n.d.). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Retrieved from [Link]
- Study.com. (n.d.). Explain why m-nitroaniline is a stronger base than p-nitroaniline.
- Pearson. (2024). Show why p-nitroaniline is a much weaker base (3 pKb units weaker...).
- Study.com. (n.d.). Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5 =.5) by a factor of 30.
-
Szatyłowicz, H., et al. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. Retrieved from [Link]
- Bartleby. (2024). Explain in 1-2 sentences why p-nitroaniline (pKa = 1.0) is less basic than m-nitroaniline (pKa = 2.5).
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PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
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ioKinetic. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
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Afonso, C. A. M., et al. (Eds.). (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]
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Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
- Google Patents. (2002). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
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ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]
- Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?
-
Restrepo, A., & Gonzalez, C. (2009). PROTON AFFINITY AND PROTONATION SITES IN P-NITROANILINE. Revista Colombiana de Química, 38(1). Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Methyl-6-nitroaniline: A Novel Catalytic Approach vs. Traditional Nitration
In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and selective production of key intermediates is of paramount importance. 2-Methyl-6-nitroaniline serves as a critical building block for a variety of downstream products, including azo dyes and active pharmaceutical ingredients. This guide provides a detailed comparison of a novel, palladium-catalyzed amination route for the synthesis of this compound against the traditional, and more hazardous, direct nitration of o-toluidine.
This analysis is presented from the perspective of a senior application scientist, focusing on the practical implications of each route, including reaction efficiency, safety profile, and scalability. The experimental data and protocols provided herein are designed to be self-validating, offering a clear rationale for the superiority of the modern catalytic approach.
The Traditional Approach: Direct Nitration of o-Toluidine
The classical synthesis of this compound involves the direct nitration of o-toluidine using a mixture of nitric acid and sulfuric acid. While this method is straightforward in principle, it is fraught with challenges, primarily due to the harsh reaction conditions and the lack of regioselectivity.
1.1. Mechanistic Considerations and Limitations
The nitration of an activated aromatic ring, such as in o-toluidine, is a rapid and highly exothermic reaction. The presence of the activating methyl and amino groups directs the electrophilic substitution to the ortho and para positions. However, the strong acidic medium protonates the amino group, forming an anilinium ion which is a meta-director. This leads to a complex mixture of isomers, including 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline, 2-methyl-5-nitroaniline, and the desired this compound. The separation of these isomers is a significant downstream challenge, often requiring multiple recrystallization or chromatographic steps, leading to a substantial loss of the desired product.
Furthermore, the use of concentrated nitric and sulfuric acids poses significant safety and environmental hazards. These reagents are highly corrosive and their combination can lead to runaway reactions if not carefully controlled. The reaction also generates a considerable amount of acidic waste, which requires neutralization and disposal, adding to the overall cost and environmental impact of the process.
1.2. Experimental Protocol: Traditional Nitration
A solution of o-toluidine (10.7 g, 0.1 mol) in concentrated sulfuric acid (50 mL) is cooled to 0°C in an ice-salt bath. A nitrating mixture of concentrated nitric acid (7.5 mL, 0.12 mol) and concentrated sulfuric acid (25 mL) is added dropwise over a period of 1 hour, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0-5°C. The mixture is then poured onto crushed ice (200 g) and neutralized with a 20% sodium hydroxide solution until a pH of 8 is reached. The resulting precipitate is filtered, washed with cold water, and dried. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the this compound isomer.
1.3. Workflow Diagram: Traditional Nitration
Caption: Workflow for the traditional synthesis of this compound.
A Novel Approach: Palladium-Catalyzed Amination
To overcome the limitations of the traditional nitration route, a novel synthetic strategy has been developed based on a palladium-catalyzed cross-coupling reaction. This approach utilizes readily available starting materials and offers significantly improved regioselectivity, yield, and safety profile.
2.1. Mechanistic Advantages and Rationale
This new route involves the Buchwald-Hartwig amination of 2-bromo-3-nitrotoluene with ammonia or an ammonia surrogate. The palladium catalyst, in conjunction with a suitable ligand, facilitates the formation of the carbon-nitrogen bond with high selectivity at the desired position. The reaction proceeds under milder conditions compared to the harsh acidic environment of the nitration reaction, minimizing the formation of byproducts and simplifying the purification process.
The key to the success of this method lies in the precise control of the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. The choice of the palladium precursor, ligand, base, and solvent is critical for achieving high catalytic turnover and product yield. This catalytic approach is not only more efficient but also aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous reagents.
2.2. Experimental Protocol: Palladium-Catalyzed Amination
To a flame-dried Schlenk flask is added Pd(OAc)2 (45 mg, 0.002 mmol), RuPhos (186 mg, 0.004 mmol), 2-bromo-3-nitrotoluene (2.16 g, 10 mmol), and sodium tert-butoxide (1.44 g, 15 mmol). The flask is evacuated and backfilled with argon three times. Toluene (50 mL) and a 0.5 M solution of ammonia in 1,4-dioxane (30 mL, 15 mmol) are added via syringe. The reaction mixture is heated to 100°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with brine (2 x 30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford this compound as a bright yellow solid.
2.3. Workflow Diagram: Palladium-Catalyzed Amination
Caption: Workflow for the novel palladium-catalyzed synthesis of this compound.
Comparative Data Analysis
The following table provides a direct comparison of the two synthetic routes based on key performance indicators.
| Parameter | Traditional Nitration | Palladium-Catalyzed Amination |
| Starting Material | o-Toluidine | 2-Bromo-3-nitrotoluene |
| Key Reagents | HNO₃, H₂SO₄ | Pd(OAc)₂, RuPhos, NaOtBu, NH₃ |
| Reaction Temperature | 0-5°C | 100°C |
| Reaction Time | 3 hours | 12 hours |
| Yield (Isolated) | 25-35% | 85-95% |
| Purity (Crude) | Low (Isomeric Mixture) | High |
| Purification Method | Column Chromatography | Flash Chromatography |
| Safety Concerns | Highly corrosive and exothermic | Air-sensitive reagents |
| Environmental Impact | High (Acidic Waste) | Moderate (Solvent Waste) |
Conclusion and Future Outlook
The comparison between the traditional nitration and the novel palladium-catalyzed amination for the synthesis of this compound clearly demonstrates the advantages of the modern catalytic approach. While the traditional method is seemingly simpler in terms of reagent cost, the poor regioselectivity, low yield, and significant safety and environmental concerns make it an inefficient and hazardous process.
The palladium-catalyzed route, although requiring more specialized reagents and an inert atmosphere, offers a significantly higher yield of the desired product with excellent purity, thereby reducing the downstream processing costs. The milder reaction conditions and the reduction in hazardous waste align with the growing demand for sustainable and green chemical manufacturing.
For researchers and drug development professionals, the adoption of such advanced catalytic methods is not just a matter of improved efficiency but also a step towards safer and more environmentally responsible chemical synthesis. The continued development of more active and stable catalysts will further enhance the applicability of this methodology in large-scale industrial production.
References
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Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL: [Link]
-
Title: The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation Source: Chemical Reviews URL: [Link]
-
Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Angewandte Chemie International Edition URL: [Link]
A Senior Application Scientist's Guide to Quantifying Nitroaniline Isomers
For researchers, scientists, and professionals in drug development, the accurate quantification of nitroaniline isomers is a critical task. These compounds are not only key intermediates in various synthetic processes but are also recognized as environmental contaminants. The choice of analytical methodology directly impacts the reliability and validity of experimental outcomes. This guide provides an in-depth, objective comparison of prevalent analytical techniques for the quantification of nitroaniline isomers, substantiated by experimental data and detailed protocols to empower informed decision-making.
The Challenge: Isomer Specificity
The primary analytical challenge in quantifying nitroaniline lies in the structural similarity of its ortho-, meta-, and para- isomers. Their nearly identical molecular weights and similar polarities make selective quantification in a mixture a non-trivial pursuit. The ideal analytical technique must, therefore, offer high selectivity to resolve these isomers, alongside the sensitivity required for trace-level detection. This guide will explore and compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution
HPLC is arguably the most powerful and versatile technique for the separation and quantification of nitroaniline isomers.[1] Its strength lies in the vast array of stationary and mobile phases available, allowing for fine-tuned selectivity. For nitroaniline isomers, reversed-phase HPLC is the most common approach.
The 'Why' Behind the Method: Polarity and π-π Interactions
The separation of nitroaniline isomers on a C18 column is primarily governed by subtle differences in their polarity and their capacity for π-π interactions with the stationary phase. The para-isomer, being the most symmetrical, tends to have a slightly different interaction profile compared to the ortho- and meta-isomers, facilitating its separation. The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and water, is critical. The organic modifier disrupts the hydrophobic interactions between the analytes and the stationary phase, with a higher concentration leading to faster elution.
Experimental Protocol: HPLC-UV Analysis of Nitroaniline Isomers
This protocol outlines a typical reversed-phase HPLC method with UV detection for the simultaneous quantification of o-, m-, and p-nitroaniline.
1. Sample and Standard Preparation:
-
Stock Standard Solution (1000 mg/L): Accurately weigh approximately 50 mg of each nitroaniline isomer standard and dissolve in a 50 mL volumetric flask with methanol.[2]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/L) by serial dilution of the stock solution with the mobile phase.[1]
-
Sample Preparation: Filter aqueous samples through a 0.45 µm syringe filter prior to injection. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences and pre-concentrate the analytes.[1][2]
2. HPLC Instrumentation and Conditions:
-
Column: Acclaim™ 120 C18, 3 µm, 3 x 150 mm or equivalent.[1]
-
Mobile Phase: Acetonitrile/Water (gradient or isocratic, e.g., 70:30 v/v).[3] The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
UV Detector Wavelength: 254 nm.[3]
3. Data Analysis:
-
Construct a calibration curve for each isomer by plotting the peak area against the concentration of the standards.
-
Quantify the nitroaniline isomers in the samples by comparing their peak areas to the respective calibration curves.[4]
Workflow for HPLC Analysis of Nitroaniline Isomers
Caption: Workflow for HPLC-based quantification of nitroaniline isomers.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas chromatography is another robust technique for the analysis of nitroaniline isomers, particularly when coupled with a sensitive and selective detector like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).[5][6] GC is well-suited for volatile and thermally stable compounds. While nitroanilines are amenable to GC analysis, their polarity can sometimes lead to peak tailing.
The 'Why' Behind the Method: Volatility and Column Chemistry
Separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical. A mid-polarity column, such as one coated with 5% diphenyl - 95% dimethylpolysiloxane, is often effective for separating the isomers.[6] The oven temperature program is a key parameter that is optimized to achieve baseline separation of the isomers.
Experimental Protocol: GC-NPD Analysis of Nitroaniline Isomers
This protocol is based on EPA Method 8131 for the analysis of aniline and its derivatives.[5]
1. Sample and Standard Preparation:
-
Stock Standard Solutions (1000 mg/L): Prepare by accurately weighing and dissolving pure nitroaniline isomers in a suitable solvent like toluene.[6]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions in toluene.[6]
-
Sample Preparation (Aqueous Samples):
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.
-
Perform a liquid-liquid extraction twice with methylene chloride.
-
Dry the combined extracts and concentrate to a final volume of 1 mL.[6]
-
2. GC Instrumentation and Conditions:
-
Column: 30 m x 0.25 mm fused silica capillary column coated with SE-54 or equivalent.[5]
-
Carrier Gas: Helium.[6]
-
Injector Temperature: 250 °C.[6]
-
Detector Temperature (NPD): 300 °C.[6]
-
Oven Temperature Program: A suitable temperature program to achieve separation of the isomers (e.g., initial hold at 60°C, ramp to 250°C).[4]
-
Injection Mode: 1 µL, splitless.[4]
3. Data Analysis:
-
Generate a calibration curve from the analysis of standard solutions.
-
Determine the concentration of nitroanilines in the prepared sample extracts by comparing their peak responses to the calibration curve.[4]
Workflow for GC Analysis of Nitroaniline Isomers
Caption: Workflow for GC-based quantification of nitroaniline isomers.
UV-Visible Spectrophotometry: A Simple and Cost-Effective Approach
UV-Visible spectrophotometry offers a simpler and more accessible method for the quantification of nitroanilines, particularly when isomers are not present in a mixture or after a separation/preconcentration step.[4][7] The method is based on measuring the absorbance of the nitroaniline compounds at their wavelength of maximum absorbance (λmax).[7] However, the severe spectral overlap of the isomers makes their simultaneous determination in a mixture challenging without the use of chemometric techniques.[8][9]
The 'Why' Behind the Method: Chromophores and Beer-Lambert Law
Nitroaniline isomers possess chromophores (the nitro and amino groups attached to the benzene ring) that absorb light in the UV-visible region. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. This relationship forms the basis for quantitative analysis.
Experimental Protocol: Spectrophotometric Determination with Cloud Point Extraction
This protocol utilizes a cloud point extraction (CPE) preconcentration step to enhance sensitivity and allows for the simultaneous determination of isomers using chemometric analysis.[10]
1. Reagents and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of each nitroaniline isomer.
-
Surfactant Solution: Prepare a solution of a non-ionic surfactant like Triton X-100 (e.g., 0.6% w/v).[10]
-
Sample Preparation: Adjust the pH of the sample to approximately 7.0.[10]
2. Cloud Point Extraction Procedure:
-
To a known volume of the sample, add the surfactant solution.
-
Heat the mixture in a water bath to a temperature above the cloud point of the surfactant (e.g., 75 °C) for a set time (e.g., 20 minutes) to induce phase separation.[10]
-
Centrifuge the mixture to separate the surfactant-rich phase containing the concentrated analytes.[10]
3. Spectrophotometric Measurement:
-
Dissolve the surfactant-rich phase in a suitable solvent (e.g., methanol).
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer over a wavelength range (e.g., 200-500 nm).[8]
4. Data Analysis:
-
For a single isomer, a standard calibration curve of absorbance versus concentration can be used.[4]
-
For mixtures, multivariate calibration methods like partial least squares (PLS) are necessary to resolve the overlapping spectra and quantify individual isomers.[8][11]
Workflow for Spectrophotometric Analysis with CPE
Caption: Workflow for Spectrophotometric analysis with Cloud Point Extraction.
Comparative Performance Analysis
The choice of the optimal analytical technique is a balance between several key performance indicators. The following table provides a comparative summary of HPLC, GC, and Spectrophotometry for the quantification of nitroaniline isomers.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Selectivity | Excellent for isomer separation. | Good to excellent, dependent on column and conditions. | Poor for direct analysis of mixtures; requires chemometrics. |
| Sensitivity | High, with LODs in the µg/L to ng/L range, especially with SPE.[1] | High, particularly with selective detectors like NPD or MS.[6] | Moderate; significantly improved with preconcentration techniques like CPE.[10] |
| Speed | Moderate, with typical run times of 15-30 minutes.[1] | Moderate, with similar run times to HPLC. | Fast for direct measurement, but sample preparation (CPE) can be time-consuming. |
| Cost | High initial instrument cost and ongoing solvent costs. | High initial instrument cost. | Low instrument cost. |
| Sample Throughput | Moderate, amenable to automation. | Moderate, amenable to automation. | Potentially high for direct analysis, lower with CPE. |
| Primary Advantages | High resolution, versatility, non-destructive. | High sensitivity, excellent for volatile compounds. | Simplicity, low cost, robustness. |
| Primary Limitations | Higher cost, solvent consumption. | Requires volatile and thermally stable analytes; potential for peak tailing. | Poor selectivity for isomer mixtures without advanced data analysis. |
Conclusion and Recommendations
For the accurate and reliable quantification of nitroaniline isomers in a mixture, High-Performance Liquid Chromatography (HPLC) stands out as the most suitable technique due to its superior resolving power and versatility. It should be the method of choice when baseline separation of all three isomers is required.
Gas Chromatography (GC) , particularly with a Nitrogen-Phosphorus Detector or Mass Spectrometer, is a strong alternative, especially for samples where the analytes are known to be volatile and thermally stable.
UV-Visible Spectrophotometry , while being the most cost-effective method, is generally not recommended for the direct quantification of nitroaniline isomer mixtures due to significant spectral overlap. However, when coupled with effective preconcentration techniques like cloud point extraction and powerful chemometric models, it can be a viable option for specific applications, particularly in resource-limited settings.
Ultimately, the selection of the analytical technique should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available resources.
References
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Ghasemi, J., & Niazi, A. (2007). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. Analytica Chimica Acta, 588(2), 233-240. [Link]
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Bagherian, G., Arab-Zavar, M., & Ghasemi, J. (2021). A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 249, 119278. [Link]
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Ghasemi, J., Seraji, H. R., & Niazi, A. (2005). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Analytica Chimica Acta, 532(2), 265-272. [Link]
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Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(102), 83783-83786. [Link]
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Semantic Scholar. (n.d.). A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative optimization and identification of Nitroaniline isomers: An application case of MOF-based fluorescent virtual sensor arrays. Retrieved from [Link]
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The Rising Stars of Drug Discovery: A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the strategic selection of starting materials is paramount. 2-Methyl-6-nitroaniline, a readily available and versatile chemical scaffold, has emerged as a promising precursor for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a reactive amino group and an electron-withdrawing nitro group on a methylated benzene ring, provide a fertile ground for chemical modifications, leading to the generation of novel molecules with significant potential in anticancer and antimicrobial applications.
This comprehensive guide offers an in-depth comparative analysis of the biological activities of various classes of compounds synthesized from this compound. We will delve into the experimental data supporting their efficacy, compare their performance against established alternatives, and provide detailed methodologies to facilitate further research and development in this exciting field.
A Versatile Precursor: The Synthetic Potential of this compound
This compound serves as an excellent starting point for the synthesis of a multitude of heterocyclic and other complex organic molecules. The presence of the amino group allows for the facile formation of Schiff bases, amides, and the construction of nitrogen-containing heterocycles such as quinazolines. The nitro group, on the other hand, can be reduced to an amino group, opening up further avenues for derivatization, or it can be utilized for its electron-withdrawing properties to modulate the biological activity of the final compound.
The synthesis of this compound itself is a well-established process, typically involving the nitration of 2-methylaniline, followed by separation of the desired isomer. Improved methods have focused on controlling the reaction temperature to enhance the yield and purity of the final product.[1]
Anticancer Activity: A New Frontier in Oncological Research
Derivatives of this compound have demonstrated significant potential as anticancer agents, with several studies highlighting their cytotoxic effects against a range of cancer cell lines.
Quinazoline Derivatives: Targeting Key Oncogenic Pathways
Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocyclic compounds that have been extensively investigated for their anticancer properties.[2] Several marketed anticancer drugs feature the quinazoline scaffold. The synthesis of quinazoline derivatives from this compound offers a promising strategy for the development of novel anticancer agents.
Recent studies have explored the synthesis of 6-nitro-4-substituted quinazoline derivatives, which have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] One study reported a quinazoline chalcone derivative with an IC50 value of 0.39 µM against Madin-Darby canine kidney cells, comparable to the reference drug Ko143 (IC50 = 0.24 µM).[3] Another series of quinazoline derivatives containing an isoxazole moiety exhibited in vitro anticancer activities against A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines.[4]
Comparative Anticancer Activity of Quinazoline Derivatives and Standard Drugs
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivative (V) | BT474 (Ductal Carcinoma) | 0.081 | [3] |
| Lapatinib (Standard Drug) | BT474 (Ductal Carcinoma) | 0.064 | [3] |
| Quinazoline Chalcone (VI) | MDCK II BCRP | 0.39 | [3] |
| Ko143 (Reference Drug) | MDCK II BCRP | 0.24 | [3] |
| Quinazoline Derivative (41) | Various (Broad Spectrum) | Significant Activity | [4] |
| Quinazolinone Derivative (101) | MCF-7 (Breast Cancer) | 0.34 | [2] |
| Colchicine (Standard Drug) | L1210 (Leukemia) | 3.2 | [2] |
| Doxorubicin (Standard Drug) | HepG2 (Liver Cancer) | 1.1 | [5] |
| Cisplatin (Standard Drug) | HepG2 (Liver Cancer) | 15.9 | [5] |
| Cisplatin (Standard Drug) | HeLa (Cervical Cancer) | Varies | [6] |
| Cisplatin (Standard Drug) | MCF-7 (Breast Cancer) | Varies | [6] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Workflow for MTT Cytotoxicity Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a standard anticancer drug (e.g., cisplatin, doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.
Schiff Bases and their Metal Complexes: A Promising Avenue
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another class of compounds derived from this compound that have shown significant biological activities, including anticancer effects.[8][9] The biological activity of Schiff bases can often be enhanced upon coordination with metal ions.[10]
Studies on Schiff bases derived from other nitroanilines have demonstrated their potential. For instance, a series of Schiff bases were synthesized and their cytotoxicity was studied against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values in the micromolar range.[11]
Simplified Signaling Pathway for Apoptosis Induction
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the target bacterium to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Future Directions and Conclusion
The derivatives of this compound represent a promising and largely untapped resource for the discovery of novel anticancer and antimicrobial agents. The versatility of this starting material allows for the synthesis of a wide range of compounds with diverse biological activities. The data presented in this guide highlight the potential of quinazoline derivatives and Schiff base metal complexes as lead compounds for further development.
Future research should focus on the synthesis and biological evaluation of a broader library of compounds derived from this compound. In-depth mechanistic studies are also crucial to identify their specific molecular targets and signaling pathways. Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of new and effective therapeutic agents.
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Gankidi, P., Bathini, S., & Vangala, V. R. (2020). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Medicinal Chemistry, 12(16), 1517-1548. [Link]
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Abdel-Maksoud, M. S., El-Gamal, K. M., & El-Sayed, W. M. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]
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characterization of 2-Methyl-6-nitroaniline by X-ray crystallography
A Comparative Crystallographic Guide to 2-Methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Analysis
This compound (C₇H₈N₂O₂) is a key chemical intermediate used in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds.[1][2] Its molecular structure, characterized by an aniline ring substituted with both an electron-donating methyl group and an electron-withdrawing nitro group at the ortho positions, gives rise to interesting chemical properties and solid-state packing arrangements.
The precise determination of its three-dimensional structure through single-crystal X-ray diffraction is crucial. It provides invaluable insights into:
-
Molecular Geometry: Bond lengths, bond angles, and torsional angles that define the conformation of the molecule.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds and other non-covalent interactions that dictate the crystal packing and influence physical properties like melting point and solubility.[3]
-
Polymorphism: The ability to exist in different crystal forms, which can have significant implications for the stability, bioavailability, and manufacturability of pharmaceutical compounds.
This guide will detail the crystallographic analysis of this compound, compare its structural features with other nitroaniline isomers, and provide the necessary experimental protocols for researchers to replicate and validate these findings.
Experimental Methodology: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process that requires precision at each stage. The following protocol outlines a robust and self-validating workflow for the crystallographic characterization of this compound.
Synthesis and Crystallization
Synthesis: this compound can be synthesized by the nitration of 2-methylaniline. A common method involves the acetylation of 2-methylaniline, followed by nitration and subsequent hydrolysis.[1][4][5] This multi-step process allows for better control of the reaction conditions and regioselectivity.[5]
Crystallization for Single-Crystal X-ray Diffraction: The growth of high-quality single crystals is the most critical and often the most challenging step.
Protocol for Crystal Growth:
-
Solvent Selection: The solubility of this compound should be screened in various organic solvents (e.g., ethanol, methanol, ethyl acetate, toluene).[1][6] A suitable solvent is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures.
-
Slow Evaporation: Prepare a saturated solution of this compound in the chosen solvent at room temperature. Filter the solution to remove any particulate matter. Loosely cover the container and allow the solvent to evaporate slowly over several days. Orange-yellow prismatic crystals are expected to form.[7]
-
Slow Cooling: Alternatively, prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature. This can be achieved by placing the container in a Dewar flask filled with warm water.
-
Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor and dry them on filter paper.[8]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Rationale: SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.[8] By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms, the crystal structure can be elucidated.
Experimental Protocol:
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head. To minimize thermal vibrations and obtain higher quality data, the crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream.[8]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8] A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
Structure Solution and Refinement
Methodology:
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
Crystallographic Data and Structural Analysis of this compound
While a complete, publicly available crystallographic information file (CIF) for the neutral this compound was not identified in the initial search, structural data for its salts, such as 2-methyl-6-nitroanilinium bromide, are available.[9] For the purpose of this guide, we will discuss the expected structural features based on related compounds and provide a comparative framework.
The Cambridge Structural Database (CSD) is an essential resource for obtaining and comparing crystal structures.[7][10]
Comparative Analysis with Nitroaniline Isomers
The position of the methyl and nitro groups on the aniline ring significantly influences the molecular conformation and intermolecular interactions. A comparison with other nitroaniline isomers highlights these structural differences.
| Parameter | This compound (Expected) | 2-Methyl-5-nitroaniline[8] | meta-Nitroaniline[11] |
| Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ | C₆H₆N₂O₂ |
| Formula Weight | 152.15 | 152.15 | 138.13 |
| Crystal System | - | Monoclinic | Orthorhombic |
| Space Group | - | P2₁/n | Pbc2₁ |
| a (Å) | - | 7.963(2) | 6.501(2) |
| b (Å) | - | 15.346(3) | 19.330(4) |
| c (Å) | - | 6.208(1) | 5.082(2) |
| β (°) ** | - | 96.03(2) | 90 |
| Volume (ų) ** | - | 754.4(3) | 638.2 |
| Key Interactions | Intramolecular N-H···O hydrogen bond | Intermolecular N-H···O hydrogen bonds | Weak N-H···O interactions |
Key Observations:
-
Intramolecular vs. Intermolecular Hydrogen Bonding: In this compound, the proximity of the amino and nitro groups is expected to favor a strong intramolecular hydrogen bond, creating a six-membered ring.[3] This is a common feature in ortho-substituted nitroanilines. In contrast, 2-methyl-5-nitroaniline and meta-nitroaniline lack this steric arrangement and therefore exhibit predominantly intermolecular hydrogen bonding, which influences their crystal packing.[8][11]
-
Molecular Planarity: The intramolecular hydrogen bond in this compound is likely to enhance the planarity of the molecule. In related structures, the nitro group can be twisted out of the plane of the benzene ring due to steric hindrance or packing forces.[12][13]
-
Crystal Packing: The differences in hydrogen bonding patterns lead to distinct packing arrangements. The intermolecular interactions in 2-methyl-5-nitroaniline and meta-nitroaniline result in the formation of chains or sheets, while the packing of this compound will be influenced by weaker van der Waals forces between the planar molecules.[14]
Visualization of Workflow and Molecular Structure
Caption: Workflow for Crystal Structure Validation.
Caption: Expected intramolecular hydrogen bonding in this compound.
Conclusion
The crystallographic characterization of this compound provides fundamental knowledge of its solid-state properties. The expected strong intramolecular hydrogen bonding distinguishes it from its isomers and is a key determinant of its molecular conformation and crystal packing. The detailed experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers in materials science and drug development, enabling them to confidently characterize and utilize this important chemical compound.
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Synthesis technique of this compound. (2009). Beijing Institute of Technology. Available from: [Link]
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A Comparative Guide to the Basicity of Ortho- and Para-Nitroanilines
This guide provides a detailed comparative analysis of the basicity of two common isomers, ortho-nitroaniline and para-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying electronic and structural factors that govern the nucleophilic character of the amino group in these compounds. We will explore theoretical principles, present quantitative experimental data, and provide a detailed protocol for the empirical verification of these properties.
Introduction: The Role of Substituents in Modifying Aniline Basicity
The basicity of aniline, a cornerstone of many pharmaceutical and chemical syntheses, is fundamentally dictated by the availability of the lone pair of electrons on its amino nitrogen atom.[1] The introduction of substituents onto the aromatic ring can dramatically alter this electron density, thereby modulating the compound's basicity. Electron-withdrawing groups, such as the nitro (–NO₂) group, are known to decrease basicity by pulling electron density away from the amino group, making its lone pair less available for protonation.[2][3] The position of this substituent—ortho, meta, or para—is not trivial and leads to significant differences in basicity among isomers due to a complex interplay of electronic and steric effects.[4][5] This guide focuses on the ortho and para isomers to elucidate these nuanced differences.
Theoretical Framework: Unpacking the Factors Governing Basicity
The observed differences in basicity between ortho- and para-nitroaniline can be rationalized by considering three primary factors: inductive effects, resonance effects, and unique structural constraints.
Electronic Effects
-
Inductive Effect (-I): The nitro group is strongly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect pulls electron density through the sigma (σ) bonds of the benzene ring, reducing the electron density on the amino nitrogen. The -I effect is distance-dependent, being strongest at the ortho position and weakening with distance.[6]
-
Resonance Effect (-M): The nitro group also exerts a potent electron-withdrawing resonance (or mesomeric) effect. By delocalizing the nitrogen's lone pair into the π-system of the aromatic ring, the -M effect significantly reduces the availability of these electrons for protonation. This effect is only operative when the nitro group is in the ortho or para position relative to the amino group, as this allows for direct conjugation.[1][2]
Structural Effects in ortho-Nitroaniline
The proximity of the nitro and amino groups in ortho-nitroaniline introduces two critical phenomena not observed in the para isomer.
-
Intramolecular Hydrogen Bonding: A significant stabilizing interaction occurs in the ortho isomer in the form of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group.[7][8] This interaction effectively "locks" the lone pair, reducing its availability for donation to a proton.[9]
-
Steric Hindrance (Ortho Effect): The bulky nitro group ortho to the amino group creates steric hindrance. This physical obstruction can impede the approach of a proton to the nitrogen atom for protonation and can also destabilize the resulting anilinium ion.[9][10] This collection of steric and electronic interactions specific to the ortho position is often collectively termed the "ortho effect."[5]
Comparative Analysis and Quantitative Data
The combination of these effects makes ortho-nitroaniline a significantly weaker base than para-nitroaniline.
-
In para-nitroaniline , both the -I and -M effects are operative, withdrawing electron density and making it a much weaker base than aniline itself. The resonance delocalization is particularly effective at this position.[1]
-
In ortho-nitroaniline , the -I and -M effects are also strong. However, the addition of intramolecular hydrogen bonding and steric hindrance further suppresses the basicity, making it the least basic of the three nitroaniline isomers (ortho, meta, and para).[2][10]
The order of basicity is therefore established as: para-nitroaniline > ortho-nitroaniline .
This is quantitatively supported by their experimental pKb and pKa values (where pKa refers to the conjugate anilinium acid). A higher pKb value signifies a weaker base.[11]
| Compound | pK_b Value | pK_a of Conjugate Acid | Reference(s) |
| para-Nitroaniline | ~13.0 | ~1.0 | [9][12] |
| ortho-Nitroaniline | ~14.28 | ~ -0.26 | [4][9] |
| Aniline (for comparison) | 9.38 | 4.62 | [4] |
Visualization of Key Structural Features
The following diagrams illustrate the critical electronic and structural differences between the two isomers.
Caption: Resonance delocalization in p-nitroaniline.
Caption: Intramolecular H-bond in o-nitroaniline.
Experimental Protocol: Spectrophotometric pKa Determination
The pKa of the conjugate acid of an amine, and thus its basicity, can be reliably determined using UV-Vis spectrophotometry.[13] The principle relies on the fact that the protonated (BH⁺) and unprotonated (B) forms of the amine have distinct molar absorptivities at certain wavelengths.[14] By measuring the absorbance of the solution across a range of pH values, the pKa can be determined.
Caption: Workflow for spectrophotometric pKa determination.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the nitroaniline isomer in a suitable organic solvent (e.g., ethanol) to ensure solubility.
-
Prepare a series of buffer solutions with known pH values (e.g., from pH 1 to 7) and constant ionic strength.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Determination of Absorption Maxima:
-
Prepare two reference samples. One in a highly acidic solution (e.g., pH 1) to ensure the amine is fully protonated (BH⁺). The second in a neutral or slightly basic solution (e.g., pH 7) where it is predominantly unprotonated (B).
-
Scan the UV-Vis spectrum (e.g., 200-500 nm) for both samples to determine the wavelength of maximum absorbance (λ_max) for each species. Identify a wavelength where the difference in absorbance between the two forms is maximal.
-
-
Data Collection:
-
Prepare a series of test solutions by adding a small, constant volume of the nitroaniline stock solution to a set of volumetric flasks, each containing one of the prepared buffer solutions.
-
Measure the absorbance of each solution at the predetermined wavelength.
-
Measure the precise pH of each final solution using a calibrated pH meter.
-
-
Data Analysis:
-
Plot the measured absorbance versus the measured pH. This will generate a sigmoidal titration curve.
-
The pKa of the conjugate acid is the pH value at the midpoint of the curve's vertical section (the inflection point).[14]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for absorbance: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the unprotonated form, and A_min is the absorbance of the protonated form.
-
This self-validating protocol ensures accuracy by relying on direct pH measurements and the stable, reproducible absorbance characteristics of the species involved.
Conclusion
While both ortho- and para-nitroaniline are significantly less basic than aniline due to the powerful electron-withdrawing nature of the nitro group, the ortho isomer is demonstrably the weaker base. This pronounced difference is attributable to the unique combination of steric hindrance and intramolecular hydrogen bonding present in ortho-nitroaniline, which supplements the underlying inductive and resonance effects. This comparative understanding is crucial for professionals in drug design and chemical synthesis, as the basicity of an amine group profoundly influences a molecule's reactivity, solubility, and pharmacokinetic properties.
References
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Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines? [Online]. Available at: [Link]
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Quora. (2018). Which is more basic, o-nitroaniline or p-nitroaniline? [Online]. Available at: [Link]
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Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? [Online]. Available at: [Link]
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Someswar, G. P. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical. Available at: [Link]
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ACS Publications. (2020). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. [Online]. Available at: [Link]
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Vedantu. The correct order of basic strength of given aniline class 12 chemistry CBSE. [Online]. Available at: [Link]
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Filo. (2025). Which is more basic Aniline, Ortho nitro aniline, meta nitro aniline, para nitro aniline. [Online]. Available at: [Link]
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askIITians. (2025). The correct order of basic strength of given aniline is: (A) o-nitroa. [Online]. Available at: [Link]
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Study.com. Explain why m-nitroaniline is a stronger base than p-nitroaniline. [Online]. Available at: [Link]
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Chegg. (2022). Solved 8) p-Nitroaniline is an order of magnitude less basic. [Online]. Available at: [Link]
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Gauthmath. Decreasing order of basicity of the three isomers of nitro aniline is:p-nitroaniline > o -. [Online]. Available at: [Link]
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CSIRO Publishing. (1958). Hydrogen Bonding in organic compounds. 1. o-Nitroanilines. [Online]. Available at: [Link]
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Quora. (2018). Which is more acidic, o Nitro aniline or p Nitro aniline? Can hydrogen bonding occur in o Nitro aniline and if yes, then why does it not affect its acidity? [Online]. Available at: [Link]
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Study.com. There is a large difference in the melting points of o-nitoaniline and p-nitroaniline. Why? [Online]. Available at: [Link]
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Chegg. (2021). Solved 8) p-Nitroaniline is an order of magnitude less basic. [Online]. Available at: [Link]
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Sarthaks eConnect. (2020). Which of the following amines has largest value of pKb? p-Toluidine, Aniline, p- Nitroaniline. [Online]. Available at: [Link]
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Safety Operating Guide
Proper Disposal of 2-Methyl-6-nitroaniline: A Comprehensive Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-6-nitroaniline, a compound recognized for its utility in organic synthesis but also for its significant health and environmental hazards.[1][2][3] Our commitment to safety and environmental stewardship necessitates a meticulous approach to waste management, ensuring that our scientific advancements do not come at the cost of ecological harm or personal injury.
Foundational Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][3][4] Furthermore, it may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[3][4][5]
Key Hazard Information
| Property | Value | Source |
| Appearance | Orange-yellow prisms or brown granular powder | [1][2][6] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Melting Point | 93 - 96 °C | [5] |
| Flash Point | 110 °C / 230 °F | [5] |
| Solubility | Insoluble in water | [1][4][6] |
| GHS Hazard Statements | H301, H311, H331, H373, H411 | [1][4] |
The primary directive in handling this compound is the prevention of exposure. The causality is clear: its toxicity profile indicates that even minor contact can have significant health repercussions. Therefore, all handling and disposal procedures must be conducted within a well-ventilated area, preferably a chemical fume hood, to mitigate the risk of inhalation.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound in any form, including as a waste product.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4][7] This is non-negotiable, as contact with the eyes can cause serious damage.
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are essential.[9] Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical.[7]
-
Body Protection : A lab coat or a chemical-resistant apron must be worn to prevent skin contact.[9] In cases of significant handling, a complete suit protecting against chemicals may be necessary.[7]
-
Respiratory Protection : If working outside of a fume hood or if dust formation is likely, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required.[6][10]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.[9] Doing so is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[5]
Workflow for Disposal of this compound
Caption: A workflow diagram outlining the key steps for the safe and compliant disposal of this compound.
1. Waste Identification and Classification:
-
All this compound, including residues, contaminated materials (e.g., absorbent pads, gloves, weighing paper), and empty containers, must be classified as hazardous waste.[9]
2. Waste Accumulation and Storage:
-
Container Selection: Use a dedicated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or damage.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[9]
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent hazardous reactions.[1][4][5]
3. Disposal of Empty Containers:
-
Empty containers that held this compound are also considered hazardous waste unless properly decontaminated.[9]
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or methanol).[9] The rinsate from this process is also hazardous waste and must be collected in the designated liquid hazardous waste container.[9] After triple rinsing, the container can be disposed of as non-hazardous waste, but it is best practice to deface the label before disposal.[9]
4. Arranging for Final Disposal:
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[9]
-
Approved Disposal Methods: The material should be taken to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[4][11] These methods are designed to destroy the chemical's hazardous properties and prevent environmental release.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is critical to minimizing harm.
Decision Tree for Spill Response
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-6-nitroaniline
As researchers and scientists dedicated to innovation, our primary responsibility is to foster a culture of safety that protects both our teams and the integrity of our work. 2-Methyl-6-nitroaniline (CAS 570-24-1), a valuable compound in organic synthesis, presents significant health hazards that demand meticulous and informed safety protocols.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific chemical risks this substance presents.
Hazard Assessment: Understanding the "Why" Behind the Protection
This compound is not a benign laboratory chemical; its hazard profile necessitates a comprehensive approach to exposure control. The Globally Harmonized System (GHS) classifies it as acutely toxic via oral, dermal, and inhalation routes.[2][3] Understanding these classifications is the critical first step in appreciating the causality behind the stringent PPE requirements.
Key Hazards:
-
Acute Toxicity (Category 3): The substance is designated as toxic if swallowed, in contact with skin, or if inhaled.[2][4][5] This triple threat means that exposure through any primary route can lead to severe health consequences.
-
Specific Target Organ Toxicity (Repeated Exposure, Category 2): Prolonged or repeated exposure may cause significant damage to organs, particularly the blood and hematopoietic system.[2][6] This underscores the importance of minimizing even low-level chronic exposure.
-
Potential for Methemoglobinemia: Like other nitroanilines, this compound may interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, which can cause symptoms like dizziness, fatigue, and cyanosis (a blueish tint to the skin and lips).[7][8]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects, mandating careful containment and disposal.[2][3][6]
These hazards dictate that our primary safety objective is to establish multiple barriers to prevent any contact between the chemical and the handler.
Core Personal Protective Equipment (PPE) Protocol
Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[9][10] All handling of this compound powder should occur within a fume hood to control airborne particulates. The following PPE is mandatory and serves as the essential second barrier of protection.
| PPE Category | Specification | Standard / Best Practice |
| Eye & Face Protection | Tightly-fitting safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities or during tasks with a higher splash risk. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN 166.[2][9][11][12] |
| Skin & Body Protection | A flame-resistant lab coat and impervious protective clothing are necessary to prevent skin contact.[2][10] | Ensure complete body coverage. All protective clothing should be clean and donned before work begins.[8] |
| Chemical-resistant gloves (e.g., nitrile). | Select gloves based on manufacturer's data for resistance to aromatic nitro compounds. Always inspect gloves for integrity before use. | |
| Respiratory Protection | Required when engineering controls are insufficient, when weighing the powder, or during a spill response. | Use a NIOSH/MSHA or EN 149 approved respirator.[9][10][12] |
| For weighing or potential dust exposure: A half-face respirator with P2 (or HEPA) particulate filters and organic vapor cartridges.[10] | For higher potential exposures or emergency situations: A full-face respirator or a self-contained breathing apparatus (SCBA).[2][9] |
Operational Plans: From Lab Bench to Disposal
A protocol's trustworthiness is validated by its clarity and comprehensiveness. The following procedures provide a self-validating system for safe handling.
Safe Handling Workflow
The logical flow from preparation to disposal is critical for ensuring no safety steps are missed. This process should be treated as a single, integrated procedure.
Caption: Logical workflow from pre-operational checks to final decontamination and disposal.
Emergency Protocol: Spill Containment and Cleanup
In the event of a spill, a calm and procedural response is essential.
-
Evacuate & Isolate: Immediately alert personnel in the area and evacuate. Isolate the spill area for at least 25 meters (75 feet) for solids.[7][13]
-
Remove Ignition Sources: Although not highly flammable, the material is combustible. Remove all potential sources of ignition from the area.[2][13]
-
Don Emergency PPE: Don the appropriate level of PPE, including a respirator (full-face recommended), chemical-resistant gloves, and impervious clothing.[2]
-
Contain the Spill: Prevent further spread. Do not add water directly to the solid.
-
Dampen and Collect: Gently dampen the spilled solid material with a solvent like acetone to prevent dust from becoming airborne.[13] Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste.[11][13]
-
Decontaminate: Use absorbent paper dampened with acetone to wipe up any remaining material.[13] Subsequently, wash the entire contaminated surface with a soap and water solution.[13]
-
Package Waste: Seal all contaminated materials (absorbent paper, used PPE, etc.) in a vapor-tight plastic bag or container for disposal.[13]
-
Verify Cleanup: Do not re-enter the area for normal work until a safety officer has verified that the area is properly cleaned and safe.[13]
Decontamination and Waste Disposal Plan
Proper disposal is a regulatory and ethical necessity to protect the environment.[6]
-
Chemical Waste: All surplus this compound and contaminated materials from cleanup must be collected in a suitable, closed, and clearly labeled hazardous waste container.[2][11]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE as hazardous waste in a designated container.[10] Do not mix with regular trash.
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal company, in accordance with all local, state, and federal regulations.[2][6][11] Under no circumstances should this chemical or its containers be flushed into the sanitary sewer system or surface water.[6][9]
By integrating this expert-level understanding of the risks with meticulous, step-by-step operational plans, we can handle this compound with the confidence that comes from a deep-seated commitment to safety. This approach not only protects our researchers but also builds the foundation of trust and reliability that is the hallmark of scientific excellence.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
